Lutein epoxide
Description
Structure
3D Structure
Propriétés
Numéro CAS |
28368-08-3 |
|---|---|
Formule moléculaire |
C40H56O3 |
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1 |
Clé InChI |
DYUUPIKEWLHQGQ-FJOIUHRLSA-N |
SMILES isomérique |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |
SMILES canonique |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |
Autres numéros CAS |
28368-08-3 |
Origine du produit |
United States |
Foundational & Exploratory
Lutein epoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutein (B1675518) epoxide, a naturally occurring xanthophyll, plays a crucial role in the photoprotective mechanisms of certain plant species. As a derivative of lutein, it is involved in the lutein epoxide cycle, a process analogous to the well-documented violaxanthin (B192666) cycle, which helps dissipate excess light energy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its extraction, isolation, and purification are presented, alongside an exploration of its biosynthetic pathway and regulatory mechanisms. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development interested in the potential applications of this unique carotenoid.
Chemical Structure and Identification
This compound is a tetraterpenoid belonging to the xanthophyll class of carotenoids.[1] Its structure is characterized by a polyene backbone with hydroxyl groups and an epoxide ring.
-
Chemical Name: (3S,5R,6S,3'R,6'R)-5,6-epoxy-5,6-dihydro-β,ε-carotene-3,3′-diol[2]
-
Chemical Formula: C₄₀H₅₆O₃[3]
-
Molecular Weight: 584.87 g/mol [3]
The chemical structure of this compound is presented below:
(Image of the chemical structure of this compound would be placed here if image generation were supported)
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. As a carotenoid, it is a lipophilic molecule with low solubility in water.[5]
| Property | Value | Reference(s) |
| Physical State | Powder | [3] |
| Melting Point | Data not readily available. Lutein has a melting point of 190 °C. | [6] |
| Boiling Point | 699.5 ± 55.0 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Soluble in organic solvents such as chloroform, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [8] |
| Stability | Susceptible to degradation by light, heat, and acid. The polyene chain is prone to oxidative degradation. This compound is generally less stable than its non-epoxidized counterpart, lutein, especially under thermal stress. | [5][7] |
Spectral Properties
The extended system of conjugated double bonds in the polyene chain of this compound is responsible for its characteristic light-absorbing properties.
| Spectral Data | Details | Reference(s) |
| UV-Vis Absorption | In ethanol (B145695), lutein exhibits absorption maxima at approximately 422 nm, 445 nm, and 474 nm. This compound has a similar spectrum, with a slight blue shift in the absorption maxima compared to lutein. In a mixture of ether and hexane (B92381), this compound shows characteristic absorption that can be altered by the addition of acid, leading to a rearrangement to its furanoid forms, flavoxanthin (B1240090) and chrysanthemaxanthin. | [9][10] |
| ¹H NMR | The ¹H NMR spectrum of epoxides derived from polyunsaturated fatty acids shows characteristic signals for the epoxy protons between 2.90 and 3.28 ppm. Specific assignments for this compound are not readily available in the literature. | [11][12] |
| ¹³C NMR | The carbon atoms of the epoxide ring in epoxidized carotenoids typically resonate in the range of 40-60 ppm. Detailed spectral assignments for this compound are not widely published. | [11][13] |
Biological Activity and Signaling Pathway
The primary biological role of this compound is its participation in the this compound cycle, a photoprotective mechanism found in some higher plants.[14] This cycle runs in parallel with the more ubiquitous violaxanthin cycle and serves to dissipate excess light energy, thus protecting the photosynthetic apparatus from photodamage.[14][15]
The this compound cycle involves the light-dependent de-epoxidation of this compound to lutein, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[16][17] The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE) or the recently identified lutein epoxidase (LEP) in some species.[1][16] The activity of VDE is triggered by a decrease in the pH of the thylakoid lumen, which occurs under high light conditions.[17]
The cycle can be "complete," with the full regeneration of this compound in the dark, or "truncated," where the re-epoxidation of lutein is very slow or absent.[16][18] The accumulation of lutein from the de-epoxidation of this compound contributes to non-photochemical quenching (NPQ), the process of heat dissipation.[14][19]
Below is a diagram illustrating the this compound cycle and its regulation.
Caption: The this compound Cycle.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol is adapted from methods used for the extraction of carotenoids from plant tissues.[20][21][22] All steps should be performed under dim light to minimize degradation.
Materials:
-
Fresh plant material rich in this compound (e.g., leaves of certain woody plants, dandelion flowers)[23]
-
Petroleum ether (or hexane)
-
10% (w/v) Potassium hydroxide (B78521) (KOH) in ethanol (for saponification, if necessary)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenize 10 g of fresh plant material with 100 mL of acetone in a blender.
-
Filter the mixture through a Büchner funnel and wash the residue with acetone until it is colorless.
-
Combine the acetone extracts and transfer to a separatory funnel.
-
Add 100 mL of petroleum ether and 100 mL of saturated NaCl solution to the separatory funnel.
-
Shake gently and allow the layers to separate. The upper petroleum ether layer containing the pigments should be collected.
-
Wash the petroleum ether layer three times with distilled water to remove residual acetone.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.
-
(Optional Saponification Step to remove chlorophylls (B1240455) and lipids) To the concentrated extract, add an equal volume of 10% ethanolic KOH and leave overnight in the dark at room temperature. The following day, transfer the mixture to a separatory funnel, add petroleum ether, and wash repeatedly with water until the washings are neutral.
-
The resulting crude extract contains a mixture of carotenoids, including this compound.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using open column chromatography.[24]
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 90:10 v/v).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 10% to 30% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC. This compound will elute at a specific solvent polarity.
-
Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
-
Store the purified this compound under an inert atmosphere at -20°C or lower, protected from light.
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Caption: Experimental Workflow for this compound Extraction and Purification.
Conclusion
This compound is a fascinating carotenoid with a specialized role in plant photoprotection. Its unique chemical structure and involvement in the this compound cycle make it a subject of interest for further research, not only in plant physiology but also for its potential as a natural antioxidant and functional ingredient. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the properties and applications of this intriguing molecule. Further investigation into its quantitative biological activities and the development of efficient synthesis methods will be crucial for unlocking its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. 28368-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Lutein - Wikipedia [en.wikipedia.org]
- 7. Esterification of Lutein from Japanese Knotweed Waste Gives a Range of Lutein Diester Products with Unique Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epic.awi.de [epic.awi.de]
- 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 12. marinelipids.ca [marinelipids.ca]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 21. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
The Lutein Epoxide Cycle: A Technical Guide to its Biosynthesis and Function in Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The lutein (B1675518) epoxide (Lx) cycle is a crucial photoprotective mechanism in a diverse range of plant species, operating in parallel with the well-characterized violaxanthin (B192666) cycle. This technical guide provides a comprehensive overview of the lutein epoxide biosynthesis pathway, detailing the enzymatic reactions, their subcellular localization, and the regulatory mechanisms that govern its activity. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of the cycle's components, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, photosynthesis, and for professionals in drug development interested in the therapeutic potential of xanthophylls.
Introduction
Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of excess light energy. A key strategy is the thermal dissipation of this excess energy, a process in which xanthophyll cycles play a central role. While the violaxanthin (V) cycle is ubiquitous in higher plants, a second, taxonomically more restricted xanthophyll cycle, the this compound (Lx) cycle, also contributes to photoprotection.[1] This cycle involves the light-dependent de-epoxidation of this compound to lutein, catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[2] The reverse reaction, the epoxidation of lutein back to this compound, is less well understood but is thought to be catalyzed by a zeaxanthin (B1683548) epoxidase (ZEP) with activity towards lutein or a more specific lutein epoxidase (LEP).[3][4] The Lx cycle can be "complete," with overnight regeneration of this compound, or "truncated," where the reconversion is very slow.[4] Understanding the biosynthesis and regulation of the this compound cycle is critical for a complete picture of plant stress physiology and may offer avenues for the development of novel therapeutic agents.
The this compound Biosynthesis Pathway
The this compound cycle is intimately linked with the carotenoid biosynthesis pathway and the violaxanthin cycle, all of which occur within the chloroplasts, specifically in the thylakoid membranes.
The Core Reactions
The this compound cycle consists of two primary enzymatic steps:
-
De-epoxidation: In the presence of high light, the enzyme violaxanthin de-epoxidase (VDE) , located in the thylakoid lumen, catalyzes the removal of an epoxide group from this compound (Lx) to form lutein (L). This reaction is activated by a low luminal pH, which occurs when the rate of photosynthetic light capture exceeds the capacity for carbon fixation.[5] VDE utilizes ascorbate (B8700270) as a reductant.[5]
-
Epoxidation: In low light or darkness, lutein is epoxidized back to this compound. This reaction is catalyzed by an epoxidase enzyme located on the stromal side of the thylakoid membrane. While zeaxanthin epoxidase (ZEP) , the enzyme responsible for the epoxidation of zeaxanthin in the violaxanthin cycle, has been shown to have some activity towards lutein, recent research has identified a specific lutein epoxidase (LEP) in some plant species, such as soybean.[3] This reaction requires molecular oxygen and a reducing agent, typically NADPH.[6]
Relationship with the Violaxanthin Cycle
The this compound cycle operates in conjunction with the violaxanthin cycle. VDE is the common enzyme that catalyzes the de-epoxidation of both violaxanthin and this compound.[4] This creates a dynamic interplay between the two cycles in response to fluctuating light conditions.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the this compound cycle. It is important to note that kinetic parameters for zeaxanthin epoxidase and lutein epoxidase are not widely reported due to challenges in purifying these membrane-associated enzymes in their active forms.[6]
Table 1: Kinetic Parameters of Violaxanthin De-epoxidase (VDE)
| Parameter | Value | Species | pH | Notes | Reference |
| Km (Violaxanthin) | 0.33 µM | Arabidopsis thaliana | 5.1 | --- | [5] |
| Km (Ascorbate) | 10 mM | Spinacia oleracea (Spinach) | 6.0 | Km is highly pH-dependent. | [5] |
| 2.5 mM | Spinacia oleracea (Spinach) | 5.5 | [7] | ||
| 1.0 mM | Spinacia oleracea (Spinach) | 5.0 | [7] | ||
| 0.3 mM | Spinacia oleracea (Spinach) | 4.5 | [7] |
Table 2: Properties of Xanthophyll Cycle Enzymes
| Enzyme | Optimal pH | Cofactors/Reductants | Subcellular Localization | Molecular Mass (kDa) | Reference |
| Violaxanthin De-epoxidase (VDE) | ~5.0-5.2 | Ascorbate | Thylakoid Lumen | ~43 | [5] |
| Zeaxanthin Epoxidase (ZEP) | ~7.5 | NADPH, FAD, O2 | Chloroplast Stroma (associated with thylakoid membrane) | Not widely reported | [6][8] |
| Lutein Epoxidase (LEP) | Not determined | Likely NADPH, FAD, O2 | Chloroplast | Not determined | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Isolation of Thylakoid Membranes
This protocol is adapted for the isolation of thylakoids from fresh plant leaf tissue, which can then be used for enzyme activity assays.[6]
Materials:
-
Fresh plant leaves (e.g., spinach, Arabidopsis)
-
Chilled isolation buffer: 330 mM sorbitol, 20 mM Tricine-NaOH (pH 7.6), 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃
-
Hypotonic buffer: 20 mM HEPES-NaOH (pH 7.6), 5 mM MgCl₂, 2.5 mM EDTA
-
Resuspension buffer: Same as hypotonic buffer
-
Cheesecloth
-
Refrigerated centrifuge
Procedure:
-
Homogenize fresh leaf tissue in chilled isolation buffer using a blender.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at 4,000 x g for 5 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the chloroplast pellet in hypotonic buffer to lyse the chloroplasts and release the thylakoids.
-
Centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the thylakoids.
-
Wash the thylakoid pellet with resuspension buffer and centrifuge again.
-
Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll (B73375) concentration spectrophotometrically.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Unveiling the Lutein Epoxide Cycle: A Technical Guide to its Discovery, History, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beyond the well-established violaxanthin (B192666) cycle, a second, taxonomically restricted xanthophyll cycle, the lutein (B1675518) epoxide (Lx) cycle, plays a significant role in the photoprotective and light-harvesting strategies of a diverse range of plant species. This technical guide provides an in-depth exploration of the discovery and history of the Lx cycle, detailing the key researchers, seminal experiments, and the evolving understanding of its physiological functions. We present a comprehensive overview of the experimental protocols used to elucidate this cycle, from pigment extraction and analysis to enzyme kinetics and physiological measurements. Quantitative data from pivotal studies are summarized in comparative tables, and the signaling pathways and experimental workflows are visualized through detailed diagrams. This guide serves as a critical resource for researchers in photosynthesis, plant physiology, and drug development, offering a thorough understanding of this important photoprotective mechanism.
Discovery and Historical Perspective
The existence of a xanthophyll cycle involving lutein epoxide remained largely unrecognized for a quarter of a century after its initial observation. The journey to understanding this secondary photoprotective mechanism has been marked by key discoveries in a variety of unique plant species, gradually revealing its ecological significance and biochemical intricacies.
Early Observations in Tomato Fruit
The first suggestion of a light-dependent conversion involving this compound came from studies on tomato fruits in the mid-1970s. Rabinowitch and his colleagues, while investigating pigment changes during fruit ripening, noted the light-induced disappearance of a pigment later identified as this compound, with a concurrent increase in lutein. However, the full significance of this observation within the broader context of photoprotection was not yet realized.
Rediscovery in a Parasitic Plant: Cuscuta reflexa
The modern understanding of the this compound cycle began in 1999 with a seminal paper by Bungard, Ruban, and colleagues.[1][2][3] Their research on the parasitic angiosperm Cuscuta reflexa revealed an unusual carotenoid composition. They discovered that neoxanthin, a highly conserved xanthophyll in the light-harvesting complexes (LHCs) of most higher plants, was stoichiometrically replaced by lutein-5,6-epoxide (Lx).[1][3] Crucially, they demonstrated that this this compound underwent a light-driven de-epoxidation to lutein, paralleling the violaxanthin cycle.[1][2][3] This work firmly established the existence of a second, functional xanthophyll cycle in plants.
Expansion to Woody and Neotropical Species
Following the discovery in Cuscuta, the scientific community began to investigate the taxonomic distribution of the Lx cycle. In the early 2000s, the research groups of García-Plazaola and Matsubara made significant contributions by identifying the cycle in a broader range of plants.
García-Plazaola and his team, in 2002, documented the occurrence and operation of the this compound cycle in several species of oak (Quercus).[4] Their work was pivotal in demonstrating that the Lx cycle was not restricted to parasitic plants and was present in ecologically important, non-parasitic woody species. They also provided evidence for its correlation with energy dissipation mechanisms.[4]
Simultaneously, Matsubara and colleagues, in 2001, reported on the diurnal and acclimatory responses of violaxanthin and this compound in the Australian mistletoe, Amyema miquelii.[5][6] Their findings highlighted the dynamic nature of the Lx cycle in response to changing light conditions and its potential role in photoprotection in a different parasitic plant lineage.[5][6] Subsequent work by Matsubara's group and others expanded the known distribution of the Lx cycle to numerous neotropical forest plants and other mistletoe species.[7][8]
The "Truncated" vs. "Complete" Cycle
A key distinction that emerged from this body of research is the concept of a "complete" versus a "truncated" this compound cycle. In some species, like Cuscuta reflexa and Amyema miquelii, the cycle is complete, with the light-induced conversion of this compound to lutein being reversed in the dark, restoring the original this compound pool.[1][5] However, in many other species, particularly woody plants in shaded environments, the cycle is "truncated."[7] In this version, the de-epoxidation of this compound to lutein occurs in the light, but the re-epoxidation back to this compound is either very slow or absent on a diurnal timescale.[7] This leads to a longer-term accumulation of lutein in response to increased light exposure.
A Recent Breakthrough: The Discovery of Lutein Epoxidase (LEP)
For many years, it was presumed that the same enzymes catalyzed both the violaxanthin and this compound cycles. Violaxanthin de-epoxidase (VDE) was shown to catalyze the de-epoxidation of both violaxanthin and this compound.[9][10] The epoxidation step, however, remained more enigmatic. While zeaxanthin (B1683548) epoxidase (ZE) was the presumed enzyme for the reverse reaction, its activity with lutein as a substrate was found to be slow or inactive in many species.[1][9]
A significant advancement in understanding the Lx cycle came recently with the discovery of a dedicated Lutein Epoxidase (LEP) . This mono-oxygenase, distinct from zeaxanthin epoxidase, was identified through pigment profiling and canopy-specific RNA sequencing in soybean. This discovery provides a molecular basis for the epoxidation reaction of the Lx cycle and opens new avenues for research into its regulation and evolution.
The this compound Cycle: Mechanism and Function
The this compound cycle operates in parallel with the violaxanthin cycle within the thylakoid membranes of chloroplasts. It involves the enzymatic interconversion of two α-branch carotenoids: this compound and lutein.
The Core Reactions
The cycle consists of two primary reactions:
-
De-epoxidation: In the presence of high light, a low luminal pH activates the enzyme violaxanthin de-epoxidase (VDE) . VDE catalyzes the removal of the epoxide group from lutein-5,6-epoxide, converting it to lutein.[9][10]
-
Epoxidation: In low light or darkness, the epoxidation of lutein back to lutein-5,6-epoxide can occur. This reaction is catalyzed by the recently discovered lutein epoxidase (LEP) in some species, while in others, zeaxanthin epoxidase (ZE) may play a role, albeit often with lower efficiency.[1][9]
// Nodes Lx [label="this compound (Lx)", fillcolor="#FBBC05", fontcolor="#202124"]; Lut [label="Lutein (L)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lx -> Lut [label=" High Light, Low pH\nViolaxanthin De-epoxidase (VDE)", color="#EA4335", fontcolor="#202124"]; Lut -> Lx [label=" Low Light/Dark\nLutein Epoxidase (LEP) /\nZeaxanthin Epoxidase (ZE)", color="#4285F4", fontcolor="#202124"]; } dot Figure 1: The this compound Cycle.
Proposed Functions
The this compound cycle is believed to contribute to both photoprotection and the regulation of light harvesting, often in a complementary manner to the violaxanthin cycle.
-
Photoprotection and Non-Photochemical Quenching (NPQ): The conversion of this compound to lutein is associated with an enhanced capacity for non-photochemical quenching (NPQ), the process of dissipating excess light energy as heat.[2][11] The accumulation of lutein, particularly in the "truncated" cycle, is thought to "lock-in" a higher state of photoprotection, which is beneficial for plants experiencing prolonged periods of high light or transitioning from shade to sun environments.[2]
-
Light Harvesting Efficiency: In low-light conditions, the accumulation of this compound may enhance the light-harvesting efficiency of photosystem II.[9] This suggests a dual role for the cycle, optimizing light capture when photons are scarce and providing protection when they are in excess.
Quantitative Data from Seminal Studies
Table 1: Pigment Composition in Cuscuta reflexa (Bungard et al., 1999)
| Pigment | Dark-Adapted (mmol/mol Chl a) | High Light (mmol/mol Chl a) |
| Neoxanthin | Not Detected | Not Detected |
| Lutein-5,6-epoxide | 45.3 | 28.1 |
| Violaxanthin | 38.2 | 16.4 |
| Antheraxanthin (B39726) | 2.1 | 8.9 |
| Lutein | 114.5 | 131.7 |
| Zeaxanthin | 1.8 | 17.5 |
Data are approximate values derived from published figures.
Table 2: Xanthophyll Cycle Dynamics in Quercus rubra (García-Plazaola et al., 2002)
| Condition | V+A+Z Pool (mmol/mol Chl) | (A+Z)/(V+A+Z) | Lx Pool (mmol/mol Chl) | Lutein Change (mmol/mol Chl) |
| Predawn | 120 | 0.05 | 45 | 0 |
| Midday (Sun) | 125 | 0.65 | 20 | +25 |
Data are representative values illustrating the trends reported.
Table 3: Diurnal Changes in Xanthophylls in Amyema miquelii (Matsubara et al., 2001)
| Time | PPFD (µmol m⁻² s⁻¹) | Violaxanthin (mmol/mol Chl) | This compound (mmol/mol Chl) |
| 06:00 | <10 | 35 | 28 |
| 12:00 | 1800 | 15 | 12 |
| 18:00 | <10 | 33 | 25 |
PPFD: Photosynthetic Photon Flux Density. Data are approximate values from published graphs.
Experimental Protocols
The elucidation of the this compound cycle has relied on a suite of established and refined experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this cycle.
Pigment Extraction and HPLC Analysis
Objective: To extract, separate, and quantify chlorophylls (B1240455) and carotenoids, including this compound, from plant tissues.
Protocol:
-
Sample Collection and Storage: Harvest fresh leaf or tissue samples and immediately freeze them in liquid nitrogen to halt metabolic activity. Samples can be stored at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with the addition of a small amount of calcium carbonate to neutralize plant acids.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 100% acetone (B3395972) (HPLC grade). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new, amber-colored microcentrifuge tube to prevent photodegradation of the pigments.
-
HPLC Analysis:
-
Inject 20 µL of the pigment extract into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Use a binary solvent gradient for separation. A typical gradient might be:
-
Solvent A: Acetonitrile:Methanol:Tris-HCl buffer (0.1 M, pH 8.0) (84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)
-
-
The gradient program should be optimized for the specific column and pigments of interest but generally involves a linear gradient from 100% Solvent A to 100% Solvent B over approximately 15-20 minutes.
-
Monitor the elution of pigments at 445 nm.
-
-
Quantification: Identify and quantify individual pigments by comparing their retention times and absorption spectra with those of authentic standards.
Violaxanthin De-epoxidase (VDE) Activity Assay
Objective: To measure the in vitro activity of VDE by monitoring the conversion of violaxanthin (or this compound) to its de-epoxidized form.
Protocol:
-
Enzyme Extraction:
-
Isolate thylakoid membranes from fresh plant material (e.g., spinach or lettuce) by differential centrifugation.
-
Lyse the thylakoids by sonication or freeze-thaw cycles in a low osmotic buffer to release the lumenal contents, including VDE.
-
Centrifuge to pellet the membranes and collect the supernatant containing the VDE extract.
-
-
Substrate Preparation:
-
Prepare a solution of violaxanthin (or this compound) and monogalactosyldiacylglycerol (B12364196) (MGDG) micelles in a suitable buffer.
-
-
Assay Mixture:
-
In a cuvette, combine the VDE extract with the substrate-micelle solution in an assay buffer at pH 5.2 (the optimal pH for VDE activity).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding sodium ascorbate (B8700270) to a final concentration of ~20 mM.
-
Immediately monitor the decrease in absorbance at a wavelength where the epoxide form absorbs more strongly than the de-epoxidized form (e.g., 505 nm for violaxanthin).
-
Calculate the rate of de-epoxidation from the initial linear phase of the absorbance change.
-
Zeaxanthin/Lutein Epoxidase (ZE/LEP) Activity Assay
Objective: To measure the in vitro activity of ZE or LEP by monitoring the epoxidation of zeaxanthin or lutein.
Protocol:
-
Enzyme Source:
-
Isolate intact chloroplasts from plant tissue. The epoxidase enzymes are located in the chloroplast envelope.
-
-
Substrate Preparation:
-
Prepare a solution of zeaxanthin or lutein.
-
-
Assay Mixture:
-
Combine the chloroplast preparation with the substrate in a reaction buffer at a pH of approximately 7.5.
-
The reaction requires O₂ and a reduced ferredoxin or NADPH as co-substrates.
-
-
Reaction and Analysis:
-
Incubate the reaction mixture in the dark to prevent any light-induced de-epoxidation.
-
At various time points, stop the reaction by adding acetone.
-
Extract the pigments and analyze the formation of antheraxanthin and violaxanthin (from zeaxanthin) or this compound (from lutein) by HPLC as described in section 4.1.
-
Non-Photochemical Quenching (NPQ) Measurement
Objective: To assess the photoprotective capacity of a plant leaf by measuring the dissipation of excess light energy as heat.
Protocol:
-
Instrumentation: Use a pulse-amplitude-modulated (PAM) chlorophyll (B73375) fluorometer.
-
Dark Adaptation: Dark-adapt the leaf for at least 30 minutes to ensure all reaction centers are open and the xanthophyll cycle is in its epoxidized state.
-
Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).
-
-
Induction of NPQ:
-
Expose the leaf to a period of high actinic light to induce photosynthesis and NPQ.
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
-
Calculation of NPQ:
-
Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
-
Relaxation of NPQ:
-
Turn off the actinic light and monitor the relaxation of NPQ in the dark by applying saturating pulses at intervals.
-
Conclusion and Future Directions
The discovery and subsequent characterization of the this compound cycle have significantly advanced our understanding of the diverse strategies plants employ to cope with fluctuating light environments. From its initial observation in tomato fruit to its rediscovery in parasitic plants and widespread identification in woody and neotropical species, the story of the Lx cycle is a testament to the ongoing discoveries in plant science. The recent identification of a dedicated lutein epoxidase marks a new chapter in this field, paving the way for a deeper molecular and genetic understanding of the cycle's regulation and evolution.
For researchers in drug development, the enzymes of the xanthophyll cycles, including those of the Lx cycle, represent potential targets. Carotenoids and their derivatives have a range of bioactive properties, and understanding their biosynthesis and regulation could inform the development of novel therapeutic agents.
Future research will likely focus on:
-
The detailed characterization of lutein epoxidase and its regulation.
-
The precise roles of the "truncated" versus "complete" Lx cycles in different ecological contexts.
-
The interplay between the this compound and violaxanthin cycles in fine-tuning photoprotection.
-
The potential for engineering the this compound cycle to enhance crop resilience and productivity.
This technical guide provides a solid foundation for professionals seeking to delve into the fascinating biology of the this compound cycle, a key component of the intricate photoprotective network in plants.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Unusual carotenoid composition and a new type of xanthophyll cycle in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The operation of the this compound cycle correlates with energy dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Lutein Epoxide Cycle: A Deep Dive into its Photoprotective and Light-Harvesting Functions in Photosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lutein (B1675518) epoxide (Lx), a xanthophyll found in the photosynthetic apparatus of select plant species, plays a crucial, albeit taxonomically restricted, role in the dynamic process of photosynthesis. This technical guide provides an in-depth exploration of the physiological functions of lutein epoxide, focusing on its participation in the this compound cycle, a photoprotective mechanism analogous to the ubiquitous violaxanthin (B192666) cycle. We will delve into its dual role in enhancing light-harvesting efficiency under low-light conditions and providing photoprotection by dissipating excess energy as heat under high-light stress. This document summarizes key quantitative data on pigment concentrations and photoprotective responses, details comprehensive experimental protocols for the analysis of the this compound cycle, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding of this specialized photosynthetic adaptation.
Introduction
In the intricate machinery of photosynthesis, carotenoids serve indispensable functions beyond their well-known roles as accessory light-harvesting pigments. A key adaptation in many plants is the xanthophyll cycle, a mechanism that allows for the rapid dissipation of excess light energy to prevent photo-oxidative damage. While the violaxanthin cycle is a near-universal feature in higher plants, a second, less common xanthophyll cycle involving the interconversion of this compound (Lx) and lutein (L) exists in a number of, predominantly woody, plant species.[1][2]
The this compound cycle parallels the violaxanthin cycle, utilizing the same enzymatic machinery to convert an epoxidized xanthophyll to its de-epoxidized form under high light stress.[2] This conversion is critical for the induction of non-photochemical quenching (NPQ), a process that harmlessly dissipates excess absorbed light energy as heat.[3] This guide will provide a comprehensive overview of the physiological significance of this compound, its role in photoprotection and light harvesting, and the experimental approaches used to study its function.
The this compound Cycle: Mechanism and Regulation
The this compound cycle involves the light-dependent de-epoxidation of this compound to lutein, catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE).[2]
The Complete and Truncated Cycles
The this compound cycle can operate in two distinct modes:
-
Complete Cycle: In some species, the epoxidation of lutein back to this compound occurs efficiently in low light or darkness, allowing for the full regeneration of the this compound pool.
-
Truncated Cycle: In many other species, the re-epoxidation of lutein is significantly slower or even absent. In this "truncated" cycle, the light-induced conversion of this compound to lutein is a one-way process under short-term observation, leading to a sustained increase in the lutein pool.[4]
The activity of the enzymes VDE and ZE is tightly regulated by the light environment. VDE is activated by the low pH of the thylakoid lumen that occurs under high light conditions, while ZE is active in low light and darkness.[5]
Caption: The light-driven de-epoxidation of this compound to lutein and its subsequent re-epoxidation.
Physiological Functions of this compound
This compound plays a dual role in photosynthesis, contributing to both light harvesting and photoprotection.
Light Harvesting
Under low-light conditions, the presence of this compound in the light-harvesting complexes (LHCs) is thought to enhance the efficiency of light absorption and energy transfer to the reaction centers. The accumulation of this compound is often observed in shade-acclimated leaves, suggesting its role in optimizing photosynthetic performance in light-limited environments.[6][7]
Photoprotection via Non-Photochemical Quenching (NPQ)
Under excess light, the de-epoxidation of this compound to lutein plays a crucial role in photoprotection. The newly formed lutein, along with zeaxanthin from the violaxanthin cycle, contributes to the dissipation of excess energy as heat, a process measured as non-photochemical quenching (NPQ).[3][8] This prevents the formation of damaging reactive oxygen species (ROS) and protects the photosynthetic apparatus from photoinhibition.[3]
The three main components of NPQ are:
-
qE (Energy-dependent quenching): The fastest component, directly related to the xanthophyll cycles and the proton gradient across the thylakoid membrane.
-
qT (State transitions): A slower component related to the redistribution of light energy between photosystem II and photosystem I.
-
qI (Photoinhibition): The slowest component, associated with damage to the photosynthetic machinery.[9]
The conversion of this compound to lutein contributes significantly to the qE component of NPQ.[8]
Quantitative Data on this compound and Xanthophyll Cycles
The concentration of this compound and the pool size of the xanthophyll cycles are highly dynamic and depend on the plant species, light environment, and developmental stage.
| Pigment | Shade Leaves (mmol mol⁻¹ Chl) | Sun Leaves (mmol mol⁻¹ Chl) | Reference(s) |
| This compound (Lx) | >5 - >10 (in woody species) | Generally lower than shade | [6] |
| Lutein (L) | High | High | [10] |
| Violaxanthin (V) | Lower | Higher | [10][11] |
| Antheraxanthin (B39726) (A) | Low | Higher (during high light) | [10][11] |
| Zeaxanthin (Z) | Low | Higher (during high light) | [10][11] |
| Total VAZ Pool | Lower | ~4 times higher | [11] |
Table 1. Typical Xanthophyll Pigment Concentrations in Sun and Shade Leaves.
| Parameter | Description | Typical Value Range in Plants with Lx Cycle | Reference(s) |
| Fv/Fm | Maximum quantum efficiency of PSII photochemistry in a dark-adapted state. | 0.75 - 0.85 (in healthy, unstressed leaves) | [12] |
| qE | Energy-dependent non-photochemical quenching, the rapid and reversible component of NPQ. | Highly variable, increases with light intensity | [12][13] |
| qI | Photoinhibitory quenching, the slowly reversible component of NPQ, indicative of photodamage. | Increases under prolonged or severe stress | [9][14] |
| NPQ | Non-photochemical quenching, calculated as (Fm - Fm') / Fm', reflecting the overall heat dissipation. | Increases with light intensity | [13][14] |
Table 2. Key Non-Photochemical Quenching (NPQ) Parameters.
Experimental Protocols
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and other photosynthetic pigments.
Methodology:
-
Pigment Extraction:
-
Freeze a known amount of leaf tissue in liquid nitrogen and grind to a fine powder.
-
Extract pigments with 100% acetone, vortexing vigorously.
-
Centrifuge to pellet the debris and collect the supernatant.
-
Repeat the extraction until the pellet is colorless.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen gas.
-
Redissolve the pigment extract in a known volume of a suitable solvent for HPLC injection.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient of solvents, typically involving acetonitrile, methanol, and water, to separate the pigments.
-
Detect pigments using a photodiode array detector, monitoring absorbance at their respective maximal wavelengths (e.g., ~445 nm for lutein and this compound).
-
Quantify pigments by comparing their peak areas to those of known standards.
-
Caption: A generalized workflow for the extraction and quantification of photosynthetic pigments using HPLC.
Measurement of Non-Photochemical Quenching (NPQ)
Objective: To assess the photoprotective capacity by measuring chlorophyll (B73375) fluorescence.
Methodology:
-
Dark Adaptation: Dark-adapt the leaf sample for at least 20-30 minutes.
-
Measure Fo and Fm:
-
Measure the minimal fluorescence (Fo) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum efficiency of PSII: Fv/Fm = (Fm - Fo) / Fm .
-
-
Actinic Light Exposure: Illuminate the leaf with a constant actinic light of a specific intensity.
-
Measure Fm' and Fs:
-
During actinic light illumination, apply saturating pulses to measure the maximal fluorescence in the light-adapted state (Fm').
-
Measure the steady-state fluorescence (Fs).
-
-
Calculate NPQ: NPQ = (Fm - Fm') / Fm' .
-
Calculate qE and qI: Determine the rapidly (qE) and slowly (qI) relaxing components of NPQ by monitoring the recovery of fluorescence after the actinic light is turned off.
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
Objective: To measure the enzymatic activity of VDE.
Methodology:
-
Enzyme Extraction:
-
Isolate thylakoid membranes from fresh leaf tissue.
-
Lyse the thylakoids to release the lumenal VDE.
-
-
Assay Mixture:
-
Prepare a reaction buffer with a pH of ~5.1.
-
Add the substrate violaxanthin and the co-substrate ascorbate.
-
-
Initiate Reaction: Add the VDE-containing extract to the assay mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 505 nm, which corresponds to the conversion of violaxanthin to zeaxanthin.
-
Calculate Activity: Determine the rate of the reaction from the change in absorbance over time.
In Vitro Zeaxanthin Epoxidase (ZE) Activity Assay
Objective: To measure the enzymatic activity of ZE.
Methodology:
-
Thylakoid Isolation: Isolate thylakoids from leaf tissue that has been pre-illuminated to accumulate zeaxanthin.
-
Assay Mixture:
-
Prepare a reaction buffer with a pH of ~7.6.
-
Add the necessary cofactors: NADPH and FAD.
-
-
Initiate Reaction: Incubate the thylakoids in the dark to allow for the epoxidation of zeaxanthin.
-
Pigment Extraction and HPLC Analysis:
Signaling Pathways and Relationships
The this compound cycle is intricately linked with the violaxanthin cycle and the overall photoprotective response of the plant.
Caption: High light stress triggers the activation of the this compound and violaxanthin cycles, leading to NPQ and ROS scavenging.
Conclusion
The this compound cycle represents a fascinating and functionally significant adaptation in certain plant species for coping with fluctuating light environments. Its dual role in enhancing light harvesting in the shade and providing robust photoprotection in the sun underscores the plasticity of the photosynthetic apparatus. A thorough understanding of the mechanisms and regulation of this cycle, facilitated by the experimental approaches detailed in this guide, is crucial for researchers in plant physiology, biochemistry, and crop improvement. Further investigation into the taxonomic distribution and the precise molecular interactions of this compound within the photosynthetic membrane will continue to illuminate the diverse strategies that plants have evolved to thrive under varying light conditions. This knowledge may also provide novel targets for the development of strategies to enhance photosynthetic efficiency and stress tolerance in agricultural and biotechnological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 12.1 - Photosynthesis in sun and shade [rseco.org]
- 3. ripe.illinois.edu [ripe.illinois.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sun-shade patterns of leaf carotenoid composition in 86 species of neotropical forest plants [ouci.dntb.gov.ua]
- 8. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Leaf Xanthophyll content and composition in sun and shade determined by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Lutein Epoxide and Violaxanthin Cycles in Plant Photoprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of excess light energy. Central to this photoprotective response are the xanthophyll cycles, which dissipate excess energy as heat, a process known as non-photochemical quenching (NPQ). While the violaxanthin (B192666) (Vx) cycle is a ubiquitous and well-characterized pathway in higher plants, the lutein (B1675518) epoxide (Lx) cycle represents a less common, yet significant, alternative or complementary mechanism. This technical guide provides a comprehensive comparison of the Lx and Vx cycles, detailing their core mechanisms, enzymatic players, and physiological roles. Quantitative data on pigment pools and cycle kinetics are presented in structured tables for direct comparison. Detailed experimental protocols for pigment analysis and photoprotection assessment are provided, alongside visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding of these critical photoprotective processes.
Introduction: The Imperative of Photoprotection
Light, the driving force of photosynthesis, can also be a potent source of cellular damage. Under conditions where light absorption exceeds the capacity of the photosynthetic apparatus to utilize this energy, the formation of reactive oxygen species (ROS) is initiated, leading to photo-oxidative damage. To counteract this, plants employ various photoprotective strategies, with the thermal dissipation of excess energy via non-photochemical quenching (NPQ) being one of the most rapid and crucial responses. The xanthophyll cycles are intrinsically linked to the major component of NPQ, known as energy-dependent quenching (qE). These cycles involve the enzymatic interconversion of xanthophyll pigments, effectively switching the light-harvesting antenna between a state of efficient light capture and one of energy dissipation.
This guide focuses on two key xanthophyll cycles in higher plants: the well-established violaxanthin (Vx) cycle and the taxonomically more restricted lutein epoxide (Lx) cycle. Understanding the nuances of these cycles is paramount for research in photosynthesis, plant stress physiology, and has potential implications for crop improvement and the development of therapeutic agents targeting oxidative stress pathways.
Core Mechanisms of the Xanthophyll Cycles
Both the violaxanthin and this compound cycles operate within the thylakoid membranes of chloroplasts and are triggered by the acidification of the thylakoid lumen, a direct consequence of high light conditions.
The Violaxanthin (Vx) Cycle: A Ubiquitous Photoprotective Hub
The violaxanthin cycle is a reversible, two-step enzymatic process that is present in nearly all higher plants and green algae.[1] It involves the interconversion of three xanthophylls: violaxanthin (V), antheraxanthin (B39726) (A), and zeaxanthin (B1683548) (Z).[1]
Under excess light, the build-up of a proton gradient across the thylakoid membrane lowers the luminal pH, activating the enzyme violaxanthin de-epoxidase (VDE) .[2] VDE, a soluble protein in the lumen, associates with the thylakoid membrane at low pH and, using ascorbate (B8700270) as a reductant, catalyzes the removal of two epoxide groups from violaxanthin, proceeding through the intermediate antheraxanthin to form zeaxanthin.[2][3] The accumulation of zeaxanthin is strongly correlated with an increase in NPQ and enhanced thermal energy dissipation.[1]
In low light or darkness, the proton gradient dissipates, the luminal pH rises, and VDE becomes inactive. Concurrently, the stromal-facing enzyme zeaxanthin epoxidase (ZE) , a flavin-dependent monooxygenase that uses NADPH and molecular oxygen, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[4] This allows the light-harvesting machinery to return to a state of high efficiency.
The this compound (Lx) Cycle: A Specialized Photoprotective Pathway
The this compound cycle is found in a more limited, though diverse, range of plant species, particularly woody plants.[5] It operates in parallel with the Vx cycle in these species and involves the interconversion of this compound (Lx) and lutein (L).[5]
Similar to the Vx cycle, the de-epoxidation of this compound to lutein is catalyzed by the same light-activated, pH-dependent enzyme, violaxanthin de-epoxidase (VDE) .[4][6] However, a key difference lies in the epoxidation step. The re-conversion of lutein back to this compound, presumably catalyzed by zeaxanthin epoxidase (ZE) , is often significantly slower or even inactive in many species.[4][6] This leads to what is often termed a "truncated" Lx cycle, where the light-induced conversion of Lx to L is not readily reversed overnight.[4] In some species, however, a complete, albeit slower, cycle is observed.[7]
The accumulation of lutein from the Lx cycle is also implicated in enhancing NPQ.[8] Furthermore, this compound itself may play a role in light harvesting under low light conditions.[5]
Quantitative Comparison of the this compound and Violaxanthin Cycles
The following tables summarize key quantitative data comparing the pigment pools and kinetics of the two xanthophyll cycles. It is important to note that these values can vary significantly depending on the plant species, developmental stage, and specific experimental conditions.
Table 1: Comparison of Xanthophyll Cycle Pigment Pools in Sun vs. Shade Leaves
| Pigment Pool | Cycle | Typical Concentration in Sun Leaves (mmol mol⁻¹ Chl) | Typical Concentration in Shade Leaves (mmol mol⁻¹ Chl) | Key Observations |
| Violaxanthin Cycle Pool (V+A+Z) | Violaxanthin | 80 - 150 | 20 - 50 | The total pool size of the Vx cycle pigments is significantly larger in sun-acclimated leaves, providing a greater capacity for zeaxanthin formation and NPQ.[8] |
| This compound (Lx) | This compound | 5 - 20 | 20 - 60+ | In many species, the concentration of this compound is higher in shade leaves, where it may contribute to light-harvesting efficiency.[9] |
| Lutein (L) | This compound | 150 - 250 | 100 - 200 | Lutein is a major carotenoid, and its pool size can be augmented by the de-epoxidation of this compound in high light. |
Table 2: Comparative Kinetics of the this compound and Violaxanthin Cycles
| Process | Cycle | Rate | Key Characteristics |
| De-epoxidation (High Light) | Violaxanthin | Rapid (minutes) | VDE efficiently converts violaxanthin to zeaxanthin upon acidification of the lumen.[9] |
| De-epoxidation (High Light) | This compound | Rapid (minutes) | VDE also catalyzes the de-epoxidation of this compound to lutein at a comparable rate to violaxanthin de-epoxidation.[4][6] |
| Epoxidation (Low Light/Dark) | Violaxanthin | Relatively Rapid (hours) | The conversion of zeaxanthin back to violaxanthin by ZE allows for the dynamic regulation of NPQ on a diurnal basis.[4] |
| Epoxidation (Low Light/Dark) | This compound | Slow to Very Slow (hours to days) | The re-epoxidation of lutein to this compound is often the rate-limiting step, leading to a "truncated" cycle in many species.[1][4] This can result in a sustained high level of lutein and enhanced photoprotective capacity. |
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the enzymatic conversions within the violaxanthin and this compound cycles.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 4. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 5. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of violaxanthin and this compound xanthophyll cycles in Lauraceae tree species under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lutein Epoxide Cycle: A Key Player in Non-Photochemical Quenching and Photoprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of photosynthesis, the ability of plants to manage light energy is paramount to their survival and productivity. While light is the essential driver of photosynthesis, excess light can be detrimental, leading to the formation of reactive oxygen species (ROS) that can damage the photosynthetic apparatus. To counteract this, plants have evolved sophisticated photoprotective mechanisms, collectively known as non-photochemical quenching (NPQ), which safely dissipate excess absorbed light energy as heat. The xanthophyll cycles are central to the rapid induction and regulation of NPQ. While the violaxanthin (B192666) (V) cycle is the most ubiquitous and well-studied, a second, taxonomically restricted xanthophyll cycle involving lutein (B1675518) epoxide (Lx) plays a significant and complementary role in a variety of plant species, particularly those adapted to shaded environments. This technical guide provides a comprehensive overview of the role of lutein epoxide in non-photochemical quenching, detailing the underlying mechanisms, quantitative data, and key experimental protocols for its study.
The this compound (Lx) Cycle: Mechanism and Function
The this compound (Lx) cycle operates in parallel with the violaxanthin (V) cycle and involves the enzymatic interconversion of two key carotenoids: this compound and lutein (L).[1][2]
De-epoxidation in High Light: Under conditions of excess light, a drop in the pH of the thylakoid lumen activates the enzyme violaxanthin de-epoxidase (VDE).[1][3] VDE catalyzes the de-epoxidation of both violaxanthin to antheraxanthin (B39726) and zeaxanthin (B1683548), and this compound to lutein.[2][3] The conversion of Lx to L is a rapid process, occurring within minutes of exposure to high light.[3][4]
Epoxidation in Low Light/Darkness: The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by the enzyme zeaxanthin epoxidase (ZE).[2][3] However, a key feature of the Lx cycle is that this epoxidation step is often significantly slower than the epoxidation of zeaxanthin in the V cycle, or in some species, it is practically absent on a diurnal basis.[2][3] This leads to what is often termed a "truncated" Lx cycle, resulting in the accumulation of a sustained pool of lutein in the light-harvesting complexes (LHCs).[2]
Dual Role of the this compound Cycle
The Lx cycle is proposed to have a dual function in both light harvesting and photoprotection:
-
Enhanced Light Harvesting in Shade: In low light conditions, the presence of this compound is thought to enhance the efficiency of light harvesting.[4]
-
Sustained Photoprotection in High Light: The light-induced conversion of Lx to L contributes significantly to NPQ. The slow reversal of this step means that the photoprotective state can be "locked in," providing sustained protection against subsequent periods of high light, a particularly advantageous trait for understory plants experiencing intermittent sunflecks.[3][5]
Quantitative Data on the this compound Cycle and NPQ
The presence and activity of the this compound cycle have a quantifiable impact on pigment pools and photoprotective capacity.
| Parameter | Shade Leaves | Sun Leaves/High Light Exposed | Reference |
| This compound (Lx) Concentration (mmol mol⁻¹ chlorophyll) | High (mostly >20) | Low | [4] |
| Inga sp. | >20 | Low | [4] |
| Virola surinamensis | ~60 | ~60 | [4] |
| Cucumis sativus (cotyledons) | High | Lower after illumination | [6] |
| Lutein (L) Concentration (mmol mol⁻¹ chlorophyll) | Lower | Increased upon de-epoxidation of Lx | [2][4] |
| Violaxanthin (V) Pool Size | Positively correlated with growth irradiance | [7] | |
| NPQ Parameters | |||
| NPQ Formation | Slower | Faster in the presence of de-epoxidized Lx | [4] |
| NPQ Level | Lower | Higher in the presence of de-epoxidized Lx | [4] |
| Fv/Fm after high light | Lower in the absence of a functional Lx cycle | Higher in the presence of a functional Lx cycle | [8] |
Table 1: Comparative quantitative data on this compound cycle components and NPQ in response to light conditions.
| Plant Species | Type of Lx Cycle | Key Findings | Reference |
| Inga marginata | Truncated | Quick de-epoxidation of Lx to L in high light, with no overnight recovery. This leads to faster formation and higher levels of NPQ. | [4] |
| Quercus rubra | Truncated | Both violaxanthin and this compound are de-epoxidized to a similar extent in high light. NPQ is correlated with the level of Lx de-epoxidation. | [9] |
| Persea americana (Avocado) | Truncated | Lutein from Lx de-epoxidation can replace zeaxanthin to sustain an enhanced capacity for NPQ in the dark. | [5][10] |
| Cuscuta reflexa | Complete | A complete Lx cycle operates with recovery of the Lx pool in the dark. | [1] |
Table 2: Summary of this compound cycle characteristics in different plant species.
Signaling Pathways and Experimental Workflows
Xanthophyll Cycles in Photoprotection
The violaxanthin and this compound cycles are integral to the regulation of non-photochemical quenching. The following diagram illustrates the interconversions of the key xanthophylls in response to light conditions.
Caption: The Violaxanthin and this compound Cycles in NPQ.
Experimental Workflow for NPQ and Pigment Analysis
Studying the role of this compound in NPQ involves a coordinated series of experimental procedures, from sample collection to data analysis.
Caption: Workflow for investigating the Lx cycle's role in NPQ.
Experimental Protocols
Analysis of Photosynthetic Pigments by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of chlorophylls (B1240455) and carotenoids, including this compound, from leaf tissue.
Materials:
-
Leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
100% Acetone (B3395972) (ice-cold)
-
Microcentrifuge tubes
-
HPLC system with a C18 reverse-phase column and a photodiode array detector
-
Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)
-
Pigment standards (Lutein, Zeaxanthin, Violaxanthin, Chlorophyll a, Chlorophyll b, β-carotene)
Procedure:
-
Sample Collection and Freezing: Harvest a known area of leaf tissue (e.g., leaf disc) and immediately freeze it in liquid nitrogen to halt enzymatic activity.
-
Pigment Extraction:
-
Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add 1 mL of ice-cold 100% acetone and continue grinding until a homogenous slurry is formed.
-
Transfer the extract to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the pigments to a new, clean tube.
-
-
HPLC Analysis:
-
Filter the pigment extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the sample into the HPLC system.
-
Elute the pigments using a linear gradient from 100% Solvent A to 100% Solvent B over 12 minutes, followed by 6 minutes of 100% Solvent B.
-
Monitor the absorbance at 445 nm for carotenoids and 665 nm for chlorophylls.
-
-
Quantification:
-
Identify the pigment peaks by comparing their retention times and absorption spectra with those of pure standards.
-
Quantify the concentration of each pigment by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Measurement of Non-Photochemical Quenching (NPQ) using Chlorophyll Fluorescence
This non-invasive technique measures the fluorescence emitted by chlorophyll a to assess the efficiency of photosystem II (PSII) and the level of NPQ.
Materials:
-
Pulse-Amplitude-Modulated (PAM) chlorophyll fluorometer
-
Leaf clips
-
Dark adaptation clips or a dark room
Procedure:
-
Dark Adaptation: Dark-adapt the leaf for at least 20-30 minutes. This allows all reaction centers to open and any existing NPQ to relax.
-
Measurement of F₀ and Fₘ:
-
Measure the minimal fluorescence (F₀) by applying a weak, modulated measuring beam.
-
Determine the maximal fluorescence (Fₘ) by applying a short (e.g., 0.8 s) saturating pulse of high-intensity light. This transiently closes all PSII reaction centers.
-
Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .
-
-
Induction of NPQ:
-
Expose the leaf to a period of actinic (photosynthetically active) light of a defined intensity (e.g., 500 µmol photons m⁻² s⁻¹).
-
During this actinic light exposure, apply saturating pulses at regular intervals (e.g., every minute) to measure the maximal fluorescence in the light-adapted state (Fₘ').
-
-
Calculation of NPQ:
-
NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .
-
-
Relaxation of NPQ:
-
After the period of actinic illumination, turn off the light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ over time.
-
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
This assay measures the activity of the VDE enzyme, which is responsible for the de-epoxidation of both violaxanthin and this compound.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer: 0.1 M citrate (B86180) buffer (pH 5.2)
-
Substrate: Violaxanthin (isolated from spinach or other suitable source) dissolved in ethanol
-
Cofactor: 30 mM Sodium ascorbate
-
Detergent: 0.2% (w/v) n-dodecyl-β-D-maltoside (β-DM)
-
Spectrophotometer
Procedure:
-
Thylakoid Isolation: Isolate intact thylakoids from leaf tissue using standard differential centrifugation methods.
-
Enzyme Solubilization: Solubilize the VDE from the thylakoid membranes by incubating them with the assay buffer containing the detergent.
-
Assay Reaction:
-
Prepare a reaction mixture containing the assay buffer, sodium ascorbate, and violaxanthin.
-
Initiate the reaction by adding the solubilized VDE preparation.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
-
Measurement of Activity:
-
Monitor the conversion of violaxanthin to zeaxanthin by measuring the increase in absorbance at 505 nm or by stopping the reaction at different time points and analyzing the pigment composition by HPLC.
-
One unit of VDE activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of zeaxanthin per minute.
-
Conclusion
The this compound cycle represents a fascinating and important adaptation for photoprotection in a diverse range of plant species. Its unique, often "truncated" nature, leading to the sustained accumulation of lutein, provides a mechanism for long-term photoprotection that complements the more dynamic violaxanthin cycle. Understanding the intricacies of the Lx cycle, from its enzymatic regulation to its impact on NPQ, is crucial for a complete picture of how plants acclimate to their light environment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of this important photoprotective pathway. Further research in this area, particularly leveraging genetic and molecular tools, will undoubtedly continue to unravel the full significance of the this compound cycle in plant fitness and productivity.
References
- 1. Non-Photochemical Quenching (NPQ) Relaxation Analysis by CF imager FluorCam FC800-331 and FluorCam 7 Software [protocols.io]
- 2. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. handheld.psi.cz [handheld.psi.cz]
- 5. researchgate.net [researchgate.net]
- 6. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short- and Long-Term Operation of the Lutein-Epoxide Cycle in Light-Harvesting Antenna Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Lutein Epoxide Accumulation in Shade-Acclimated Leaves: A Technical Guide to its Role in Photoprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants inhabiting shaded environments have evolved sophisticated mechanisms to optimize light harvesting while minimizing photodamage from sudden increases in irradiance. A key adaptation in many shade-acclimated species is the accumulation of lutein (B1675518) epoxide (Lx), a xanthophyll involved in a secondary photoprotective cycle. This technical guide provides an in-depth analysis of the lutein epoxide cycle, its interplay with the ubiquitous violaxanthin (B192666) cycle, and its role in non-photochemical quenching (NPQ). We present a synthesis of quantitative data on pigment pools in sun versus shade leaves, detailed experimental protocols for pigment analysis and NPQ measurement, and visual representations of the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating plant photoprotection, with potential applications in crop improvement and the development of compounds that modulate oxidative stress pathways.
Introduction
In the low-light conditions of a dense canopy, photosynthetic organisms must maximize their capture of available photons. However, these environments are often punctuated by transient high-light events, such as sunflecks, which can deliver a surplus of light energy that overwhelms the photosynthetic apparatus, leading to the formation of reactive oxygen species (ROS) and subsequent photo-oxidative damage[1]. To cope with such fluctuating light conditions, plants have evolved a suite of photoprotective mechanisms, central to which is the thermal dissipation of excess absorbed light energy, a process known as non-photochemical quenching (NPQ)[1][2].
The most well-characterized mechanism contributing to NPQ is the violaxanthin cycle, which involves the enzymatic conversion of violaxanthin (V) to zeaxanthin (B1683548) (Z) via antheraxanthin (B39726) (A) under high light conditions[3]. Zeaxanthin is a potent quencher of excited chlorophyll (B73375) molecules. In addition to this primary cycle, a significant number of plant species, particularly those adapted to shade, possess a second, taxonomically restricted xanthophyll cycle involving the interconversion of this compound (Lx) and lutein (L)[4][5]. Shade-acclimated leaves often accumulate high concentrations of this compound, which can be rapidly de-epoxidized to lutein upon exposure to high light, contributing to the overall photoprotective capacity of the leaf[4].
This guide delves into the technical details of this compound accumulation and its functional significance in shade-acclimated leaves. We will explore the quantitative differences in pigment composition between sun and shade leaves, provide detailed methodologies for the analysis of these pigments and the assessment of photoprotective responses, and illustrate the key biochemical pathways and experimental procedures.
Quantitative Analysis of Xanthophyll Pigment Pools
The adaptation of plants to different light environments is reflected in the composition of their photosynthetic pigments. Shade-acclimated leaves typically have a higher total chlorophyll content and a lower chlorophyll a/b ratio compared to sun-acclimated leaves, which enhances their light-harvesting efficiency in low light. Furthermore, the relative abundance of xanthophyll cycle pigments is a key indicator of photoprotective capacity.
Pigment Content in Sun vs. Shade Leaves
The following table summarizes representative quantitative data on the concentration of key xanthophyll cycle pigments in sun- and shade-acclimated leaves of various species. It is important to note that absolute values can vary significantly depending on the species, developmental stage, and specific environmental conditions.
| Pigment | Sun Leaves (mmol mol⁻¹ chlorophyll) | Shade Leaves (mmol mol⁻¹ chlorophyll) | Key Observations |
| Violaxanthin (V) | Lower | Higher | Higher V in shade leaves provides a larger pool for conversion to Z upon high light exposure. |
| Antheraxanthin (A) | Variable (increases with light) | Low | Intermediate in the V to Z conversion. |
| Zeaxanthin (Z) | High (especially in high light) | Very Low (in low light) | The primary quencher in the violaxanthin cycle; accumulates in high light. |
| This compound (Lx) | Low to undetectable | High | Accumulates specifically in shade-acclimated leaves of certain species. |
| Lutein (L) | High | High | A major structural carotenoid in LHCs; also involved in NPQ. |
| Total Xanthophyll Cycle Pool (V+A+Z) | Higher | Lower | Sun leaves maintain a larger pool of violaxanthin cycle carotenoids for rapid photoprotection. |
| This compound + Lutein Pool | Relatively stable | Higher (due to high Lx) | The total pool size of these α-branch carotenoids is often higher in shade leaves. |
Data compiled and generalized from multiple sources.
The this compound and Violaxanthin Cycles: Signaling and Regulation
The interconversion of xanthophylls in both the violaxanthin and this compound cycles is tightly regulated by the light environment. The primary trigger for the de-epoxidation of both violaxanthin and this compound is the acidification of the thylakoid lumen, which results from the light-driven pumping of protons from the stroma into the lumen.
Signaling Pathway for Xanthophyll De-epoxidation
Regulation of Key Enzymes
-
Violaxanthin De-epoxidase (VDE): This enzyme is located in the thylakoid lumen and is activated by a low pH (below 6.5), with an optimal pH of around 5.0[6]. Ascorbate is a necessary co-substrate for the de-epoxidation reaction[3][6]. VDE is responsible for the de-epoxidation of both violaxanthin and this compound.
-
Zeaxanthin Epoxidase (ZEP): ZEP is located in the stroma and catalyzes the reverse reaction, the epoxidation of zeaxanthin back to violaxanthin. It has a pH optimum of around 7.5 and requires NADPH and O₂ as co-substrates[7][8]. The activity of ZEP on lutein to form this compound is significantly slower or even absent in many species, leading to what is known as a "truncated" this compound cycle[2][4]. In these cases, the lutein formed from this compound persists for extended periods, contributing to sustained photoprotection. Recent research has also identified a distinct lutein epoxidase (LEP) in some species.
Experimental Protocols
Quantification of Xanthophyll Pigments by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the simultaneous quantification of this compound, lutein, violaxanthin, antheraxanthin, and zeaxanthin in leaf tissue. Specific parameters may need to be optimized depending on the available equipment and the plant species being studied.
4.1.1. Pigment Extraction
-
Harvest leaf discs of a known area and immediately freeze them in liquid nitrogen to prevent pigment degradation.
-
Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with the addition of a small amount of magnesium carbonate or sodium ascorbate to neutralize acids and prevent oxidation.
-
Extract the pigments by adding 100% acetone (B3395972) and continuing to grind until the tissue is white.
-
Transfer the extract to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm PTFE syringe filter before HPLC analysis.
4.1.2. HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used for the separation of these pigments.
-
Mobile Phase: A gradient of solvents is typically employed. For example, a gradient system using a mixture of acetonitrile, methanol (B129727), and dichloromethane (B109758) can provide good separation. An isocratic method with a mobile phase of dichloromethane, acetonitrile, and methanol (e.g., 20:30:50, v/v/v) has also been shown to be effective for separating lutein and zeaxanthin[9].
-
Detection: A photodiode array (PDA) detector is used to monitor the eluting pigments at their respective absorption maxima (typically around 445 nm for xanthophylls).
-
Quantification: Pigment concentrations are determined by comparing the peak areas of the samples to those of authentic standards of known concentrations.
Measurement of Non-Photochemical Quenching (NPQ)
NPQ is typically measured using a pulse-amplitude-modulated (PAM) fluorometer. This technique assesses changes in chlorophyll a fluorescence to quantify the different fates of absorbed light energy.
4.2.1. Measurement Protocol
-
Dark Adaptation: The leaf is dark-adapted for at least 20-30 minutes to ensure that all reaction centers are open and NPQ is relaxed.
-
Measurement of F₀ and Fₘ:
-
A weak measuring light is applied to determine the minimal fluorescence level (F₀) when all reaction centers are open.
-
A short, saturating pulse of high-intensity light is then applied to transiently close all reaction centers, and the maximal fluorescence level (Fₘ) is measured.
-
The maximum quantum efficiency of photosystem II (PSII) is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
-
Actinic Light Exposure and NPQ Induction:
-
The leaf is exposed to a continuous period of actinic (photosynthetically active) light to induce photosynthesis and NPQ.
-
During this period, saturating pulses are applied at regular intervals to measure the maximal fluorescence in the light-adapted state (Fₘ').
-
-
Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' [10][11].
-
Dark Relaxation: After the actinic light is turned off, the relaxation of NPQ is monitored by applying saturating pulses in the dark.
Functional Significance of this compound Accumulation
The accumulation of this compound in shade-acclimated leaves serves a dual purpose. Under low-light conditions, it may contribute to light-harvesting efficiency. However, its primary role appears to be in photoprotection. The rapid conversion of this compound to lutein upon a sudden increase in light intensity provides an additional mechanism to dissipate excess energy, supplementing the violaxanthin cycle.
In species with a truncated this compound cycle, the persistent pool of newly formed lutein can "lock-in" a state of enhanced photoprotective capacity, which is advantageous for plants in understory environments that experience frequent sunflecks. This sustained elevation of lutein may provide a more slowly relaxing component of NPQ compared to the more dynamic changes associated with zeaxanthin.
Conclusion and Future Directions
The this compound cycle represents a significant, albeit taxonomically restricted, adaptation to shaded environments. The accumulation of this compound in shade-acclimated leaves provides a ready substrate for the rapid formation of lutein, a xanthophyll implicated in the non-photochemical quenching of excess light energy. This guide has provided a comprehensive overview of the quantitative aspects, regulatory mechanisms, and experimental analysis of the this compound cycle.
Future research in this area could focus on several key aspects:
-
Elucidating the precise molecular mechanism by which lutein contributes to NPQ.
-
Investigating the regulatory differences between the complete and truncated this compound cycles across a broader range of species.
-
Exploring the potential for engineering the this compound cycle into crop plants to enhance their tolerance to fluctuating light conditions and improve photosynthetic efficiency.
A deeper understanding of these photoprotective mechanisms holds significant promise for the development of more resilient and productive agricultural systems and may offer insights into novel strategies for mitigating oxidative stress in various biological systems.
References
- 1. Non-photochemical quenching - Wikipedia [en.wikipedia.org]
- 2. Engineering the this compound cycle into Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of violaxanthin de-epoxidase activity by pH and ascorbate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Lutein Epoxide Cycle: A Taxonomical and Functional Deep Dive
A Technical Guide for Researchers in Plant Science and Drug Development
The lutein (B1675518) epoxide (Lx) cycle is a photoprotective mechanism found in a diverse but specific range of photosynthetic organisms. Operating in parallel with the ubiquitous violaxanthin (B192666) cycle, the Lx cycle plays a crucial role in dissipating excess light energy, thus protecting the photosynthetic apparatus from potential damage. This technical guide provides an in-depth exploration of the taxonomical distribution of the Lx cycle, detailed experimental protocols for its analysis, and a review of its regulatory mechanisms. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating plant stress responses and exploring novel pathways for crop improvement and therapeutic applications.
Taxonomical Distribution
The lutein epoxide cycle is not as universally distributed as the violaxanthin cycle. Its presence is taxonomically restricted, with a notable prevalence in certain woody plant families. However, exceptions exist, including some parasitic and herbaceous species. The patchy distribution across unrelated taxa suggests that the enzymatic machinery for this cycle may have evolved independently multiple times.[1][2]
An extensive screening of 130 species across 49 families revealed the widespread presence of the Lx cycle.[1][2] While its occurrence is inconsistent between different plant groups, there is a high fidelity at the family level.[3] For instance, significant amounts of this compound and an active cycle are commonly found in the Fagaceae family, particularly within the genus Quercus (oaks).[2] The cycle has also been well-documented in the Loranthaceae (mistletoes) and certain members of the Lauraceae family.[4]
Interestingly, the Lx cycle is also present in some parasitic plants, such as Cuscuta reflexa.[5] A notable exception to the woody plant trend is the herbaceous species Cucumis sativus (cucumber) from the Cucurbitaceae family, which exhibits a functional, albeit truncated, Lx cycle.[5]
Table 1: Taxonomical Distribution of the this compound Cycle (Selected Families and Species)
| Family | Genus/Species | Presence of Lx Cycle | Cycle Type | Reference(s) |
| Fagaceae | Quercus spp. (e.g., Q. robur, Q. rubra) | Yes | Truncated | [2][6] |
| Lauraceae | Laurus nobilis, Ocotea foetens | Yes | Species-dependent | [4] |
| Loranthaceae | Amyema miquelii | Yes | Complete | [5] |
| Cucurbitaceae | Cucumis sativus | Yes | Truncated | [5] |
| Cuscutaceae | Cuscuta reflexa | Yes | Complete | [5] |
| Myristicaceae | Virola elongata | Yes | Complete | [5] |
| Fabaceae | Inga sapindoides | Yes | Truncated | [5] |
The this compound Cycle: Mechanism and Regulation
The this compound cycle involves the enzymatic interconversion of two xanthophylls: this compound (Lx) and lutein (L). This cycle runs in parallel to the violaxanthin cycle and utilizes the same de-epoxidating enzyme.
The key steps are:
-
De-epoxidation: In the presence of high light, the enzyme violaxanthin de-epoxidase (VDE) , located in the thylakoid lumen, catalyzes the conversion of this compound to lutein.[3] This reaction is activated by a decrease in the luminal pH, a direct consequence of photosynthetic light reactions.[7]
-
Epoxidation: In low light or darkness, lutein is converted back to this compound. This reaction is catalyzed by the enzyme zeaxanthin epoxidase (ZEP) , which is located on the stromal side of the thylakoid membrane.[3]
The efficiency of the epoxidation step is the primary determinant of whether a species possesses a "complete" or "truncated" Lx cycle. In species with a complete cycle , ZEP efficiently converts lutein back to this compound, allowing for a full recovery of the Lx pool in the dark.[5] In contrast, species with a truncated cycle have a ZEP enzyme with low or no activity towards lutein, resulting in a slow or negligible reconversion of lutein to this compound.[3]
Below is a diagram illustrating the signaling pathway that regulates the this compound cycle.
Experimental Protocols
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of lutein, this compound, and other xanthophylls is crucial for studying the dynamics of the Lx cycle. Reverse-phase HPLC is the most common and accurate method for this purpose.
Protocol: Reverse-Phase HPLC for Xanthophyll Cycle Pigment Analysis [8]
-
Sample Preparation:
-
Harvest leaf tissue (typically 10-50 mg) and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Extract pigments with 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvents is used for optimal separation. A common system involves:
-
Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)
-
-
Gradient Program:
-
0-12 min: 100% A to 100% B (linear gradient)
-
12-18 min: 100% B (isocratic)
-
18-19 min: 100% B to 100% A (linear gradient)
-
19-25 min: 100% A (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode array (PDA) detector set to scan from 400 to 500 nm. Lutein and this compound are typically quantified at their absorption maximum around 445 nm.
-
-
Quantification:
-
Identify peaks based on their retention times and absorption spectra compared to pure standards.
-
Calculate pigment concentrations using calibration curves generated from known concentrations of purified standards.
-
Chlorophyll Fluorescence Analysis
Chlorophyll fluorescence provides a non-invasive method to assess the photoprotective capacity of plants, including the contribution of the Lx cycle to non-photochemical quenching (NPQ). NPQ reflects the dissipation of excess light energy as heat.
Protocol: Measurement of Non-Photochemical Quenching (NPQ) [9][10][11]
-
Dark Adaptation: Dark-adapt the plant leaf for at least 30 minutes to ensure all reaction centers are open and the xanthophyll cycle is in its epoxidized state.
-
Measurement of Fv/Fm:
-
Measure the minimum fluorescence (Fo) using a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum efficiency of photosystem II (PSII) as Fv/Fm = (Fm - Fo) / Fm.
-
-
NPQ Induction:
-
Expose the leaf to a period of high actinic light to induce photosynthesis and NPQ.
-
During this light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
NPQ is calculated as (Fm - Fm') / Fm'.
-
-
NPQ Relaxation:
-
Turn off the actinic light and monitor the recovery of Fm' back towards Fm in the dark. The kinetics of this relaxation can provide insights into the different components of NPQ.
-
The contribution of the Lx cycle to NPQ can be inferred by correlating the changes in NPQ with the de-epoxidation of this compound to lutein, as measured by HPLC.
Quantitative Data
The concentration of this compound and the size of the total xanthophyll pool can vary significantly between species and are influenced by light conditions. Generally, shade-acclimated leaves tend to have higher concentrations of this compound.
Table 2: Representative Pigment Concentrations in Species with a this compound Cycle (mmol mol⁻¹ chlorophyll)
| Species | Condition | This compound (Lx) | Lutein (L) | Violaxanthin (V) | Antheraxanthin (A) + Zeaxanthin (Z) | Reference |
| Cucumis sativus | Dark-adapted | ~10 | ~180 | ~40 | 0 | [5] |
| Cucumis sativus | High Light | ~2 | ~188 | ~15 | ~25 | [5] |
| Quercus robur | Shade Leaves | 15-25 | 150-200 | 30-40 | <5 | [2] |
| Quercus robur | Sun Leaves | <5 | 180-220 | 20-30 | 10-20 | [2] |
| Laurus nobilis | Shade Leaves | ~12 | ~160 | ~35 | <2 | [4] |
| Laurus nobilis | Sun Leaves | ~3 | ~175 | ~25 | ~10 | [4] |
Conclusion
The this compound cycle represents a significant, albeit taxonomically restricted, component of the photoprotective strategies in many higher plants. Its unique distribution and regulation, particularly the variability in the epoxidation step, make it a fascinating subject for research into plant evolution and adaptation. The detailed experimental protocols provided in this guide offer a robust framework for investigating the Lx cycle's function and dynamics. For drug development professionals, understanding these intricate photoprotective mechanisms could inspire novel approaches for enhancing crop resilience and exploring the bioactivity of these xanthophylls. Further research, particularly in identifying the specific genetic determinants of a functional this compound cycle, will undoubtedly open new avenues for both fundamental and applied plant science.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of violaxanthin and this compound xanthophyll cycles in Lauraceae tree species under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. Engineering the this compound cycle into Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-photochemical quenching - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Genetic Basis of Lutein Epoxide Presence in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutein (B1675518) epoxide (Lx) is a significant xanthophyll in the leaves of many plant species, playing a crucial role in photoprotection and light harvesting. Its presence and concentration are governed by a complex interplay of genetic and environmental factors, primarily revolving around the lutein epoxide cycle, a parallel pathway to the more ubiquitous violaxanthin (B192666) cycle. This technical guide provides an in-depth exploration of the genetic underpinnings of this compound biosynthesis and regulation, offering valuable insights for researchers in plant biology, carotenoid biochemistry, and those interested in the potential pharmaceutical applications of these compounds. This document details the key genes and enzymes involved, presents quantitative data on this compound abundance, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.
Introduction to Xanthophyll Cycles and this compound
Plants have evolved sophisticated mechanisms to manage light energy, balancing efficient capture for photosynthesis with the need to dissipate excess energy that can cause photo-oxidative damage. Central to this photoprotective strategy are the xanthophyll cycles, which involve the enzymatic interconversion of different carotenoid pigments.[1] Two primary xanthophyll cycles have been identified in higher plants: the violaxanthin (V) cycle and the this compound (Lx) cycle.[2]
The violaxanthin cycle is present in all higher plants and involves the light-dependent de-epoxidation of violaxanthin to zeaxanthin (B1683548) (Z) via antheraxanthin (B39726) (A).[2][3] This process is reversed in low light or darkness. The this compound cycle, while less widespread and primarily found in woody plant species, operates in a similar manner, involving the light-induced conversion of this compound (Lx) to lutein (L).[2][4] Both cycles contribute to non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat.[1]
This compound's role extends beyond photoprotection; it is also implicated in enhancing light-harvesting efficiency in low-light conditions.[5][6] The regulation of its synthesis and degradation is therefore critical for plant fitness across varying light environments.
Genetic and Enzymatic Control of the this compound Cycle
The biosynthesis and degradation of this compound are controlled by the same core enzymes that regulate the violaxanthin cycle, highlighting a shared evolutionary and functional linkage.
Key Enzymes and Genes
-
Violaxanthin De-epoxidase (VDE): This enzyme, encoded by the VDE gene, is the primary catalyst for the light-dependent de-epoxidation of both violaxanthin and this compound.[2][4] VDE is located in the thylakoid lumen and its activity is triggered by a decrease in luminal pH, a condition that arises under high light stress.[7][8] The conversion is a two-step process, and in the case of the this compound cycle, it leads to the formation of lutein.[4]
-
Zeaxanthin Epoxidase (ZEP): Encoded by the ZEP (also known as ABA1 in Arabidopsis thaliana) gene, this enzyme is responsible for the epoxidation of zeaxanthin back to violaxanthin in the violaxanthin cycle.[9][10] ZEP also catalyzes the epoxidation of lutein to form this compound, although this reaction is generally slower and less efficient than its action on zeaxanthin.[4] This difference in substrate affinity and reaction rate is a key factor in the varying levels of this compound accumulation and the presence of a complete or truncated this compound cycle in different species.[4][5] In some legumes, a distinct enzyme termed Lutein Epoxidase (LEP) has been identified, which shows specific activity for lutein epoxidation.[11]
The expression of both VDE and ZEP genes is subject to complex regulation by light conditions and developmental stage.[12][13] Studies in Arabidopsis have shown that the transcript levels of both genes exhibit diurnal variations.[12][14]
Quantitative Data on this compound Content
The concentration of this compound varies significantly among plant species and is influenced by environmental factors, particularly light intensity. The following tables summarize quantitative data from various studies.
| Plant Species | Tissue | Light Condition | This compound Content (mmol mol⁻¹ chlorophyll) | Reference |
| Inga sp. | Shade Leaves | Low Light | 43 | [15] |
| Inga sp. | Sun Leaves | High Light | 15-30 | [15] |
| Inga marginata | Shade Leaves | Low Light | >20 | [6] |
| Virola surinamensis | Sun and Shade Leaves | High and Low Light | ~60 | [6] |
| Cucumis sativus | Cotyledons | Dark Adapted | High concentrations noted | [2][16] |
Table 1: this compound Content in Various Plant Species under Different Light Conditions.
| Condition | Parameter | Value | Reference |
| In vitro VDE assay | Optimal pH | 5.0-5.2 | [8][17] |
| In vitro ZEP assay | Optimal pH | ~7.5 | [18] |
Table 2: Biochemical Parameters of Key Enzymes in the Xanthophyll Cycles.
Experimental Protocols
Accurate quantification and analysis of this compound and the expression of related genes are fundamental to research in this field. The following sections provide detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis
This protocol describes a common method for the extraction and quantification of carotenoids, including this compound, from plant tissues.[19][20]
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (HPLC grade)
-
Tris buffer (pH 7.5)
-
Mobile phase solvents (e.g., methanol, deionized water, methyl tert-butyl ether)[21][22]
-
C18 or C30 reverse-phase HPLC column[22]
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Freeze a known weight of fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add a specific volume of ice-cold 100% acetone to the powdered tissue and continue grinding until a homogenous mixture is formed. To prevent chlorophyll (B73375) degradation, perform this step under dim light.
-
Centrifugation: Transfer the extract to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.2 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Use a reverse-phase C18 or C30 column for separation. C30 columns often provide better resolution for carotenoid isomers.[22]
-
Employ a gradient elution program with appropriate mobile phases. A typical gradient might start with a high percentage of a polar solvent mixture (e.g., methanol/water) and gradually increase the percentage of a non-polar solvent (e.g., methyl tert-butyl ether).[21]
-
Detect the eluting pigments using a PDA detector, monitoring absorbance at wavelengths characteristic for carotenoids (typically around 445 nm).
-
-
Quantification: Identify and quantify individual carotenoids, including this compound, by comparing their retention times and absorption spectra with those of authentic standards.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol outlines the steps for analyzing the transcript levels of VDE and ZEP genes.[23]
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific primers for VDE, ZEP, and a reference gene (e.g., actin or ubiquitin)
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes (VDE, ZEP) and the reference gene.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
-
In Vitro Violaxanthin De-epoxidase (VDE) Enzyme Assay
This spectrophotometric assay measures the activity of VDE by monitoring the conversion of violaxanthin to zeaxanthin.[7][8][24]
Materials:
-
Isolated thylakoids or purified VDE enzyme
-
Citrate-phosphate buffer (pH 5.1)
-
Violaxanthin substrate
-
L-Ascorbic acid (ascorbate)
-
Monogalactosyldiacylglycerol (MGDG)
-
Dual-wavelength spectrophotometer
Procedure:
-
Enzyme Extraction: Isolate thylakoids from fresh leaf tissue by homogenization and differential centrifugation.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing citrate-phosphate buffer, violaxanthin, and MGDG.
-
Reaction Initiation: Add the thylakoid suspension or purified VDE enzyme to the reaction mixture. Initiate the reaction by adding ascorbate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at a wavelength where violaxanthin absorbs strongly and zeaxanthin absorbs weakly (e.g., 505 nm or 502 nm), relative to a reference wavelength.[8][24]
-
Activity Calculation: The rate of absorbance change is proportional to the VDE activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed in this guide.
Caption: The this compound Cycle in response to light conditions.
Caption: Experimental workflow for HPLC analysis of carotenoids.
Caption: Workflow for gene expression analysis using qRT-PCR.
Conclusion and Future Directions
The presence and regulation of this compound in plants are governed by the interplay of the VDE and ZEP/LEP genes and their corresponding enzymes, which are, in turn, responsive to environmental light cues. The this compound cycle represents an important, though not ubiquitous, mechanism for photoprotection and light harvesting. For researchers in drug development, understanding the biosynthesis of this and other carotenoids could open avenues for metabolic engineering to produce valuable antioxidant compounds.
Future research should focus on further elucidating the transcriptional and post-translational regulation of VDE and ZEP/LEP activity, particularly in non-model organisms where the this compound cycle is prominent. Investigating the specific protein-pigment interactions within the light-harvesting complexes will provide a more detailed understanding of how this compound contributes to both light harvesting and energy dissipation. The recent discovery of a specific Lutein Epoxidase in legumes suggests that further enzymatic diversity in the xanthophyll cycles awaits discovery. These endeavors will be crucial for a comprehensive understanding of plant stress physiology and for harnessing the biotechnological potential of these natural products.
References
- 1. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PeVDE, a violaxanthin de-epoxidase gene from moso bamboo, confers photoprotection ability in transgenic Arabidopsis under high light [frontiersin.org]
- 4. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. This compound cycle, light harvesting and photoprotection in species of the tropical tree genus Inga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABA1 zeaxanthin epoxidase (ZEP) (ABA1) [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expression of xanthophyll biosynthetic genes during light-dependent chloroplast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jabega.uma.es [jabega.uma.es]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Lutein Epoxide: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of lutein (B1675518) epoxide. Given the limited direct research on lutein epoxide's stability, this document synthesizes information from studies on the closely related and more extensively studied compound, lutein, as well as other epoxy-carotenoids. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents and other applications where the stability of this compound is a critical factor.
Introduction to this compound
This compound, a xanthophyll, is a naturally occurring carotenoid found in various plants. It is a 5,6-epoxy derivative of lutein, a well-known antioxidant with significant roles in human health, particularly in eye health. The presence of the epoxide group makes this compound susceptible to specific degradation pathways, which are crucial to understand for its application in pharmaceuticals and nutraceuticals. This guide will delve into the factors influencing its stability, the chemical reactions that lead to its degradation, and the experimental methods to study these processes.
This compound Stability
The stability of this compound is influenced by several environmental factors, including temperature, light, pH, and the presence of oxygen. While quantitative data specifically for this compound is scarce, extensive studies on lutein provide valuable insights into its stability profile. It is reasonable to infer that this compound exhibits similar sensitivities due to its structural similarity to lutein.
Factors Affecting Stability
-
Temperature: Thermal stress is a significant factor in the degradation of carotenoids. Studies on lutein show that its degradation accelerates with increasing temperature.[1][2] High temperatures can lead to isomerization and oxidative breakdown of the polyene chain.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and photoisomerization of carotenoids.[3] The conjugated double bond system in this compound absorbs light, which can lead to the formation of excited states and subsequent degradation reactions.
-
pH: The epoxide ring in this compound is particularly sensitive to acidic conditions, which can catalyze its rearrangement to furanoid derivatives.[4][5] Lutein has been shown to be more stable at neutral to slightly alkaline pH, with increased degradation under acidic conditions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with other stressors like heat and light. This can result in the formation of a variety of oxidation products, including shorter-chain aldehydes and ketones.[6]
Quantitative Stability Data (Lutein as a Proxy)
The following tables summarize the quantitative data on the stability of lutein under various conditions. This data is presented as a proxy for this compound due to the lack of specific studies on the latter.
Table 1: Thermal Degradation of Lutein
| Temperature (°C) | pH | Exposure Time (h) | Lutein Loss (%) | Reference |
| 40 | 7 | 1 | 15.22 | |
| 40 | 7 | 4 | 27.11 | |
| 50 | 7 | 1 | 16.89 | |
| 60 | 7 | 1 | - | - |
| 70 | 7 | 1 | - | - |
| 80 | 7 | 1 | 87.11 | |
| >80 | 7 | 1 | 100 | |
| 70 | 2 | 1 | 100 |
Table 2: pH-Dependent Degradation of Lutein at 40°C (1 hour)
| pH | Lutein Loss (%) | Reference |
| 8 | 12.44 | |
| 7 | 15.22 | |
| 6 | - | - |
| 5 | - | - |
| 4 | - | - |
| 3 | 29.00 | |
| 2 | 48.89 |
Degradation Pathways of this compound
The degradation of this compound can proceed through several pathways, primarily acid-catalyzed rearrangement, oxidation, and isomerization.
Acid-Catalyzed Rearrangement
Under acidic conditions, the 5,6-epoxide group of this compound undergoes a rearrangement to form 5,8-furanoid isomers, namely luteoxanthin (B15193810) and auroxanthin.[4][5] This is a well-documented reaction for 5,6-epoxy carotenoids.
Figure 1: Acid-catalyzed rearrangement of this compound.
Oxidative Degradation
Similar to other carotenoids, this compound is susceptible to oxidative degradation, which can be initiated by heat, light, and the presence of reactive oxygen species. This complex process can lead to a variety of degradation products, including epoxides, apo-carotenals, and smaller volatile compounds.[6]
Figure 2: Potential oxidative degradation pathway of this compound.
Isomerization
Exposure to heat and light can cause the isomerization of the all-trans configuration of the polyene chain of this compound to various cis-isomers.[1] While generally less stable, these isomers can have different biological activities.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[7][8][9][10]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC grade solvents (acetonitrile, methanol, water, etc.)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC-DAD-MS system with a C30 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol). Protect the solution from light.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature. Neutralize before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
HPLC-DAD-MS Analysis:
-
Inject the stressed samples and a control sample (unstressed) into the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from its degradation products.
-
Monitor the elution profile using a Diode Array Detector (DAD) to obtain UV-Vis spectra of the peaks.
-
Use a Mass Spectrometer (MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the degradation products to aid in their identification.
-
Figure 3: Workflow for a forced degradation study.
Synthesis of Lutein-5,6-epoxide from Lutein
This protocol is adapted from a general procedure for the epoxidation of carotenoids.
Materials:
-
Purified lutein
-
Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve purified lutein in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Slowly add a solution of m-CPBA in dichloromethane dropwise with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, wash the solution with a saturated sodium bicarbonate solution to remove excess acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude lutein-5,6-epoxide.
-
Purify the product using column chromatography or preparative HPLC.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is limited, the extensive research on lutein provides a strong basis for potential mechanisms of action. Lutein has been shown to influence key cellular signaling pathways involved in inflammation and oxidative stress.
-
NF-κB Pathway: Lutein can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[11]
-
Nrf2 Pathway: Lutein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[11]
-
MAPK Pathway: Lutein has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.[12]
The degradation products of this compound, such as luteoxanthin and auroxanthin, may also possess unique biological activities and interact with these or other signaling pathways. However, research in this area is still in its early stages.
Figure 4: Potential signaling pathways influenced by lutein.
Conclusion
Understanding the stability and degradation of this compound is paramount for its successful application in drug development and other industries. This guide has provided a comprehensive overview based on the available scientific literature, with a significant portion of the stability data extrapolated from studies on lutein. The primary degradation pathways include acid-catalyzed rearrangement to furanoid derivatives, oxidation, and isomerization. Further research is needed to obtain specific quantitative stability data for this compound and to elucidate the biological activities and signaling pathways of its unique degradation products. The provided experimental protocols offer a starting point for researchers to conduct their own stability and degradation studies.
References
- 1. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Possible degradation/biotransformation of lutein in vitro and in vivo: isolation and structural elucidation of lutein metabolites by HPLC and LC-MS (atmospheric pressure chemical ionization): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijrpp.com [ijrpp.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 12. Zeaxanthin Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Lutein Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein (B1675518) epoxide, a xanthophyll and a derivative of lutein, is a naturally occurring carotenoid found in various plants. Its unique structure, featuring an epoxide ring, imparts specific chemical and physical properties that are of interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the spectroscopic properties of (all-E)-lutein 5,6-epoxide, offering a valuable resource for its identification, characterization, and quantification.
Spectroscopic Data
The spectroscopic data for (all-E)-lutein 5,6-epoxide are summarized below, providing key values for its characterization.
Table 1: UV-Vis and Mass Spectrometry Data for (all-E)-Lutein 5,6-Epoxide
| Spectroscopic Technique | Parameter | Value | Reference Solvent/Ionization |
| UV-Vis Spectroscopy | λmax 1 | 420 nm | HPLC solvent mixture |
| λmax 2 | 443 nm | HPLC solvent mixture | |
| λmax 3 | 472 nm | HPLC solvent mixture | |
| Mass Spectrometry | [M+H]⁺ | 585 m/z | Electrospray Ionization (ESI) |
Table 2: ¹H-NMR Spectroscopic Data for (all-E)-Lutein 5,6-Epoxide
| Proton | Chemical Shift (δ) in ppm |
| H-4 | 3.62 (dd, J=10.9, 6.0 Hz) |
| H-6' | 2.40 (d, J=9.4 Hz) |
| H-7 | 6.26 (d, J=15.9 Hz) |
| H-7' | 6.29 (d, J=15.9 Hz) |
| H-8 | 6.18 (d, J=15.9 Hz) |
| H-8' | 6.21 (d, J=15.9 Hz) |
| H-10 | 6.13 (d, J=11.4 Hz) |
| H-10' | 6.15 (d, J=11.4 Hz) |
| H-11 | 6.63 (dd, J=14.9, 11.4 Hz) |
| H-11' | 6.65 (dd, J=14.9, 11.4 Hz) |
| H-12 | 6.36 (d, J=14.9 Hz) |
| H-12' | 6.38 (d, J=14.9 Hz) |
| H-14 | 6.25 (d, J=12.0 Hz) |
| H-14' | 6.27 (d, J=12.0 Hz) |
| H-15 | 6.65 (dd, J=15.0, 12.0 Hz) |
| H-15' | 6.67 (dd, J=15.0, 12.0 Hz) |
| Me-16 | 1.08 (s) |
| Me-17 | 1.14 (s) |
| Me-18 | 1.91 (s) |
| Me-18' | 1.93 (s) |
| Me-19 | 1.97 (s) |
| Me-19' | 1.99 (s) |
| Me-20 | 1.74 (s) |
| Me-20' | 1.76 (s) |
*Data obtained from analysis of (all-E)-lutein 5,6-epoxide isolated from Melilotus officinalis[1][2].
Circular Dichroism (CD) Spectroscopy
Specific Circular Dichroism data for lutein epoxide, such as molar ellipticity values, are not extensively reported in the scientific literature. However, CD spectroscopy is a valuable technique for studying the chirality and conformation of carotenoids in solution and when bound to proteins.
Experimental Protocols
Isolation and Purification of this compound
A general procedure for the isolation of this compound from plant material involves the following steps:
-
Extraction: The plant material (e.g., petals of dandelion) is extracted with a suitable organic solvent mixture, such as petroleum ether and acetone.
-
Saponification: The crude extract is saponified using an alcoholic potassium hydroxide (B78521) solution to hydrolyze any esterified carotenoids.
-
Purification: The non-saponifiable fraction containing the carotenoids is then subjected to chromatographic techniques, such as thin-layer chromatography (TLC) on silica (B1680970) gel or column chromatography, for the separation and purification of this compound.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound.
Methodology:
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable organic solvent, such as ethanol (B145695) or a mixture used for HPLC analysis. The concentration should be adjusted to yield an absorbance in the range of 0.3-0.8 at the λmax.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 350 to 550 nm. The solvent used for sample preparation is used as a blank.
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Mass Spectrometry (LC-MS/MS)
Objective: To determine the mass-to-charge ratio (m/z) of this compound and its fragments.
Methodology:
-
Sample Preparation: The purified this compound sample is dissolved in a solvent compatible with the HPLC mobile phase.
-
Chromatographic Separation (LC): A C30 reversed-phase column is commonly used for the separation of carotenoids. A gradient elution with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether, and water is often employed.
-
Mass Spectrometric Detection (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Full scan mode is used to determine the m/z of the parent ion. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound.
Methodology:
-
Sample Preparation: A few milligrams of highly purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H-NMR: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C-NMR: A proton-decoupled ¹³C-NMR spectrum is acquired.
-
2D-NMR: For complete structural assignment, various 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
-
Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals to the molecular structure.
Circular Dichroism (CD) Spectroscopy
Objective: To study the chiroptical properties and conformation of this compound.
Methodology:
-
Sample Preparation: A solution of purified this compound is prepared in a suitable solvent that is transparent in the wavelength range of interest. The concentration needs to be carefully determined.
-
Instrumentation: A CD spectropolarimeter is used.
-
Data Acquisition: The CD spectrum is recorded over the UV-Vis absorption range of the carotenoid (typically 300-550 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.
-
Analysis: The CD spectrum is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength. The sign and magnitude of the Cotton effects provide information about the stereochemistry and conformation of the molecule.
This compound Cycle
This compound is a key component of the this compound cycle, a xanthophyll cycle that operates in some plant species. This cycle involves the light-dependent de-epoxidation of this compound to lutein, a process catalyzed by the enzyme violaxanthin (B192666) de-epoxidase (VDE). The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE). This cycle is believed to play a role in photoprotection and regulating light-harvesting efficiency.
Caption: The this compound Cycle.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of this compound. The presented data and experimental protocols are essential for researchers and professionals involved in the isolation, identification, and functional analysis of this important carotenoid. While significant spectroscopic information is available, further research is needed to fully characterize its ¹³C-NMR and Circular Dichroism properties, which would provide deeper insights into its electronic structure and stereochemistry.
References
- 1. Analyzing the Carotenoid Composition of Melilot (Melilotus officinalis (L.) Pall.) Extracts and the Effects of Isolated (All-E)-lutein-5,6-epoxide on Primary Sensory Neurons and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the Carotenoid Composition of Melilot (Melilotus officinalis (L.) Pall.) Extracts and the Effects of Isolated (All- E)-lutein-5,6-epoxide on Primary Sensory Neurons and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lutein Epoxide from Plant Tissues
Introduction
Lutein (B1675518) epoxide, a xanthophyll epoxide derived from lutein, is a naturally occurring carotenoid found in various plant tissues, particularly in green leafy vegetables and certain flowers. It plays a crucial role in the lutein epoxide cycle, a photoprotective mechanism in plants that helps dissipate excess light energy.[1][2] Beyond its physiological role in plants, this compound is of growing interest to researchers in the fields of nutraceuticals and drug development due to its potential antioxidant properties.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant materials. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility and efficiency.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing degradation. The following table summarizes quantitative data from various studies on the extraction of lutein and related carotenoids, providing a comparative overview of different techniques and solvents.
| Plant Material | Extraction Method | Solvent System | Key Parameters | Lutein/Carotenoid Yield | Reference |
| Spinach By-products | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol (B145695) Co-solvent | Pressure: 39 MPa, Temperature: 56°C, Time: 3.6 h, Co-solvent: 10% Ethanol | 72% Lutein Recovery | [3] |
| Kale | Ultrasound-Assisted Extraction (UAE) | 100% Ethanol | Temperature: 57°C, Time: 30 min | 392 µg/g DW (Total Carotenoids) | [4] |
| Marigold Petals | Ultrasound-Assisted Extraction (UAE) | Sunflower Oil | Ultrasonic Intensity: 70 W/m², Time: 12.5 min, Solid/Solvent Ratio: 15.75% | 21.23 mg/g | [5] |
| Dandelion Flowers | Solvent Extraction | Methanol/Acetone (B3395972)/Hexane (B92381) | Not specified | Major carotenoid component | [6][7] |
| Marigold Flowers | Solvent Extraction | Methanol and Alkaline Methanol | Not specified | High yield proposed | |
| Spinach | Solid-Liquid Extraction | 80:20 Petroleum Ether:Acetone | Grinding until deep green color | Qualitative | [8] |
Experimental Protocols
Important Considerations Before Starting:
-
Light and Oxygen Sensitivity: this compound is susceptible to degradation upon exposure to light, oxygen, and high temperatures.[8] All extraction and purification steps should be performed under dim light and, if possible, under an inert atmosphere (e.g., nitrogen).
-
Solvent Purity: Use high-purity (HPLC grade) solvents to avoid contamination of the final extract.
-
Sample Preparation: Plant tissues should be fresh or properly stored (e.g., freeze-dried and stored at -80°C) to preserve the integrity of the carotenoids. Grinding the tissue into a fine powder increases the surface area for efficient extraction.
Protocol 1: Solvent Extraction of this compound from Dandelion Flowers
This protocol is adapted from methods used for the extraction of carotenoids from dandelion flowers, which are a known source of this compound.[6][7][9]
Materials:
-
Fresh or freeze-dried dandelion flower petals
-
Acetone
-
Petroleum Ether
-
Anhydrous sodium sulfate
-
Mortar and pestle or blender
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Homogenization: Weigh 10 g of dandelion petals and homogenize them in a mortar and pestle or a blender with 100 mL of acetone until a uniform slurry is obtained.
-
Extraction: Continue the extraction by adding 100 mL of petroleum ether and homogenizing for another 5-10 minutes.
-
Filtration: Filter the mixture through a Buchner funnel to separate the solid plant material from the liquid extract.
-
Re-extraction (Optional): To maximize yield, the solid residue can be re-extracted with a fresh portion of the acetone/petroleum ether mixture until the residue is pale.
-
Phase Separation and Washing: Combine all the filtrates in a separatory funnel. Wash the extract several times with distilled water to remove the acetone and other water-soluble impurities. The upper, colored petroleum ether phase contains the carotenoids.
-
Drying: Dry the petroleum ether phase by passing it through a column containing anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The resulting crude extract, rich in this compound and other carotenoids, should be stored under nitrogen at -20°C or lower.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Kale
This protocol is based on optimized methods for the extraction of carotenoids from kale using ultrasound.[4]
Materials:
-
Freeze-dried kale powder
-
100% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1 g of freeze-dried kale powder into a centrifuge tube.
-
Solvent Addition: Add 20 mL of 100% ethanol to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath or use a probe sonicator. Perform the extraction under the following optimized conditions:
-
Temperature: 57°C
-
Time: 30 minutes
-
-
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant, which contains the extracted carotenoids.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Solvent Evaporation: Evaporate the ethanol using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the dried extract under a nitrogen atmosphere at -20°C or below.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Spinach
This protocol is based on an optimized SFE method for the extraction of lutein from spinach by-products.[3] SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent.
Materials and Equipment:
-
Freeze-dried spinach powder
-
Supercritical Fluid Extractor
-
Food-grade ethanol (as co-solvent)
-
Pressurized CO₂
Procedure:
-
Sample Loading: Pack the extraction vessel of the SFE system with a known amount of freeze-dried spinach powder.
-
Setting Parameters: Set the SFE system to the following optimized parameters:
-
Pressure: 39 MPa
-
Temperature: 56°C
-
Extraction Time: 3.6 hours
-
Co-solvent: 10% ethanol (v/v)
-
-
Extraction: Start the extraction process. The supercritical CO₂ with the ethanol co-solvent will pass through the plant material, dissolving the carotenoids.
-
Collection: The extract is collected in a separation vessel where the pressure and temperature are changed, causing the CO₂ to return to a gaseous state and leaving behind the carotenoid-rich extract.
-
Storage: Store the collected extract under nitrogen at -20°C or colder.
Protocol 4: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound from a mixed carotenoid extract using open column chromatography.
Materials:
-
Crude carotenoid extract
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Acetone
-
Glass chromatography column
-
Cotton wool
-
Collection vials
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, and drain the excess hexane until the solvent level is just above the top of the silica bed. Ensure the column does not run dry.
-
-
Sample Loading:
-
Dissolve the crude carotenoid extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of acetone).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane. This will start to separate the different carotenoids based on their polarity. Less polar compounds like β-carotene will move down the column faster.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like acetone. This is known as a gradient elution. A typical gradient could be:
-
100% Hexane
-
98:2 Hexane:Acetone
-
95:5 Hexane:Acetone
-
90:10 Hexane:Acetone
-
Continue increasing the acetone percentage as needed.
-
-
-
Fraction Collection:
-
Collect the eluting fractions in separate vials. The different colored bands moving down the column correspond to different carotenoids or groups of carotenoids. This compound, being more polar than β-carotene but less polar than some other xanthophylls, will elute accordingly.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
-
Solvent Evaporation and Storage:
-
Combine the pure this compound fractions and evaporate the solvent using a rotary evaporator.
-
Store the purified this compound under nitrogen at -20°C or lower.
-
Protocol 5: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound, adapted from methods for carotenoid analysis.[6][10][11][12]
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C30 or C18 reverse-phase HPLC column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl-tert-butyl-ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (if available) or a well-characterized extract for relative quantification.
Procedure:
-
Sample Preparation:
-
Dissolve the purified this compound extract in a suitable mobile phase or a solvent like ethanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example Method):
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is often preferred for carotenoid isomer separation.
-
Mobile Phase: A gradient elution is typically used. An example gradient could be a mixture of Methanol, MTBE, and water.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Monitor at the absorption maximum of this compound (approximately 422, 445, and 472 nm).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Create a calibration curve using different concentrations of a this compound standard.
-
Inject the prepared sample and integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant tissue.
Caption: Generalized workflow for this compound extraction.
This compound Cycle
The this compound cycle is a photoprotective mechanism that operates in the thylakoid membranes of plant chloroplasts. It involves the enzymatic conversion of this compound to lutein in response to high light conditions, which helps to dissipate excess energy and protect the photosynthetic apparatus from damage. The cycle is reversed in low light or darkness.
Caption: The this compound Cycle in plant photoprotection.
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Extraction and identification of new flavonoid compounds in dandelion Taraxacum mongolicum Hand.-Mazz. with evaluation of antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
Application Notes & Protocols: Spectrophotometric Analysis of Lutein Epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lutein-5,6-epoxide (Lx) is a naturally occurring xanthophyll, an oxygenated derivative of lutein (B1675518). It plays a significant role in the photoprotective mechanisms of certain plants, particularly those adapted to shady environments.[1] Lutein epoxide is a key component of the this compound Cycle, which runs parallel to the well-known Violaxanthin Cycle.[1] This cycle involves the light-dependent enzymatic conversion of this compound to lutein (L), providing a mechanism for dissipating excess light energy.[1] The quantification of this compound is crucial for studies in plant physiology, ecophysiology, and for evaluating the composition of plant-derived extracts for nutraceutical and pharmaceutical applications. Spectrophotometry offers a rapid, accessible, and reliable method for quantifying this compound, provided that proper extraction and analytical protocols are followed.
Principle of Analysis
The spectrophotometric quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution (A = εbc). This compound, like other carotenoids, has a characteristic absorption spectrum in the visible range due to its system of conjugated double bonds. By measuring the absorbance at its wavelength of maximum absorption (λmax), its concentration in a purified extract can be determined.
Spectrophotometric Properties
The accuracy of spectrophotometric quantification relies on precise knowledge of the compound's absorption characteristics in a given solvent. The table below summarizes the key spectral data for (all-E)-lutein-5,6-epoxide and its parent compound, lutein.
| Compound | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |
| (all-E)-Lutein-5,6-epoxide | Not Specified | 427 nm, 440 nm, 471 nm[2] | Not explicitly reported; can be approximated using the value for lutein. |
| (all-E)-Lutein | Ethanol (B145695) | 422 nm, 445 nm, 474 nm | 145,000 L·mol⁻¹·cm⁻¹ (at 445 nm) |
| (all-E)-Lutein | n-Hexane | 421 nm, 444.5 nm, 473.5 nm | 141,000 L·mol⁻¹·cm⁻¹ (at 445 nm, calculated) |
| (all-E)-Lutein | Acetone (B3395972) | 425 nm, 447.5 nm, 476 nm | Not specified |
Note: The molar extinction coefficient for lutein is often used for the quantification of this compound due to their structural similarity when a specific value for the epoxide is unavailable.
Experimental Protocols
Protocol 1: Extraction of Xanthophylls from Leaf Tissue
This protocol describes a general method for extracting this compound and other carotenoids from fresh plant leaves.
Materials:
-
Fresh leaf tissue
-
Mortar and pestle (pre-chilled)
-
Liquid nitrogen or dry ice
-
Acetone (100%, HPLC grade), chilled
-
Petroleum ether or Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
-
Amber glass vials for storage
Methodology:
-
Sample Preparation: Weigh approximately 100-200 mg of fresh leaf tissue. Immediately freeze the sample in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Place the frozen tissue in a pre-chilled mortar. Add a small amount of acid-neutralizing agent like magnesium carbonate (MgCO₃) to prevent pigment degradation. Grind the tissue to a fine powder under liquid nitrogen.
-
Solvent Extraction: Add 3-5 mL of chilled 100% acetone to the powdered tissue in the mortar and continue grinding until a homogenous slurry is formed. The tissue residue should become pale or white, indicating efficient pigment extraction.
-
Clarification: Transfer the acetone extract to a centrifuge tube. Rinse the mortar and pestle with another 1-2 mL of acetone and add it to the tube. Centrifuge at 4,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Solvent Partitioning: Carefully decant the supernatant into a separatory funnel containing 10 mL of petroleum ether (or hexane) and 10 mL of saturated NaCl solution.
-
Phase Separation: Gently invert the funnel several times to transfer the pigments from the polar acetone/water phase to the non-polar ether phase. Allow the layers to separate completely. The upper, colored layer contains the pigments.
-
Washing: Drain and discard the lower aqueous phase. Wash the upper ether phase two more times with saturated NaCl solution to remove any residual acetone and water.
-
Drying and Concentration: Drain the pigment-containing ether layer into a flask or vial containing a small amount of anhydrous Na₂SO₄ to remove trace water. Decant the dried extract into a clean, pre-weighed amber vial. Evaporate the solvent to dryness using a rotary evaporator (at <35°C) or a gentle stream of nitrogen.
-
Storage: Re-dissolve the dried pigment extract in a precise, known volume of a suitable solvent for spectrophotometry (e.g., ethanol or hexane). Store the extract at -20°C or lower in the dark.
Protocol 2: Spectrophotometric Quantification of this compound
This protocol details the measurement of absorbance and the subsequent calculation of concentration. This method is most accurate for purified extracts of this compound. For mixed extracts, it provides an estimate of total carotenoid content.
Materials:
-
Pigment extract (from Protocol 1)
-
Spectrophotometric solvent (e.g., Ethanol, 95%)
-
UV/Vis Spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
Methodology:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
-
Sample Preparation: Dilute the pigment extract with the chosen spectrophotometric solvent to obtain an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).
-
Blanking: Fill a cuvette with the pure solvent to be used for dilution (e.g., 95% ethanol). Place it in the spectrophotometer and perform a blank measurement to zero the instrument across the desired wavelength range.
-
Absorbance Measurement: Scan the absorbance of the diluted sample from 350 nm to 550 nm to obtain the full spectrum. Identify the wavelength of maximum absorbance (λmax), which should correspond to the values in the table above (approx. 440 nm for this compound).
-
Concentration Calculation: Calculate the concentration of this compound in the cuvette using the Beer-Lambert Law: C = A / (ε × b) Where:
-
C = Concentration (mol·L⁻¹)
-
A = Absorbance at λmax (e.g., 440 nm)
-
ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹). Use 145,000 for calculations in ethanol (approximated from lutein).
-
b = Path length of the cuvette (typically 1 cm).
-
-
Final Concentration: Adjust the calculated concentration to account for the dilution factor used in step 2 to determine the concentration in the original, undiluted extract. The total amount in the initial tissue can be calculated based on the final resuspension volume.
Total Content (mg/g tissue) = (C × V × MW × 1000) / W Where:
-
C = Concentration in the final extract (mol·L⁻¹)
-
V = Final volume of the extract (L)
-
MW = Molecular weight of this compound (584.87 g·mol⁻¹)
-
W = Initial fresh weight of the tissue (g)
-
Visualizations
Experimental Workflow
Caption: Workflow for extraction and spectrophotometric analysis of this compound.
The this compound Cycle Pathway
Caption: The enzymatic cycle of this compound and lutein in plant photoprotection.
References
- 1. Short- and Long-Term Operation of the Lutein-Epoxide Cycle in Light-Harvesting Antenna Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the Carotenoid Composition of Melilot (Melilotus officinalis (L.) Pall.) Extracts and the Effects of Isolated (All-E)-lutein-5,6-epoxide on Primary Sensory Neurons and Macrophages | MDPI [mdpi.com]
Lutein epoxide as a biomarker for light stress in plants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant physiology, the ability to cope with fluctuating light conditions is paramount for survival and productivity. Plants have evolved sophisticated photoprotective mechanisms to safely dissipate excess light energy and prevent photo-oxidative damage. One such mechanism involves the xanthophyll cycles, which are enzymatic processes that interconvert specific carotenoid pigments. While the violaxanthin (B192666) (VAZ) cycle is a well-established and ubiquitous photoprotective pathway in higher plants, the lesser-known lutein (B1675518) epoxide (Lx) cycle offers a nuanced and complementary strategy for managing light stress. This document provides detailed application notes and experimental protocols for utilizing lutein epoxide as a biomarker for light stress in plants, offering valuable insights for researchers in plant science, agriculture, and drug development.
The Lx cycle involves the de-epoxidation of this compound (Lx) to lutein (L) under high light conditions, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE), the same enzyme involved in the VAZ cycle.[1][2] The accumulation of lutein, in addition to zeaxanthin (B1683548) produced by the VAZ cycle, contributes to the non-photochemical quenching (NPQ) of chlorophyll (B73375) fluorescence, a process that dissipates excess energy as heat.[1][3] The reverse reaction, the epoxidation of lutein back to this compound, is generally slower than the corresponding step in the VAZ cycle, leading to what is often termed a "truncated" Lx cycle in many species.[3] This characteristic makes the accumulation of lutein derived from this compound a reliable indicator of recent or sustained high light stress. The presence and activity of the Lx cycle are taxonomically restricted, being more common in woody plants and certain herbaceous species.[2][4]
Principle of this compound as a Biomarker
Under low light conditions, plants maintain a basal pool of this compound. When exposed to high light stress, the excess light energy triggers the activation of VDE. This enzyme then converts this compound into lutein. The increase in the lutein pool, and the corresponding decrease in the this compound pool, serves as a quantitative measure of the plant's response to light stress. By measuring the concentrations of these two xanthophylls, researchers can assess the degree of light stress experienced by the plant. This can be a valuable tool for:
-
Assessing plant health and stress levels in agricultural and natural ecosystems.
-
Screening for stress-tolerant plant varieties.
-
Evaluating the efficacy of photoprotective compounds or treatments.
-
Understanding the molecular mechanisms of photoprotection.
Data Presentation: Xanthophyll Pigment Composition Under Varying Light Conditions
The following tables summarize the quantitative changes in the this compound and violaxanthin cycle pigments in response to different light intensities in representative plant species.
Table 1: this compound Cycle Pigments in Response to Light Stress
| Plant Species | Light Condition | This compound (mmol/mol Chl) | Lutein (mmol/mol Chl) | Reference |
| Quercus rubra (Red Oak) | Shade | High (specific values not provided) | Lower (specific values not provided) | [1] |
| Sun | Lower (specific values not provided) | Higher (specific values not provided) | [1] | |
| Inga marginata | Shade (Forest Understory) | ~25 | ~150 | [5] |
| Sun (40% PAR) | ~10 | ~160 | [5] | |
| Full Sunlight (100% PAR) | ~5 | ~170 | [5] | |
| Cucumis sativus (Cucumber) - Cotyledons | Dark Adapted | ~35 | ~130 | [3] |
| 30 min Light (300 µmol m⁻² s⁻¹) | ~20 | ~145 | [3] | |
| 16 hr Dark Recovery | ~30 | ~135 | [3] |
Table 2: Violaxanthin Cycle Pigments in Response to Light Stress
| Plant Species | Light Condition | Violaxanthin (mmol/mol Chl) | Antheraxanthin (mmol/mol Chl) | Zeaxanthin (mmol/mol Chl) | Reference |
| Arabidopsis thaliana (Wild Type) | Before High Light | High (specific values not provided) | 0 | 0 | [6] |
| After High Light (1500 µmol m⁻² s⁻¹) | Lower (specific values not provided) | Present (specific values not provided) | High (specific values not provided) | [6] | |
| Vinca major | Low Light Grown | ~100 | ~5 | ~5 | [7] |
| Sun Grown | ~150 | ~10 | ~20 | [7] | |
| Inga marginata | Shade (Forest Understory) | ~100 | ~10 | ~5 | [5] |
| Sun (40% PAR) | ~80 | ~20 | ~25 | [5] | |
| Full Sunlight (100% PAR) | ~60 | ~30 | ~50 | [5] |
Experimental Protocols
Plant Material and Light Stress Treatment
Objective: To induce changes in the xanthophyll pigment pools through controlled light exposure.
Materials:
-
Plant species of interest (e.g., Quercus rubra, Inga marginata, or other species known to possess the Lx cycle).
-
Growth chambers or greenhouses with controllable light intensity.
-
Light meter (quantum sensor).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Microcentrifuge tubes.
Protocol:
-
Grow plants under controlled low light conditions (e.g., 50-100 µmol photons m⁻² s⁻¹) for a period sufficient to establish a baseline pigment profile (e.g., 2-4 weeks).
-
For the high light treatment, expose a subset of plants to a significantly higher light intensity (e.g., 800-1500 µmol photons m⁻² s⁻¹) for a defined period (e.g., 2-4 hours).
-
Maintain a control group of plants under the initial low light conditions.
-
At the end of the treatment period, immediately harvest leaf samples from both control and high-light-treated plants.
-
Flash-freeze the leaf samples in liquid nitrogen to halt all enzymatic activity.
-
Store the frozen samples at -80°C until pigment extraction.
Pigment Extraction
Objective: To extract xanthophyll pigments from plant tissue for HPLC analysis.
Materials:
-
Frozen leaf samples.
-
Cold 100% acetone (B3395972).
-
Magnesium carbonate or sodium ascorbate (B8700270) (optional, to prevent acidification and pigment degradation).
-
Microcentrifuge.
-
Syringe filters (0.22 µm, PTFE).
-
Amber HPLC vials.
Protocol:
-
Weigh a small amount of frozen leaf tissue (e.g., 50-100 mg) and place it in a pre-chilled mortar.
-
Add a small amount of magnesium carbonate or sodium ascorbate.
-
Add 1-2 mL of cold 100% acetone and grind the tissue thoroughly with a pestle until a homogenous extract is obtained.
-
Transfer the extract to a microcentrifuge tube.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter.
-
Store the extracted pigments at -20°C in the dark and analyze by HPLC as soon as possible.
HPLC Analysis of Xanthophyll Pigments
Objective: To separate and quantify this compound, lutein, violaxanthin, antheraxanthin, and zeaxanthin.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm).[8][9]
-
HPLC-grade solvents: Acetonitrile, Methanol, Water, Dichloromethane, Ethyl acetate.
-
Pigment standards (lutein, zeaxanthin, violaxanthin - this compound may need to be purified from a natural source or synthesized).
HPLC Conditions (Example Protocol):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[8]
-
Mobile Phase A: Acetonitrile:Methanol:Water (70:9.6:0.4, v/v/v). [For isocratic separation of lutein and zeaxanthin]
-
Mobile Phase B: Acetonitrile:Ethyl Acetate (50:50, v/v).
-
Gradient Elution (for simultaneous analysis of all pigments):
-
A more complex gradient may be required for optimal separation of all pigments. An example gradient could start with a high percentage of a polar solvent mixture (e.g., Acetonitrile/Water/Methanol) and gradually increase the proportion of a less polar solvent (e.g., Ethyl Acetate or Dichloromethane).[9][10]
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 445 nm.[8]
-
Column Temperature: 25°C.
Quantification:
-
Generate a standard curve for each pigment using serial dilutions of the pure standards.
-
Integrate the peak area for each pigment in the sample chromatograms.
-
Calculate the concentration of each pigment in the sample by comparing its peak area to the standard curve.
-
Express the pigment concentrations relative to chlorophyll content (mmol/mol Chl) or leaf fresh/dry weight (µg/g).
Visualizations
Signaling Pathway of the Xanthophyll Cycles
Caption: The interconnected this compound and Violaxanthin Cycles in plant photoprotection.
Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound cycle, more than just a forest tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The this compound cycle in vegetative buds of woody plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthophyll Cycle Pigment Localization and Dynamics during Exposure to Low Temperatures and Light Stress in Vinca major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Simultaneous HPLC-DAD-MS (ESI+) determination of structural and geometrical isomers of carotenoids in mature grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of Lutein Epoxide into Light-Harvesting Complex II (LHCII)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Light-Harvesting Complex II (LHCII) is the most abundant membrane protein in plants, playing a crucial role in capturing light energy for photosynthesis. Its function is intricately modulated by the bound chlorophyll (B73375) and carotenoid pigments. Among these, the xanthophylls, such as Lutein (B1675518) (L) and Lutein-5,6-epoxide (Lx), are vital for both light harvesting and photoprotection. The Lutein epoxide cycle, a process involving the conversion of Lx to L under high light, is a key mechanism for thermal dissipation of excess energy.[1][2]
Understanding the specific role of this compound requires the ability to study it in a controlled environment. In vitro reconstitution of LHCII, using bacterially expressed apoprotein and purified pigments, provides a powerful tool to achieve this.[3] This technique allows for the creation of LHCII complexes with a defined pigment composition, enabling the precise investigation of how individual xanthophylls like this compound affect the complex's structural and functional properties.
Studies utilizing this method have shown that incorporating this compound into LHCII antenna proteins can significantly increase fluorescence yield, suggesting a higher efficiency in transferring excitation energy to chlorophyll molecules compared to Lutein.[4][5][6] These application notes provide a comprehensive set of protocols for the successful in vitro reconstitution of LHCII with purified this compound, from apoprotein expression to the final characterization of the reconstituted complex.
Comparative Functional Data
The reconstitution of LHCII with this compound (LHCII-Lx) in place of Lutein (LHCII-L) results in notable changes to its photophysical properties. The following table summarizes the key functional differences observed in studies on reconstituted Lhcb5, a monomeric component of LHCII.
| Property | LHCII with Lutein (L) | LHCII with this compound (Lx) | Reference |
| Fluorescence Yield | Baseline | Significantly Higher | [4][5] |
| Energy Transfer Efficiency (Xanthophyll to Chl a) | Baseline | Higher | [4][5] |
| Energy Transfer Efficiency (among Chl a molecules) | Baseline | Higher | [4][5] |
| Photoprotective Quenching | Primary Role | Precursor to Lutein for Quenching | [1] |
Experimental Diagrams and Workflows
This compound Cycle
The this compound cycle is a light-dependent process occurring within the thylakoid membrane. Under low light, this compound (Lx) is present. Upon exposure to high light, the enzyme Violaxanthin de-epoxidase (VDE) catalyzes the conversion of Lx to Lutein (L), which plays a role in photoprotective energy dissipation. The reverse reaction is significantly slower.[1]
References
- 1. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based validation of recombinant light-harvesting complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Short- and long-term operation of the lutein-epoxide cycle in light-harvesting antenna complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note: Quantitative Analysis of Lutein Epoxide and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein (B1675518) epoxide, a 5,6-epoxide derivative of lutein, is a naturally occurring xanthophyll found in various plants. It plays a role in the lutein epoxide cycle, a photoprotective mechanism in some plant species that runs parallel to the more ubiquitous violaxanthin (B192666) cycle.[1][2] In this cycle, this compound is reversibly de-epoxidized to lutein in response to light stress.[2][3] The metabolism of this compound in animals and humans is of growing interest due to the potential biological activities of its metabolites. In vivo studies in rats have identified epoxycarotenoids in the liver and plasma, and anhydrolutein in the intestine as potential metabolites of lutein. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its primary metabolite, lutein, from plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
In plants, the this compound cycle involves the enzymatic conversion of this compound to lutein, a reaction catalyzed by violaxanthin de-epoxidase (VDE) under high light conditions. The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE).[2][3]
In animal systems, the metabolic fate of ingested this compound is less well-defined. However, based on general carotenoid metabolism, it is hypothesized that this compound can be converted to lutein. Further metabolism of lutein can lead to various oxidation products.
References
Application Notes and Protocols for Quantifying Lutein Epoxide Cycle Activity in Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lutein (B1675518) epoxide (Lx) cycle is a photoprotective mechanism present in some plant species, operating in parallel with the more ubiquitous violaxanthin (B192666) cycle.[1][2] This cycle involves the light-dependent de-epoxidation of lutein epoxide to lutein, a process catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1][3] The accumulation of lutein is associated with enhanced non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[2][4] The reverse reaction, the epoxidation of lutein back to this compound, is often much slower or even absent in some species, leading to what is known as a "truncated" cycle.[1][2]
These application notes provide detailed protocols for the quantification of this compound cycle activity in leaves, including pigment analysis by High-Performance Liquid Chromatography (HPLC) and an in vitro assay for VDE activity.
Key Signaling Pathway: The this compound Cycle
The this compound cycle is initiated by high light conditions, which lead to a decrease in the pH of the thylakoid lumen. This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE).[1][5] VDE then catalyzes the conversion of this compound to lutein.[3] In some species, a reverse reaction where lutein is converted back to this compound can occur in the dark, though this is often slow or absent.[1]
Caption: The this compound Cycle Pathway.
Experimental Protocols
Protocol 1: Quantification of this compound Cycle Pigments by HPLC
This protocol details the extraction and quantification of this compound and lutein from leaf samples using reverse-phase HPLC.
1. Pigment Extraction:
-
Harvest leaf discs and immediately freeze them in liquid nitrogen to prevent pigment degradation.
-
Grind the frozen leaf tissue in a chilled mortar and pestle with 100% cold acetone.[6]
-
Add a small amount of sodium ascorbate (B8700270) during grinding to prevent the formation of pheophytins.[6]
-
Perform all extraction steps in dim light to avoid pigment degradation.[7]
-
Centrifuge the extract to pellet the cell debris.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 10 cm length, 4 µm particle diameter).[6][7]
-
Mobile Phase: A dual isocratic step method can be employed.[7]
-
Phase 1: A mixture of methanol, dichloromethane, water, and acetonitrile (B52724).[6][7]
-
-
Detection: Set the detector to 445 nm for carotenoid detection.[8]
-
Quantification:
Caption: Experimental Workflow for Pigment Analysis.
Protocol 2: In Vitro Assay of Violaxanthin De-epoxidase (VDE) Activity
This spectrophotometric assay measures the activity of VDE by monitoring the conversion of violaxanthin to zeaxanthin. As VDE also catalyzes the conversion of this compound to lutein, this assay provides an indication of its potential activity in the this compound cycle.[1][9]
1. Enzyme Extraction:
-
Homogenize spinach or lettuce leaves in a cold extraction buffer (e.g., 20 mM HEPES pH 7.5, 6 mM MgCl₂).[9]
-
Isolate thylakoids by differential centrifugation.[9]
-
Lyse the thylakoids using freeze-thaw cycles in liquid nitrogen to release the lumenal VDE enzyme.[9]
-
The supernatant after centrifugation contains the active VDE extract.[9]
2. VDE Assay:
-
Prepare an assay mixture in a cuvette containing:
-
Initiate the reaction by adding the VDE enzyme extract.[9]
-
Monitor the change in absorbance at 502 nm relative to 540 nm (A₅₀₂-₅₄₀).[9]
3. Calculation of VDE Activity:
-
Calculate the initial rate of absorbance change (ΔA/min).
-
Determine VDE activity using the difference extinction coefficient of 63 mM⁻¹ cm⁻¹.[9][10]
-
One unit of VDE activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[9][10]
Quantitative Data Summary
The activity of the this compound cycle and the concentration of its components can vary significantly depending on the plant species, light conditions, and leaf age.
| Parameter | Condition | Typical Value Range | Species Example | Reference |
| This compound (mmol mol⁻¹ Chl) | Shade-adapted leaves | 20 - 60 | Inga marginata, Virola surinamensis | [11] |
| Sun-acclimated leaves | < 10 | Inga marginata | [11] | |
| Violaxanthin + Antheraxanthin + Zeaxanthin (nmol mol⁻¹ Chl a+b) | Field-grown (high light) | 91.31 - 134.49 | Tobacco | [10] |
| Growth chamber (low light) | 56.12 - 85.88 | Tobacco | [10] | |
| VDE Activity | pH 5.1 | 100% (relative activity) | Spinach/Lettuce | [9] |
| pH 7.0 | < 5% (relative activity) | Spinach/Lettuce | [9] | |
| Violaxanthin to Zeaxanthin Conversion | High light (2 hours) | ~73% | Arabidopsis thaliana (wild type) | [5] |
| High light (2 hours) | ~63% | Arabidopsis thaliana (ascorbate deficient) | [5] |
Conclusion
The protocols and data presented provide a framework for the quantitative analysis of the this compound cycle in leaves. Accurate measurement of this compound and lutein pools, in conjunction with VDE activity assays, is crucial for understanding the role of this photoprotective mechanism in different plant species and under various environmental conditions. This information can be valuable for researchers in plant physiology, ecology, and for professionals involved in the development of crops with enhanced stress tolerance.
References
- 1. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.si.edu [repository.si.edu]
Application Notes and Protocols for the Synthesis of Lutein Epoxide Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein (B1675518), a naturally occurring carotenoid, and its derivatives are of significant interest in vision science, nutrition, and drug development due to their antioxidant properties and presence in the human macula. Lutein epoxide, specifically lutein-5,6-epoxide, is a key intermediate in the xanthophyll cycle in plants and a potential metabolite of lutein in biological systems. The availability of high-purity this compound standards is crucial for accurate quantification, mechanistic studies, and the investigation of its biological functions, including its role in eye health.[1][2][3][4][5] This document provides detailed protocols for the semi-synthesis of lutein-5,6-epoxide from lutein, its purification, and characterization.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of lutein-5,6-epoxide.
| Parameter | Value | Analytical Method |
| Synthesis | ||
| Typical Yield | 60-80% (crude) | Gravimetric |
| Purity (after purification) | >95% | HPLC |
| Characterization | ||
| Molecular Formula | C₄₀H₅₆O₃ | Mass Spectrometry |
| Molecular Weight | 584.87 g/mol | Mass Spectrometry |
| UV-Vis λmax (in Toluene/Hexane) | 427, 440, 471 nm[6] | UV-Vis Spectroscopy |
| Mass Spectrum | Protonated mass (M+H)⁺, sodium adduct (M+Na)⁺, and potassium adduct (M+K)⁺ observed.[6] | Mass Spectrometry |
| ¹H-NMR | Spectrum available in supplementary materials of cited reference.[6] | NMR Spectroscopy |
Experimental Protocols
Protocol 1: Semi-synthesis of Lutein-5,6-epoxide
This protocol describes the epoxidation of lutein using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Lutein (purified, >95%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 100 mg of lutein in 50 mL of anhydrous dichloromethane. Protect the flask from light by wrapping it in aluminum foil.
-
Epoxidation Reaction: Cool the lutein solution to 0°C in an ice bath with gentle stirring. In a separate flask, dissolve 45 mg of m-CPBA (approximately 1.1 molar equivalents) in 10 mL of dichloromethane. Add the m-CPBA solution dropwise to the lutein solution over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (B1210297) (7:3 v/v). The formation of the more polar this compound will be indicated by a lower Rf value compared to lutein. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench the excess m-CPBA by adding 20 mL of 10% aqueous sodium thiosulfate solution and stirring for 10 minutes. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. The resulting orange residue is the crude lutein-5,6-epoxide.
Protocol 2: Purification of Lutein-5,6-epoxide
This protocol describes the purification of the crude lutein-5,6-epoxide using column chromatography on modified silica (B1680970) gel to prevent degradation of the acid-labile epoxide.[7][8]
Materials:
-
Crude lutein-5,6-epoxide
-
Silica gel (60 Å, 230-400 mesh)
-
Sodium bicarbonate (NaHCO₃)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Chromatography column
-
Fraction collector (optional)
Procedure:
-
Preparation of Modified Silica Gel: Prepare a slurry of silica gel in a 5% aqueous sodium bicarbonate solution. Gently stir for 30 minutes. Filter the silica gel and wash thoroughly with deionized water until the washings are neutral. Dry the silica gel in an oven at 110°C for 12 hours. This treatment neutralizes the acidic sites on the silica gel that can cause the degradation of the epoxide.[7][8]
-
Column Packing: Pack a chromatography column with the prepared modified silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude lutein-5,6-epoxide in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing ethyl acetate in hexane. Start with hexane:ethyl acetate (9:1 v/v) and gradually increase the polarity to hexane:ethyl acetate (7:3 v/v).
-
Fraction Collection: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure lutein-5,6-epoxide.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified lutein-5,6-epoxide as an orange solid. Store the purified standard at -20°C under an inert atmosphere and protected from light.
Protocol 3: Characterization of Lutein-5,6-epoxide
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water.
-
Detection: Photodiode array (PDA) detector, monitoring at 440 nm.
-
Expected Result: A single major peak with a characteristic UV-Vis spectrum.
2. UV-Visible Spectroscopy:
-
Solvent: Toluene:Hexane (1:5 v/v).
-
Procedure: Dissolve a small amount of the purified product in the solvent and record the absorption spectrum from 350 to 550 nm.
-
Expected Result: Absorption maxima at approximately 427, 440, and 471 nm.[6]
3. Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mode: Positive ion mode.
-
Expected Result: Observation of the protonated molecule [M+H]⁺ at m/z 585.9, as well as adducts such as [M+Na]⁺.[6][9]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).
-
Spectra: Record ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should be consistent with the structure of lutein-5,6-epoxide. A reference ¹H-NMR spectrum can be found in the supplementary materials of the cited literature.[6]
Visualization of Workflow and Signaling Pathway
Caption: Workflow for the synthesis and purification of lutein-5,6-epoxide.
Caption: The this compound Cycle (a part of the Xanthophyll Cycle).
Application Notes
The synthesized lutein-5,6-epoxide standard can be utilized in a variety of research applications:
-
Metabolism Studies: To investigate the metabolic fate of dietary lutein in vivo and in vitro, and to identify and quantify this compound as a potential metabolite in biological tissues and fluids.
-
Ocular Health Research: To study the role of this compound in the retina, particularly its contribution to the macular pigment and its protective effects against light-induced oxidative damage and age-related macular degeneration (AMD).[1][2][3]
-
Plant Physiology: To investigate the dynamics of the xanthophyll cycle and its role in photoprotection in plants under varying light conditions.[10] The standard is essential for calibrating analytical instruments and accurately quantifying the levels of this compound in plant tissues.
-
Antioxidant Activity Assays: To evaluate the antioxidant capacity of this compound in comparison to lutein and other carotenoids, and to elucidate its mechanism of action in scavenging reactive oxygen species.[11]
-
Drug Development: As a reference standard in the development and quality control of lutein-based nutritional supplements and pharmaceuticals.
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemicals. The synthesis and purification of carotenoids should be performed in a well-ventilated fume hood and with protection from light to prevent degradation.
References
- 1. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbalpharm.com.sg [herbalpharm.com.sg]
- 3. Exploring the Role of Lutein in Eye Health , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepg.com]
- 4. mdpi.com [mdpi.com]
- 5. Nutritional and clinical relevance of lutein in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seiken-site.or.jp [seiken-site.or.jp]
- 10. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Xanthophyll Cycle Enzymes Using Lutein Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthophyll cycles are crucial photoprotective mechanisms in plants and algae, involving the enzymatic interconversion of carotenoids to dissipate excess light energy. The most well-known is the violaxanthin (B192666) cycle, which involves the de-epoxidation of violaxanthin to zeaxanthin (B1683548), catalyzed by violaxanthin de-epoxidase (VDE), and the reverse reaction catalyzed by zeaxanthin epoxidase (ZE). A less ubiquitous but significant cycle is the lutein (B1675518) epoxide cycle, which involves the de-epoxidation of lutein epoxide to lutein, also catalyzed by VDE.[1][2] The reverse epoxidation of lutein to this compound is considerably slower or even absent in many plant species.[2][3]
This compound serves as a valuable tool for researchers studying the substrate specificity and kinetics of xanthophyll cycle enzymes. By using this compound as an alternative substrate for VDE, scientists can gain insights into the enzyme's catalytic mechanism and its role in the less-understood this compound cycle. Furthermore, investigating the slow or negligible epoxidation of lutein by ZE can provide information on the enzyme's substrate constraints and the regulation of the two interconnected xanthophyll cycles. These studies are essential for understanding plant stress responses and may have applications in developing strategies to enhance crop resilience and for identifying novel targets in drug development related to oxidative stress pathways.
Data Presentation
Table 1: Substrate Specificity and Comparative Activity of Violaxanthin De-epoxidase (VDE)
| Substrate | Product(s) | Relative Activity | Kinetic Parameters (Km) | Kinetic Parameters (Vmax) | References |
| Violaxanthin | Antheraxanthin, Zeaxanthin | High | Not consistently reported | Not consistently reported | [2][3] |
| This compound | Lutein | Comparable to Violaxanthin | Not explicitly reported | Not explicitly reported | [2][3] |
Table 2: Substrate Specificity and Comparative Activity of Zeaxanthin Epoxidase (ZE)
| Substrate | Product(s) | Relative Activity | Kinetic Parameters (Km) | Kinetic Parameters (Vmax) | References |
| Zeaxanthin | Antheraxanthin, Violaxanthin | High | Not consistently reported | Not consistently reported | [1][3] |
| Lutein | This compound | Much slower or inactive | Not explicitly reported | Not explicitly reported | [2][3] |
Note: The epoxidation of lutein by ZE is reported to be significantly slower or even inactive in many plant species compared to the epoxidation of zeaxanthin. This suggests a high substrate specificity of ZE for carotenoids with two β-rings.[2][3]
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Plant Material
This protocol describes the extraction and purification of this compound from plant sources known to contain this xanthophyll, such as dandelion (Taraxacum officinale) or elecampane (Inula helenium) flowers.[4][5]
Materials:
-
Fresh or dried plant material (e.g., dandelion petals)
-
Petroleum ether
-
Diethyl ether
-
Potassium hydroxide (B78521) (KOH)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for Thin Layer Chromatography (TLC) or column chromatography
-
TLC developing solvent (e.g., acetone/petroleum ether mixture, 30:70 v/v)
-
Rotary evaporator
-
Centrifuge
-
Glass columns for chromatography (if applicable)
Procedure:
-
Extraction:
-
Homogenize 10 g of fresh plant material (or 2 g of dried material) with 100 mL of acetone using a blender or mortar and pestle.
-
Filter the homogenate through cheesecloth or a sintered glass funnel.
-
Repeat the extraction until the plant material is colorless.
-
Pool the acetone extracts.
-
-
Phase Separation:
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of petroleum ether and 50 mL of saturated NaCl solution.
-
Shake the funnel gently and allow the layers to separate. The upper, colored layer contains the pigments.
-
Discard the lower aqueous layer.
-
Wash the ether layer twice with distilled water to remove residual acetone.
-
-
Saponification (Optional - if lutein esters are present):
-
To the ether extract, add an equal volume of 10% (w/v) KOH in ethanol.
-
Stir the mixture in the dark at room temperature for 2-4 hours to hydrolyze any esterified xanthophylls.
-
After saponification, wash the ether layer repeatedly with distilled water until the washings are neutral (pH 7).
-
-
Drying and Concentration:
-
Dry the ether extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Purification by Thin Layer Chromatography (TLC):
-
Redissolve the dried pigment extract in a minimal volume of diethyl ether.
-
Apply the concentrated extract as a band onto a preparative silica gel TLC plate.
-
Develop the chromatogram in a tank saturated with the developing solvent (e.g., 30% acetone in petroleum ether).
-
This compound will appear as a distinct yellow-orange band. The exact Rf value will depend on the specific TLC conditions.
-
Scrape the this compound band from the plate.
-
Elute the pigment from the silica gel using diethyl ether.
-
Filter to remove the silica.
-
Evaporate the solvent to obtain purified this compound.
-
-
Quantification and Storage:
-
Dissolve the purified this compound in a known volume of ethanol or acetone.
-
Determine the concentration spectrophotometrically using the appropriate extinction coefficient.
-
Store the purified this compound under nitrogen or argon at -20°C in the dark to prevent degradation.
-
Protocol 2: In Vitro Assay of Violaxanthin De-epoxidase (VDE) Activity using this compound
This protocol is adapted from standard VDE assays and uses this compound as the substrate.[6] The activity is monitored by the decrease in this compound and the corresponding increase in lutein, quantified by HPLC.
Materials:
-
Isolated thylakoid membranes (source of VDE) from spinach or lettuce.
-
Purified this compound (from Protocol 1).
-
Assay Buffer: 0.1 M citrate (B86180) buffer, pH 5.2.
-
Ascorbate (B8700270) solution: 1 M L-ascorbic acid, freshly prepared.
-
Monogalactosyldiacylglycerol (MGDG) liposomes.
-
Acetone, 100%.
-
HPLC system with a C18 or C30 reverse-phase column.
-
Mobile phase for HPLC (e.g., acetonitrile:methanol:water gradient).[7]
Procedure:
-
Thylakoid Preparation:
-
Isolate thylakoid membranes from fresh spinach or lettuce leaves following standard protocols.
-
Determine the chlorophyll (B73375) concentration of the thylakoid suspension.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (0.1 M citrate, pH 5.2) to a final volume of 1 mL.
-
Thylakoid suspension (equivalent to 50 µg of chlorophyll).
-
MGDG liposomes (to facilitate substrate availability).
-
A known amount of this compound dissolved in a small volume of ethanol (final concentration in the µM range).
-
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 25°C for 5 minutes in the dark.
-
Initiate the reaction by adding ascorbate solution to a final concentration of 20 mM.
-
Incubate the reaction at 25°C in the dark.
-
Take aliquots (e.g., 100 µL) at different time points (e.g., 0, 2, 5, 10, 20 minutes).
-
-
Reaction Termination and Pigment Extraction:
-
Stop the reaction in each aliquot by adding 400 µL of ice-cold acetone.
-
Vortex vigorously and centrifuge at high speed for 5 minutes to pellet the thylakoid membranes.
-
Collect the supernatant containing the pigments.
-
-
HPLC Analysis:
-
Inject the pigment extract onto the HPLC system.
-
Separate the pigments using a suitable gradient elution program.
-
Monitor the elution of pigments at 445 nm.
-
Identify and quantify the peaks corresponding to this compound and lutein by comparing their retention times and spectra with authentic standards.
-
-
Data Analysis:
-
Calculate the amount of lutein formed and this compound consumed at each time point.
-
Determine the initial reaction rate of VDE with this compound as the substrate.
-
Protocol 3: In Vitro Assay of Zeaxanthin Epoxidase (ZE) Activity using Lutein
This protocol is designed to assess the typically low or absent activity of ZE with lutein as a substrate. The assay is based on the potential formation of this compound, which is detected by HPLC.
Materials:
-
Isolated chloroplasts or stromal extracts (source of ZE).
-
Purified lutein.
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.5.
-
NADPH solution: 100 mM.
-
FAD solution: 1 mM.
-
Molecular oxygen (supplied by gentle bubbling or an oxygen-saturated buffer).
-
Acetone, 100%.
-
HPLC system with a C18 or C30 reverse-phase column.
-
Mobile phase for HPLC.
Procedure:
-
Enzyme Preparation:
-
Isolate intact chloroplasts from a suitable plant source (e.g., spinach).
-
Prepare a stromal extract from the isolated chloroplasts.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (50 mM HEPES-KOH, pH 7.5) to a final volume of 1 mL.
-
Stromal extract (containing a known amount of protein).
-
NADPH solution to a final concentration of 1 mM.
-
FAD solution to a final concentration of 10 µM.
-
Purified lutein dissolved in a small volume of ethanol.
-
-
-
Enzyme Reaction:
-
Ensure the reaction mixture is saturated with oxygen.
-
Initiate the reaction by adding the stromal extract.
-
Incubate the reaction at 25°C in the dark for an extended period (e.g., up to several hours) due to the expected low activity.
-
Take aliquots at different time points.
-
-
Reaction Termination and Pigment Extraction:
-
Stop the reaction by adding four volumes of ice-cold acetone.
-
Vortex and centrifuge to pellet the proteins.
-
Collect the supernatant.
-
-
HPLC Analysis:
-
Analyze the pigment extract by HPLC as described in Protocol 2.
-
Look for the appearance of a peak corresponding to this compound.
-
-
Data Analysis:
-
Quantify the amount of this compound formed, if any.
-
Compare the rate of lutein epoxidation (if detectable) to the rate of zeaxanthin epoxidation in a parallel experiment to determine the relative activity of ZE with lutein.
-
Mandatory Visualization
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Formation of Apo-Carotenoids from the Xanthophyll Carotenoids Lutein, Zeaxanthin and β-Cryptoxanthin by Ferret Carotene-9’,10’-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Reversed Phase-HPLC Method Resolving All Major Higher Plant Photosynthetic Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lutein Epoxide De-epoxidation Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant photoprotection, two key xanthophyll cycles have been identified: the well-established violaxanthin (B192666) (V) cycle and the more taxonomically restricted lutein (B1675518) epoxide (Lx) cycle.[1][2] Both cycles play a crucial role in dissipating excess light energy, thereby protecting the photosynthetic apparatus from potential damage.[1] The lutein epoxide cycle involves the light-dependent de-epoxidation of this compound to lutein, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1][2][3][4] This process runs in parallel to the violaxanthin cycle, which sees the conversion of violaxanthin to zeaxanthin (B1683548), also mediated by VDE.[1][3][4] Understanding the kinetics of this compound de-epoxidation is vital for research into plant stress responses, photosynthetic efficiency, and for potential applications in drug development where modulation of related pathways may be of interest.
These application notes provide detailed protocols for measuring the rate of this compound de-epoxidation, leveraging established methods for VDE activity analysis. Both in vitro and in vivo approaches are described, utilizing spectrophotometric and High-Performance Liquid Chromatography (HPLC) techniques for quantification.
Biochemical Pathway: The this compound Cycle
The this compound cycle is initiated under high light conditions, which cause a buildup of a proton gradient across the thylakoid membrane, leading to a decrease in the pH of the thylakoid lumen.[5] This acidic environment activates the lumen-localized enzyme violaxanthin de-epoxidase (VDE).[5][6] VDE then catalyzes the de-epoxidation of this compound to lutein, using ascorbate (B8700270) as a reductant.[1][6] In some plant species, the cycle is completed in low light or darkness by the re-epoxidation of lutein back to this compound, a reaction presumed to be catalyzed by zeaxanthin epoxidase (ZE).[1][2][7] However, the rate of this re-epoxidation can be significantly slower than the de-epoxidation step.[2]
Caption: The this compound Cycle Pathway.
Quantitative Data Summary
The following table summarizes key quantitative data related to violaxanthin de-epoxidase (VDE), the enzyme responsible for this compound de-epoxidation. As VDE catalyzes both reactions, these parameters are relevant for designing and interpreting experiments on the this compound cycle.
| Parameter | Value | Conditions | Source |
| Optimal pH | ~5.0 - 5.2 | In vitro assay | [6][8] |
| Enzyme Location | Thylakoid lumen | In vivo | [5][6] |
| Co-substrate | Ascorbate | In vitro and in vivo | [6][8][9] |
| Inhibitor | Dithiothreitol (DTT) | In vitro | [6] |
| VDE Molecular Mass | ~43 kDa | [6] |
Experimental Protocols
Two primary methods for measuring this compound de-epoxidation rates are presented: an in vitro spectrophotometric assay and an in vivo HPLC-based analysis.
Protocol 1: In Vitro Spectrophotometric Assay for VDE Activity
This protocol measures the activity of VDE by monitoring the change in absorbance associated with the conversion of this compound to lutein. It is adapted from protocols designed for violaxanthin de-epoxidation.
1. Materials and Reagents:
-
Plant Material (e.g., spinach, lettuce, or species known to contain this compound)
-
Enzyme Extraction Buffer: 20 mM HEPES (pH 7.5), 6 mM MgCl₂
-
Assay Buffer: 200 mM citrate-phosphate buffer (pH 5.1)
-
Substrates: Purified this compound
-
Cofactor: L-Ascorbic acid (Ascorbate)
-
Monogalactosyldiacylglycerol (MGDG)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Liquid Nitrogen
-
Homogenizer or mortar and pestle
-
Refrigerated centrifuge
-
Dual-wavelength spectrophotometer
2. Procedure:
-
Step 1: VDE Enzyme Extraction
-
Harvest fresh leaves and immediately homogenize them in ice-cold extraction buffer using a mortar and pestle or a homogenizer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in the extraction buffer and centrifuge again at 20,200 x g for 5 minutes at 4°C to pellet the thylakoids.[5]
-
Resuspend the thylakoid pellet in a minimal volume of extraction buffer. This suspension contains the VDE enzyme.
-
-
Step 2: VDE Activity Assay
-
Prepare the reaction mixture in a cuvette containing the assay buffer (pH 5.1), MGDG, and the purified this compound substrate.
-
Add the extracted VDE enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding ascorbate.
-
Immediately monitor the change in absorbance at a wavelength where lutein and this compound have different absorption characteristics. The specific wavelength will need to be determined empirically based on the purified pigments' spectra.
-
The rate of absorbance change is proportional to the VDE activity.
-
Protocol 2: In Vivo HPLC-Based Analysis of this compound De-epoxidation
This protocol quantifies the conversion of this compound to lutein in intact leaves following exposure to high light, providing a measure of in vivo de-epoxidation rates.
1. Materials and Reagents:
-
Intact plants (species known to have an active this compound cycle)
-
High light source
-
Liquid nitrogen
-
Pigment extraction solvent (e.g., 80% acetone)
-
HPLC system with a C18 or C30 column and a photodiode array detector[10][11]
2. Procedure:
-
Step 1: High Light Treatment
-
Acclimate plants to low light conditions.
-
Collect leaf samples for a time-zero (dark-adapted) measurement and immediately freeze in liquid nitrogen.
-
Expose the plants to a high light source.
-
Collect leaf samples at various time points during the high light exposure, freezing them immediately in liquid nitrogen.[8]
-
-
Step 2: Pigment Extraction
-
Step 3: HPLC Analysis
-
Set up the HPLC system with a suitable column (C18 or C30 are commonly used for carotenoid separation).[10][11]
-
A typical mobile phase might involve a gradient of solvents such as acetonitrile, methanol, water, and ethyl acetate.[5]
-
Inject the pigment extract into the HPLC system.
-
Identify and quantify the peaks for this compound and lutein by comparing their retention times and absorption spectra with those of pure standards.
-
Calculate the de-epoxidation state (DES) for the this compound cycle as: Lutein / (Lutein + this compound) .
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for both the in vitro and in vivo protocols for measuring this compound de-epoxidation rates.
Caption: Workflow for measuring this compound de-epoxidation.
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. connectsci.au [connectsci.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Xanthophyll Cycle Pigment Localization and Dynamics during Exposure to Low Temperatures and Light Stress in Vinca major - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lutein Epoxide in Photobiology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein (B1675518) epoxide (Lx), a xanthophyll derived from the α-carotene branch of the carotenoid biosynthetic pathway, plays a significant role in the photobiology of certain photosynthetic organisms.[1][2] While the violaxanthin (B192666) cycle is a ubiquitous photoprotective mechanism in higher plants, the lutein epoxide cycle is taxonomically more restricted, often found in woody plants and some algae.[1][2][3] This document provides detailed application notes and protocols for the study of this compound, focusing on its function in light harvesting, photoprotection, and its potential applications.
Core Functions in Photobiology
This compound has a dual role in photosynthesis, contributing to both light-harvesting efficiency and photoprotection against high light stress.[3][4]
-
Light Harvesting: Under low-light conditions, the accumulation of this compound can enhance the light-harvesting efficiency of Photosystem II (PSII) antennae.[1][4]
-
Photoprotection: When exposed to excess light, this compound is de-epoxidized to lutein.[1][4][5] This conversion is a key component of non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[6][7][8] The lutein formed from this compound can replace zeaxanthin (B1683548) in sustaining an enhanced capacity for NPQ.[9]
The this compound Cycle
The this compound cycle involves the enzymatic conversion of this compound to lutein in the presence of light and the reverse reaction in the dark or under low light conditions.
-
De-epoxidation: In high light, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of this compound to lutein.[1][2][3] This process is triggered by a decrease in the pH of the thylakoid lumen.
-
Epoxidation: The epoxidation of lutein back to this compound is catalyzed by zeaxanthin epoxidase (ZE).[1][2] However, the efficiency of this reverse reaction varies significantly among species.
Two main types of the this compound cycle have been described:
-
Complete Cycle: In some species, the this compound pool is fully restored overnight.[3]
-
Truncated Cycle: In other species, the regeneration of this compound is very slow or negligible, leading to the accumulation of lutein.[1][3][9] This "locked-in" lutein is thought to provide sustained photoprotection.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound cycle from various studies.
Table 1: this compound Content in Different Plant Species and Conditions
| Species | Condition | This compound Content (mmol mol⁻¹ chlorophyll) | Reference |
| Inga species | Shade leaves | > 20 | [4] |
| Inga species | Sun leaves | Low | [4] |
| Virola surinamensis | Sun and Shade leaves | ~ 60 | [4] |
| Inga sapindoides | Shade leaves | 67.9 | [10] |
| Inga sapindoides | Sun leaves | 25.3 | [10] |
| Persea americana | Shade leaves | High concentrations | [9] |
Table 2: Impact of this compound Cycle on Non-Photochemical Quenching (NPQ)
| Species | Experimental Condition | Observation | Reference |
| Persea americana | After de-epoxidation of Lx to L | 45% larger NPQ capacity compared to the state before de-epoxidation | [9] |
| Inga marginata | Leaves with reduced Lx and increased L | Faster formation and higher level of NPQ | [4] |
| Engineered Arabidopsis thaliana | With functional LxL cycle | NPQ kinetics similar to those with the VAZ cycle | [6] |
Signaling Pathways and Experimental Workflows
Caption: The this compound Cycle under different light conditions.
Caption: A generalized workflow for studying this compound.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol describes the extraction of pigments from plant leaves and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
80% Acetone (HPLC grade)
-
Mortar and pestle or homogenizer
-
Microcentrifuge tubes
-
Centrifuge
-
HPLC system with a C30 reverse-phase column and a photodiode array detector
Procedure:
-
Sample Collection: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to stop enzymatic activity.
-
Pigment Extraction:
-
Grind a known weight of the frozen leaf tissue (e.g., 50-100 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add 1 mL of 80% acetone to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant containing the pigments.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Inject 20 µL of the filtered extract onto the C30 column.
-
Use a gradient of solvents (e.g., methanol, methyl-tert-butyl ether, and water) to separate the pigments.
-
Monitor the elution of pigments at 445 nm.
-
Identify this compound and other xanthophylls based on their retention times and absorption spectra compared to known standards.
-
Quantify the pigments by integrating the peak areas and using calibration curves of pure standards.
-
Protocol 2: Analysis of Non-Photochemical Quenching (NPQ) using Chlorophyll Fluorescence
This protocol outlines the measurement of NPQ to assess the photoprotective function of the this compound cycle.
Materials:
-
Intact leaves
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Leaf clips
-
Dark adaptation clips
Procedure:
-
Dark Adaptation: Dark-adapt the leaves for at least 30 minutes to ensure all reaction centers are open.
-
Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of light (>6000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ) in the dark-adapted state.
-
-
Actinic Light Exposure:
-
Expose the leaf to a period of high actinic light to induce photosynthesis and NPQ.
-
During the light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Measure the steady-state fluorescence (Fₛ) just before each saturating pulse.
-
-
Dark Recovery:
-
Turn off the actinic light and monitor the relaxation of fluorescence in the dark.
-
-
Calculation of NPQ:
-
Calculate NPQ using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Applications in Drug Development and Photomedicine
While direct applications of this compound in drug development are not yet established, its role in photoprotection and its antioxidant properties suggest potential areas of interest:
-
Antioxidant Properties: Lutein, the product of this compound de-epoxidation, is a known antioxidant that can quench reactive oxygen species.[11][12] This property is relevant for conditions associated with oxidative stress.
-
Ocular Health: Lutein is a key pigment in the human macula, where it filters blue light and protects against photo-oxidative damage.[13][14] Understanding the conversion of this compound to lutein could provide insights into mechanisms for enhancing ocular health.
-
Dermatology: The photoprotective mechanisms involving xanthophylls in plants could inspire the development of novel topical agents for skin protection against UV-induced damage.
Further research is needed to explore the therapeutic potential of this compound and its derivatives.
References
- 1. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound cycle, light harvesting and photoprotection in species of the tropical tree genus Inga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short- and Long-Term Operation of the Lutein-Epoxide Cycle in Light-Harvesting Antenna Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lutein Exerts Antioxidant and Anti-Inflammatory Effects and Influences Iron Utilization of BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease | MDPI [mdpi.com]
Application Notes and Protocols for Purified Lutein Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein (B1675518) epoxide, a xanthophyll and a derivative of lutein, is a naturally occurring carotenoid found in various plants. In vivo, particularly within the plant xanthophyll cycle, lutein epoxide is converted to lutein, a well-researched compound with potent antioxidant, anti-inflammatory, and anti-cancer properties. While commercial suppliers of purified this compound are scarce, its preparation through chemical synthesis from lutein or isolation from natural sources is feasible. These application notes provide an overview of the preparation, stability, and potential therapeutic applications of this compound, with a focus on its biological activities, which are often attributed to its conversion to lutein. Detailed experimental protocols for its preparation and for assessing its biological effects are also provided.
Commercial Availability and Alternative Preparation
Table 1: Summary of this compound Preparation Methods
| Method | Starting Material | Key Reagents/Steps | Typical Purity | Reference |
| Chemical Synthesis | Purified Lutein | m-Chloroperoxybenzoic acid (m-CPBA) | >90% (crude) | --INVALID-LINK-- |
| Isolation | Green Leafy Vegetables (e.g., Kale, Spinach) | Solvent extraction, saponification, chromatography | Variable | --INVALID-LINK-- |
Physicochemical Properties and Stability
This compound is a lipophilic molecule with a conjugated double-bond system, which makes it susceptible to degradation by light, heat, and oxygen.
-
Storage: Store purified this compound and its solutions at -20°C or lower in the dark, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and isomerization.
-
Stability: The stability of this compound is a critical consideration in experimental design and drug development. Studies on the related compound lutein have shown that it degrades over time, especially under acidic conditions and when exposed to light and heat[1][2]. Encapsulation in drug delivery systems like liposomes or nanoparticles can enhance its stability and bioavailability[3][4][5].
Biological Activities and Potential Therapeutic Applications
The biological activities of this compound are closely linked to its in vivo conversion to lutein. Lutein has demonstrated significant potential in the prevention and treatment of various diseases due to its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.
Antioxidant Activity
Lutein is a potent antioxidant that can scavenge free radicals and reduce oxidative stress. This activity is central to its protective effects in various pathological conditions.
Table 2: In Vitro Antioxidant Activity of Lutein
| Assay | IC50 Value (µg/mL) | Reference |
| Superoxide Radical Scavenging | 21 | [6][7] |
| Hydroxyl Radical Scavenging | 1.75 | [6][7] |
| Lipid Peroxidation Inhibition | 2.2 | [6][7] |
| DPPH Radical Scavenging | 35 | [6][7] |
| Nitric Oxide Radical Scavenging | 3.8 | [6][7] |
Anti-Cancer Activity
Lutein has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, suppressing cell survival signals, and modulating key signaling pathways.
Table 3: Cytotoxic Activity of Lutein against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 3.10 ± 0.47 | [8] |
| HepG2 | Liver Cancer | 6.11 ± 0.84 | [8] |
| HCT116 | Colon Cancer | 21.02 ± 0.85 | [9] |
The anti-cancer mechanism of lutein involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases[10][11][12]. It also suppresses cell survival pathways involving Nrf2 and NF-κB[9][10].
Anti-Inflammatory Activity
Lutein exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A study on (all-E)-lutein 5,6-epoxide showed that it can decrease the activation of primary sensory neurons and reduce the release of the pro-inflammatory cytokine IL-1β from macrophages[13]. Lutein has been shown to suppress the activation of NF-κB, a key regulator of inflammation, and reduce the expression of inflammatory enzymes like COX-2 and iNOS[14][15].
Neuroprotective Activity
Lutein is known to accumulate in the brain and retina, where it is thought to exert neuroprotective effects. It can protect neurons from oxidative stress-induced apoptosis and reduce neuronal damage caused by lipid peroxidation[16][17][18]. The neuroprotective effects of lutein are associated with its antioxidant properties and its ability to modulate inflammatory signaling pathways in the brain[19][20][21].
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from Lutein
This protocol describes the epoxidation of lutein to lutein-5,6-epoxide using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Purified lutein
-
Dichloromethane (DCM), anhydrous
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas supply
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve a known amount of purified lutein in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen). The flask should be protected from light.
-
Cool the lutein solution to 0°C using an ice bath.
-
Dissolve m-CPBA (1.1 to 1.5 molar equivalents) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirred lutein solution at 0°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the organic layer with DCM, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain purified lutein-5,6-epoxide.
Workflow for Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound from lutein.
Protocol 2: Isolation and Purification of this compound from Plant Material
This protocol describes a general procedure for the extraction and purification of this compound from green leafy vegetables.
Materials:
-
Fresh or freeze-dried green leafy vegetables (e.g., kale, spinach)
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Silica gel for column chromatography or preparative TLC plates
Procedure:
-
Homogenize the plant material with a mixture of acetone and hexane (e.g., 3:1 v/v).
-
Filter the extract and repeat the extraction process until the residue is colorless.
-
Combine the extracts and partition with an equal volume of diethyl ether and saturated sodium chloride solution.
-
Collect the upper organic phase containing the pigments and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Saponify the crude extract by dissolving it in a methanolic KOH solution (e.g., 10% w/v) and stirring at room temperature for 2-4 hours in the dark to hydrolyze chlorophylls (B1240455) and esterified carotenoids.
-
After saponification, add water and extract the carotenoids with diethyl ether or a hexane/diethyl ether mixture.
-
Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the this compound from the crude carotenoid extract using silica gel column chromatography or preparative TLC, eluting with a suitable solvent system (e.g., a gradient of acetone in hexane).
Workflow for Isolation of this compound from Plants
Caption: General workflow for the isolation and purification of this compound from plant sources.
Protocol 3: In Vitro Antioxidant Activity Assay - DPPH Radical Scavenging
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
Purified this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well.
-
Include a control well with solvent and DPPH solution, and a blank well with solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 4: Cell Viability Assay - MTT Assay
This protocol assesses the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Purified this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Prepare various concentrations of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Signaling Pathways
The biological effects of lutein (and by extension, this compound) are mediated through the modulation of various signaling pathways.
Lutein-Mediated Anti-Cancer Signaling Pathway
Caption: Simplified signaling pathway of lutein's anti-cancer effects.
Lutein-Mediated Anti-Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of lutein's anti-inflammatory effects.
Conclusion
References
- 1. Preparation and Characterization of a Lutein Solid Dispersion to Improve Its Solubility and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoscale Delivery Systems of Lutein: An Updated Review from a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of carotenoid lutein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 9. Association of Lutein with Cancer: A Systematic Review of the Lutein Effects on Cellular Processes Involved in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Lutein inhibits breast cancer cell growth by suppressing antioxidant and cell survival signals and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carotenoid Lutein Selectively Inhibits Breast Cancer Cell Growth and Potentiates the Effect of Chemotherapeutic Agents through ROS-Mediated Mechanisms [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Treatment with lutein provides neuroprotection in mice subjected to transient cerebral ischemia [pubmed.ncbi.nlm.nih.gov]
- 20. Lutein, a versatile carotenoid: Insight on neuroprotective potential and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of Lutein Epoxide and Other Carotenoids in HPLC
Welcome to the technical support center for the analysis of carotenoids by High-Performance Liquid Chromatography (HPLC). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve the co-elution of lutein (B1675518) epoxide with other carotenoids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC separation of lutein epoxide?
A1: The main challenge in the HPLC analysis of this compound is its co-elution with other structurally similar carotenoids, particularly xanthophylls like lutein and zeaxanthin.[1] This is due to their comparable physicochemical properties, such as polarity and hydrophobicity, which leads to similar retention times on conventional reversed-phase HPLC columns.
Q2: Which HPLC column is recommended for the separation of this compound and its isomers?
A2: For the separation of carotenoid isomers, including this compound, a C30 column is highly recommended over a standard C18 column.[1][2][3] The C30 stationary phase provides greater shape selectivity due to its long alkyl chain, which is crucial for differentiating between carotenoids with subtle structural differences, leading to enhanced resolution.[2][3]
Q3: How can I confirm the identity of the this compound peak if co-elution is suspected?
A3: A Photodiode Array (PDA) or Diode Array Detector (DAD) is a powerful tool for identifying peaks.[3][4] this compound and other carotenoids have distinct UV-Vis absorption spectra. By comparing the spectrum of the eluting peak with that of a pure this compound standard, you can confirm its identity. If the peak spectrum is a composite of multiple spectra, it indicates co-elution.[5]
Q4: What are the critical steps in sample preparation to avoid issues during HPLC analysis?
A4: Proper sample preparation is crucial for accurate carotenoid analysis. Key steps include:
-
Saponification: This step is often necessary to remove interfering lipids and chlorophylls (B1240455) from the sample matrix.[6][7] However, it should be performed carefully, as xanthophylls, especially epoxycarotenoids, can be susceptible to degradation.[6] The use of antioxidants like butylated hydroxytoluene (BHT) is recommended.[6]
-
Solvent Evaporation: Evaporate the extraction solvent under a stream of nitrogen to prevent the oxidation of carotenoids.[2]
-
Reconstitution: Dissolve the dried extract in a solvent that is compatible with the initial mobile phase of your HPLC method.[2]
-
Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulate matter that could block the column.[2][8]
Troubleshooting Guide: Resolving Co-elution of this compound
Issue: My chromatogram shows a single peak, but I suspect it contains both this compound and another carotenoid.
This is a common problem of co-elution. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Step 1: Confirm Co-elution
As a first step, it is important to confirm that co-elution is indeed occurring.
-
Peak Shape Analysis: Look for signs of asymmetry in your peak, such as shoulders or tailing. A perfectly symmetrical peak might still be a result of co-elution, but asymmetries are a strong indicator.[5]
-
Peak Purity Analysis with DAD/PDA: If you are using a DAD or PDA detector, perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it confirms the presence of multiple components.[5][9]
Step 2: Optimize Your HPLC Method
If co-elution is confirmed, the next step is to optimize your chromatographic conditions.
The choice of the HPLC column is the most critical factor for separating structurally similar carotenoids.[4]
-
Problem: Standard C18 columns often lack the necessary selectivity to resolve carotenoid isomers.[1][4]
-
Solution: Switch to a C30 column . The unique shape selectivity of the C30 phase provides enhanced resolution for hydrophobic, structurally related molecules like carotenoids.[1][2][3]
The mobile phase composition plays a pivotal role in achieving separation.
-
Problem: An isocratic mobile phase may not provide sufficient resolving power for complex mixtures of carotenoids.
-
Solution: Employ a gradient elution with a ternary solvent system. A mixture of Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and water is highly effective.[2] Start with a higher polarity mobile phase and gradually increase the proportion of the less polar solvent (MTBE) to elute the more hydrophobic carotenoids.[2] The addition of a small amount of triethylamine (B128534) (TEA) can improve peak shape.[10][11]
Temperature control can significantly influence separation.
-
Problem: Inconsistent column temperature can lead to retention time shifts and poor reproducibility.
-
Solution: Use a column oven to maintain a stable temperature. Lowering the temperature can sometimes increase retention times and improve the resolution of carotenoid isomers.[3] Experiment with temperatures in the range of 15-30°C.[2]
Adjusting the flow rate can also impact your separation.
-
Problem: A high flow rate may not allow sufficient time for the analytes to interact with the stationary phase, leading to poor resolution.
-
Solution: Try reducing the flow rate . This can enhance the separation of closely eluting peaks, although it will increase the analysis time.[10]
Data Presentation
Table 1: Recommended HPLC Columns for Carotenoid Separation
| Column Type | Particle Size (µm) | Dimensions (mm) | Recommended For |
| C30 Reversed-Phase | 3, 5 | 250 x 4.6 | Excellent shape selectivity for carotenoid isomers, including this compound.[1][2][12] |
| C18 Reversed-Phase | 3, 5 | 150 x 4.6, 250 x 4.6 | General purpose, but may lead to co-elution of this compound with other xanthophylls.[1][13][14] |
Table 2: Example Gradient Elution Program for Carotenoid Separation on a C30 Column
| Time (min) | % Solvent A (Methanol/Water, 95:5, v/v) | % Solvent B (MTBE) |
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 25.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 35.0 | 95 | 5 |
| 45.0 | 95 | 5 |
Note: This is an example program and should be optimized for your specific application and instrument.
Experimental Protocols
Protocol 1: Sample Preparation with Saponification
This protocol is suitable for samples with high lipid content.
-
Homogenization: Weigh approximately 1g of your sample and homogenize it in 10 mL of ethanol (B145695) containing 0.1% BHT.
-
Saponification: Add 1 mL of 10% (w/v) methanolic potassium hydroxide (B78521) (KOH) to the homogenate.[6]
-
Incubation: Incubate the mixture in a dark, inert atmosphere (e.g., under nitrogen) at room temperature for 2 hours with gentle stirring.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Add 10 mL of petroleum ether (or a hexane:diethyl ether mixture) and 10 mL of 10% sodium chloride solution.[6] Shake gently to partition the carotenoids into the organic phase.
-
Phase Separation: Allow the layers to separate and collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with 10 mL of the organic solvent.
-
Washing: Combine the organic extracts and wash them with distilled water until the washings are neutral.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen.[2] Reconstitute the residue in a known volume of the initial HPLC mobile phase.[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE filter before injection.[2]
Protocol 2: HPLC Analysis of Carotenoids
-
HPLC System: Use an HPLC system equipped with a quaternary pump, a column oven, an autosampler, and a PDA/DAD detector.[3]
-
Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm, or equivalent.[15]
-
Mobile Phase:
-
Solvent A: Methanol/Water (95:5, v/v) with 10 mM ammonium (B1175870) acetate.[1]
-
Solvent B: 100% Methyl-tert-butyl ether (MTBE).
-
-
Gradient Program: Refer to Table 2 for an example gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Monitor at 450 nm and collect spectra from 250-600 nm.[15]
-
Injection Volume: 20 µL.
Visualizations
References
- 1. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. scielo.br [scielo.br]
Preventing Lutein epoxide degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of lutein (B1675518) epoxide during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause lutein epoxide degradation during extraction?
A1: this compound is a sensitive molecule prone to degradation under several common laboratory conditions. The primary factors leading to its degradation are:
-
Light Exposure: this compound is highly susceptible to photo-oxidation and isomerization when exposed to light, particularly UV light.[1]
-
Elevated Temperatures: High temperatures accelerate the rate of degradation reactions.[2][3] Thermal deterioration is a significant limiting factor for lutein stability.[2]
-
Acidic pH: this compound is unstable in acidic conditions. Lowering the pH can lead to significant and rapid degradation.[4] Protonation of the conjugated double bonds in the carotenoid structure can accelerate isomerization and degradation.[4]
-
Presence of Oxygen: As with many carotenoids, the presence of oxygen can lead to oxidative degradation.[1]
Q2: What are the ideal storage conditions for a crude extract containing this compound?
A2: To maximize the stability of this compound in a crude extract, it is recommended to:
-
Store extracts at low temperatures, such as -20°C or even -80°C, for long-term stability.[2]
-
Protect the extract from light by using amber vials or by wrapping the container in aluminum foil.
-
Before sealing the container, flush it with an inert gas like nitrogen or argon to displace oxygen.[2]
-
Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the storage solvent at a low concentration (e.g., 0.01%).[5]
Q3: Which solvents are recommended for extracting this compound?
A3: The choice of solvent can impact both extraction efficiency and stability. Generally, a mixture of solvents is used. Common choices include:
-
Hexane and acetone (B3395972) mixtures are frequently used for the extraction of carotenoids from plant material.[6]
-
Dichloromethane (B109758) and methanol (B129727) mixtures have also been utilized for lutein extraction.[4]
-
For a "greener" approach, edible oils like sunflower oil can be used, as they can protect carotenoids from oxidation.[1]
Q4: Is a saponification step necessary, and how does it affect this compound?
A4: Saponification is a process used to hydrolyze lutein esters to free lutein. However, this step can be detrimental to this compound. The alkaline conditions and heat often used during saponification can lead to the degradation of the epoxide group. If the primary goal is to isolate intact this compound, it is advisable to avoid or use very mild saponification conditions. Some protocols perform simultaneous extraction and mild saponification at room temperature to minimize degradation.[7][8]
Troubleshooting Guide
Problem: Low yield of this compound in the final extract.
| Possible Cause | Suggested Solution |
| Degradation due to light exposure. | Conduct the entire extraction process under dim light or red light.[1] Wrap all glassware and collection tubes in aluminum foil. |
| Thermal degradation from overheating. | Avoid high temperatures during all steps. If using a rotary evaporator, ensure the water bath temperature does not exceed 30-40°C.[6] Use chilled solvents for extraction where possible. |
| Degradation due to acidic conditions. | Ensure the pH of the extraction solvent is neutral or slightly alkaline. If extracting from an acidic matrix, consider adding a buffer or a small amount of a base like calcium carbonate to neutralize the sample. Lutein is reported to be relatively stable at a higher pH, precisely at pH 8.[4] |
| Oxidation from atmospheric oxygen. | Degas solvents before use. Consider performing the extraction under an inert atmosphere (e.g., in a glove box or by bubbling nitrogen through the solvent during extraction). |
| Inefficient initial extraction. | Ensure the plant material is properly ground to a fine powder to maximize surface area for solvent penetration.[1] Consider using ultrasound-assisted extraction (UAE) to improve efficiency at lower temperatures and shorter times.[1] |
Problem: Presence of unexpected isomers or degradation products in HPLC analysis.
| Possible Cause | Suggested Solution |
| Isomerization due to light and heat. | As with low yield, minimize exposure to light and heat throughout the extraction and analysis process. The trans isomers of lutein can be partially transformed into the less stable cis form upon heating.[2] |
| Acid-catalyzed rearrangement. | Ensure no acidic residues are present in the glassware or solvents. Traces of acid can catalyze the rearrangement of the 5,6-epoxide to furanoid oxides. |
| Photo-oxidation during sample preparation for HPLC. | Prepare samples for HPLC immediately before injection. Use amber autosampler vials if possible. |
Quantitative Data on Lutein Stability
The following table summarizes the impact of temperature and pH on lutein degradation, which provides insights into the stability of the closely related this compound.
| Temperature (°C) | pH | Exposure Time (hours) | Lutein Loss (%) |
| 40 | 8 | 1 | 12.44 |
| 40 | 7 | 1 | 15.22 |
| 40 | 7 | 4 | 27.11 |
| 40 | 2 | 1 | 48.89 |
| 50 | 7 | 1 | 16.89 |
| 60 | 7 | 1 | ~35 (estimated from graph) |
| 70 | 7 | 1 | ~60 (estimated from graph) |
| 80 | 7 | 1 | 87.11 |
| >80 | Any | <1 | 100 |
Data adapted from a study on the oxidative stability of lutein. The degradation of this compound is expected to follow a similar trend.[4]
Experimental Protocols
Optimized Protocol for this compound Extraction
This protocol is designed to minimize degradation by controlling for light, heat, and oxidation.
-
Sample Preparation:
-
Freeze-dry the plant material to remove water, which can interfere with extraction and promote enzymatic reactions.
-
Grind the dried material into a fine powder using a mortar and pestle or a grinder. Perform this step in a cold room or by pre-chilling the equipment to prevent heating.
-
Store the powdered sample at -20°C or lower in a sealed, opaque container.
-
-
Extraction:
-
Perform all subsequent steps under dim or red light.
-
To 1 gram of powdered sample in a foil-wrapped flask, add 20 mL of a pre-chilled solvent mixture of hexane:acetone (7:3 v/v) containing 0.01% BHT.
-
Agitate the mixture on a shaker at a low speed for 1-2 hours at 4°C.
-
Alternatively, use an ultrasonic bath for 15-20 minutes, ensuring the water in the bath remains cool.
-
-
Filtration and Solvent Removal:
-
Filter the extract through a Büchner funnel with filter paper to remove solid plant material.
-
Transfer the filtrate to a round-bottom flask wrapped in foil.
-
Remove the solvent using a rotary evaporator with the water bath temperature set to a maximum of 30°C.
-
Once the solvent is removed, immediately redissolve the crude extract in a small volume of a suitable solvent (e.g., dichloromethane or the HPLC mobile phase) for analysis or storage.
-
-
Storage:
-
Transfer the redissolved extract to an amber vial.
-
Flush the vial with nitrogen gas before sealing.
-
Store at -80°C for long-term preservation.
-
Visualizations
Caption: Factors causing this compound degradation and preventative measures.
Caption: Optimized workflow for this compound extraction to minimize degradation.
References
- 1. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 8. 文库教育 [ziliao.baidu.com]
Technical Support Center: Improving Lutein Epoxide Peak Resolution
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Lutein (B1675518) epoxide peaks.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for Lutein epoxide and its isomers challenging?
A1: this compound, like other carotenoids, exists as multiple geometrical isomers (e.g., all-E, 9Z, 9'Z, 13Z, 13'Z).[1][2] These isomers are structurally very similar, differing only in the configuration around one or more double bonds. This similarity in structure leads to very close physicochemical properties, making them difficult to separate using standard chromatographic techniques. Achieving good resolution requires highly selective methods to differentiate between these subtle structural variations.[3]
Q2: What is the recommended column for separating this compound isomers?
A2: A C30 stationary phase is highly recommended and has been shown to be superior to traditional C18 phases for separating carotenoid isomers, including this compound.[1][3][4] The long alkyl chains of the C30 phase provide enhanced shape selectivity, which is crucial for resolving long, rigid molecules like carotenoids and their geometric isomers.[3][4]
Q3: How can I optimize the mobile phase for better this compound resolution?
A3: A ternary gradient mixture of methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water is commonly used and highly effective.[3][4] Optimizing the gradient profile is critical; even small changes in the solvent ratios can significantly impact selectivity.[3] A shallow gradient, which slowly increases the concentration of the less polar solvent (MTBE), often improves the separation of closely eluting isomers.[5] Adding modifiers like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) (TEA) can also improve peak shape and recovery.[6]
Q4: What are the optimal flow rate and temperature settings?
A4: A typical starting flow rate is 1.0 mL/min.[7] In some cases, lowering the flow rate can improve resolution by allowing more time for the analyte to interact with the stationary phase, though this will increase the analysis time.[8] Column temperature can also affect selectivity. For carotenoids, lower temperatures (e.g., 10-25°C) can sometimes enhance resolution.[3][9] It is important to experiment within a range to find the optimal balance for your specific separation.
Q5: My this compound peak is tailing. What are the common causes and solutions?
A5: Peak tailing can be caused by several factors:
-
Secondary Interactions: The analyte may have secondary interactions with active sites (e.g., free silanols) on the stationary phase.[10][11] Using a well-end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.[6][11]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[10][12] Try reducing the sample concentration or injection volume.[12]
-
Column Contamination: Contaminants from previous injections can build up at the head of the column.[13] Flushing the column with a strong solvent or using a guard column can help.[5]
Q6: I'm observing peak fronting. What could be the cause?
A6: Peak fronting is often caused by injecting the sample in a solvent that is significantly stronger than the initial mobile phase.[5][10] This causes the analyte band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[5][14] Column collapse, which can occur with highly aqueous mobile phases on some C18 columns, can also lead to fronting.[5]
Q7: What does it mean if my peak is split or has a shoulder?
A7: A split peak or a shoulder often indicates the co-elution of two or more compounds.[12][15] In the case of this compound, this is likely due to the presence of unresolved geometrical isomers.[1] To confirm co-elution, you can use a diode array detector (DAD) to check for peak purity across the entire peak; if the UV spectra are not identical, the peak is impure.[15] Improving the separation requires further method optimization, such as adjusting the mobile phase gradient or changing the stationary phase.[5] A physical problem with the column, such as a partially blocked frit, can also cause split peaks, but this would typically affect all peaks in the chromatogram.[12]
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution of Isomers | 1. Suboptimal Stationary Phase: The column lacks the necessary selectivity for geometric isomers. A standard C18 phase may be insufficient.[3] | Switch to a C30 column. These columns offer superior shape selectivity for carotenoids.[3][4] |
| 2. Ineffective Mobile Phase Gradient: The gradient is too steep or the solvent composition is not optimal for separating closely related isomers.[5] | Optimize the mobile phase gradient. Use a ternary system like MeOH/MTBE/Water. Decrease the ramp rate (create a shallower gradient) to improve separation of critical pairs.[4][5] | |
| 3. Inappropriate Column Temperature: The temperature may not be optimal for achieving the best selectivity.[8] | Adjust the column temperature. Try lowering the temperature (e.g., to 15-20°C) as this can sometimes enhance resolution between xanthophylls.[3] | |
| 4. Incorrect Flow Rate: The flow rate may be too high, not allowing sufficient time for interaction with the stationary phase.[8] | Reduce the flow rate. A slower flow rate can increase interaction time and improve resolution, but will also lengthen the run time.[8] | |
| Asymmetric Peak (Tailing) | 1. Secondary Silanol (B1196071) Interactions: Polar groups on the analyte interact with active silanol groups on the silica (B1680970) packing.[10] | Use a modern, well-end-capped column. Alternatively, add a modifier like Triethylamine (TEA, ~0.05%) to the mobile phase to mask the silanol groups.[6] |
| 2. Sample Overload: The mass of the injected analyte exceeds the column's capacity.[10][12] | Reduce the sample concentration or injection volume. [12] | |
| 3. Column Contamination/Degradation: The column inlet frit is partially blocked or the stationary phase is contaminated.[10][13] | Use a guard column. Try flushing the analytical column with a strong solvent (e.g., isopropanol) in the reverse direction.[5] | |
| Asymmetric Peak (Fronting) | 1. Incompatible Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.[5][14] | Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.[5] |
| 2. Column Collapse: Using highly aqueous mobile phases (>95% water) can cause "dewetting" and phase collapse on some C18 columns.[5] | Use an aqueous-stable C18 column or ensure the mobile phase always contains a sufficient percentage of organic solvent. | |
| Split Peaks | 1. Unresolved Co-elution: Two or more isomers are eluting very close together.[12] | This is a resolution problem. Refer to the "Poor Resolution" section above to further optimize the method (e.g., shallow gradient, C30 column). |
| 2. Physical Column Issue: A void has formed at the column inlet or the inlet frit is partially blocked. This typically affects all peaks.[12] | Reverse flush the column. If the problem persists, the column may need to be replaced. |
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Isomer Separation
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic - for Lutein) |
| Column | YMC Carotenoid C30, 250 x 4.6 mm, 5 µm[4] | Cogent C18, 250mm x 4.6mm, 5µ[7] |
| Mobile Phase | A: Methanol (MeOH) B: Methyl-tert-butyl-ether (MTBE) C: Water[4] | Acetonitrile:Methanol:Water:Ethyl Acetate (70:9.6:0.4:20 v/v)[7] |
| Gradient | See Protocol 1 below for a detailed gradient table.[4] | Isocratic |
| Flow Rate | 1.0 mL/min (typical, can be optimized)[7] | 1.0 mL/min[7] |
| Column Temp. | 25°C (can be optimized)[7] | 25°C[7] |
| Detection | UV/Vis Detector, wavelength set to 446 nm[7] | UV/Vis Detector, wavelength set to 446 nm[7] |
| Injection Vol. | 20 µL (typical)[7] | 20 µL[7] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound Isomer Separation
This protocol is adapted from a method demonstrated to effectively separate six geometrical isomers of this compound.[1][4]
-
HPLC System Preparation:
-
Equip the HPLC with a C30 column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm).[4]
-
Prepare the mobile phases:
-
Mobile Phase A: Methanol (HPLC Grade)
-
Mobile Phase B: Methyl-tert-butyl-ether (MTBE, HPLC Grade)
-
Mobile Phase C: Water (HPLC Grade)
-
-
Degas all mobile phases using an ultrasonic bath or vacuum filtration.[7]
-
-
Chromatographic Conditions:
| Time (minutes) | % Methanol | % MTBE | % Water |
| 0 | 90 | 5 | 5 |
| 12 | 95 | 5 | 0 |
| 25 | 89 | 11 | 0 |
| 40 | 75 | 25 | 0 |
| 50 | 40 | 60 | 0 |
| 56 | 15 | 85 | 0 |
| 62 | 90 | 5 | 5 |
| 70 | 90 | 5 | 5 |
| Table adapted from a published gradient profile.[4] |
-
Sample Preparation & Injection:
-
Dissolve the extracted this compound sample in a solvent compatible with the initial mobile phase (e.g., a mixture of MeOH/MTBE).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial.[6]
-
Inject 10-20 µL of the sample onto the column.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Light Conditions for Inducing the Lutein Epoxide Cycle
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Lutein (B1675518) Epoxide (Lx) Cycle. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing experiments to optimize the light-induced conversion of lutein epoxide to lutein.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (Lx) Cycle?
A1: The this compound (Lx) cycle is a photoprotective process found in some, but not all, higher plants. It runs in parallel with the more common violaxanthin (B192666) cycle and involves the light-dependent de-epoxidation of this compound (Lx) to lutein (L).[1][2][3] This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1][2][3] The reverse reaction, the epoxidation of lutein back to this compound, is often much slower or even absent in some species, leading to what is termed a "truncated" Lx cycle.[1][2][3]
Q2: What is the primary function of the Lx cycle?
A2: The Lx cycle is believed to have a dual function. Under low light conditions, the presence of this compound may enhance light-harvesting efficiency.[1][2] Conversely, under high light stress, the conversion of Lx to L contributes to non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from damage.[3][4]
Q3: How does the Lx cycle differ from the violaxanthin cycle?
A3: Both cycles are involved in photoprotection and share the same de-epoxidase enzyme (VDE). However, the violaxanthin cycle (interconversion of violaxanthin, antheraxanthin, and zeaxanthin) is ubiquitous in higher plants and generally has a faster and more complete reversal (epoxidation) in low light or darkness.[1][5] The Lx cycle is taxonomically restricted and its reversal is often slow or incomplete.[1][2][3]
Q4: In which plant species is the Lx cycle active?
A4: The Lx cycle is not as widespread as the violaxanthin cycle and is predominantly found in certain woody plants and a few herbaceous species.[1] Its presence and activity can be species-dependent.[5]
Troubleshooting Guide
Issue 1: Low or no conversion of this compound (Lx) to Lutein (L) upon light exposure.
-
Possible Cause 1: Inappropriate light intensity.
-
Solution: The light intensity may be too low to activate the violaxanthin de-epoxidase (VDE) enzyme. VDE activation is dependent on a low pH in the thylakoid lumen, which is generated by high light-driven photosynthetic electron transport.[4] Refer to the table below for recommended light intensities from various studies. Experiment with a range of light intensities to determine the optimum for your specific plant species.
-
-
Possible Cause 2: Insufficient duration of light exposure.
-
Solution: The de-epoxidation of Lx to L is a time-dependent process. Ensure that the light exposure is long enough for the conversion to occur. Time-course experiments are recommended to establish the optimal duration.
-
-
Possible Cause 3: The plant species under investigation does not have a functional Lx cycle.
-
Solution: Verify from literature whether the Lx cycle has been reported in your plant species or a closely related one. If not, you may be studying a species that does not possess this particular photoprotective mechanism.
-
Issue 2: The conversion of Lutein (L) back to this compound (Lx) is not observed after a dark recovery period (Truncated Lx Cycle).
-
Possible Cause 1: Slow or inactive zeaxanthin (B1683548) epoxidase (ZE) activity for lutein.
-
Solution: This is a common observation for the Lx cycle in many species. The enzyme responsible for epoxidation, zeaxanthin epoxidase (ZE), often has a lower affinity for lutein compared to zeaxanthin.[2][3] This results in a "truncated" cycle where the back-reaction is very slow or negligible over short dark periods. Consider extending the dark recovery period to several hours or even days to monitor for slow re-epoxidation.
-
-
Possible Cause 2: Experimental conditions for recovery are not optimal.
-
Solution: While the primary reason for a truncated cycle is enzymatic, ensure that the plants are in a healthy state during the recovery period (e.g., adequate hydration and temperature) as stress factors can influence enzyme activity.
-
Issue 3: Difficulty in distinguishing the effects of the Lx cycle from the violaxanthin cycle.
-
Possible Cause: Both cycles are activated simultaneously under high light.
-
Solution: This is an inherent challenge in studying the Lx cycle. One approach is to use mutant plant lines that lack a functional violaxanthin cycle, if available for your species of interest. Alternatively, careful kinetic analysis of the changes in the pools of all xanthophyll cycle pigments (violaxanthin, antheraxanthin, zeaxanthin, this compound, and lutein) can help to differentiate the relative contributions of each cycle.
-
Data Presentation: Light Conditions for Lx Cycle Induction
| Parameter | Light Intensity | Duration | Plant Species/Tissue | Reference |
| Light Intensity | 300 µmol photons m⁻² s⁻¹ | 30 minutes | Cucumis sativus (cucumber) leaves and cotyledons | [1] |
| 750 µmol photons m⁻² s⁻¹ | 30 minutes | Arabidopsis thaliana (engineered to have Lx cycle) | [4] | |
| 800 µmol photons m⁻² s⁻¹ | 30 minutes | Inga marginata | [6] | |
| Recovery | 125 µmol photons m⁻² s⁻¹ (low light) | Up to 8 hours | Arabidopsis thaliana | [4] |
| Darkness | 16 hours | Cucumis sativus | [1] |
Experimental Protocols
Protocol 1: Pigment Extraction and HPLC Analysis
This protocol is a general guideline for the extraction and quantification of lutein and this compound. Optimization may be required for specific plant tissues.
Materials:
-
Leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (100%)
-
Microcentrifuge tubes
-
Centrifuge
-
HPLC system with a C18 or C30 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, ethyl acetate)
-
Lutein and this compound standards
Procedure:
-
Harvest leaf discs or a known weight of leaf tissue and immediately freeze in liquid nitrogen to stop all enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add a known volume of 100% acetone.
-
Vortex thoroughly to extract the pigments. Keep samples on ice and protected from light to prevent pigment degradation.
-
Centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant containing the pigments to a new tube.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system. A reverse-phase C18 or C30 column is typically used for carotenoid separation.
-
Use a mobile phase gradient optimized for the separation of xanthophylls. An example mobile phase could be a mixture of acetonitrile, methanol, water, and ethyl acetate.[7]
-
Detect pigments using a UV-Vis detector at approximately 445-450 nm.
-
Identify and quantify lutein and this compound by comparing retention times and peak areas with those of authentic standards.
Protocol 2: Measurement of Non-Photochemical Quenching (NPQ)
NPQ is a measure of the dissipation of excess light energy and can be correlated with the activity of the xanthophyll cycles. It is measured using a pulse-amplitude-modulated (PAM) fluorometer.
Procedure:
-
Dark Adaptation: Dark-adapt the leaf for at least 20-30 minutes. This allows all reaction centers to open and dissipates any existing NPQ.
-
Measure F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fₘ) in the dark-adapted state.
-
-
Actinic Light Exposure: Illuminate the leaf with a constant actinic (photosynthetically active) light at an intensity known to induce the Lx cycle.
-
Measure Fₘ' during Illumination: During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculate NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .
-
Dark Recovery: Turn off the actinic light and continue to apply saturating pulses in the dark to measure the relaxation of NPQ.
Visualizations
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dynamics of violaxanthin and this compound xanthophyll cycles in Lauraceae tree species under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.si.edu [repository.si.edu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Lutein Epoxide Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing artifact formation during lutein (B1675518) epoxide sample preparation.
Troubleshooting Guide
Issue: Low or inconsistent lutein epoxide recovery.
| Potential Cause | Troubleshooting Step | Explanation |
| Photo-degradation | Work under dim or red light.[1] Wrap all glassware and sample tubes in aluminum foil. | This compound is highly sensitive to light, which can cause isomerization (conversion from the trans to the less stable cis form) and photodestruction.[1] |
| Thermal Degradation | Keep samples on ice or at 4°C throughout the entire extraction process.[2] Use refrigerated centrifuges. Avoid prolonged exposure to temperatures above room temperature. | Heat accelerates the degradation of this compound, leading to the formation of various degradation products and a reduction in the parent compound.[1][2] |
| Acid-catalyzed Degradation | Neutralize acidic samples or extraction solvents with a suitable base (e.g., calcium carbonate, sodium bicarbonate).[3] Ensure all solvents are purified and free of acidic impurities. | The epoxide group in this compound is particularly susceptible to acid-catalyzed rearrangement, leading to the formation of furanoid oxides and other artifacts. |
| Enzymatic Degradation | For plant tissues, minimize the time between sample harvesting and extraction.[3] Consider blanching or flash-freezing the sample immediately after collection to deactivate enzymes. | Plant tissues contain enzymes that can degrade this compound once the cellular structure is disrupted. |
| Oxidation | De-gas solvents and flush sample containers with an inert gas (e.g., nitrogen or argon).[3] Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvents (typically at a concentration of 0.1%).[3][4] | The polyene chain of this compound is prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat. |
| Incomplete Extraction | Use a solvent system appropriate for the polarity of this compound (e.g., a mixture of methanol, ethyl acetate, and petroleum ether). Ensure thorough homogenization and mixing during extraction. Perform multiple extraction steps to ensure complete recovery. | This compound is a lipophilic molecule, and its efficient extraction depends on the use of appropriate organic solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts formed during this compound sample preparation?
A1: The most common artifacts are cis-isomers of this compound (e.g., 9-Z, 9'-Z, 13-Z, and 13'-Z), oxidation products such as aldehydes and endoperoxides, and rearrangement products like lutein furanoids (formed under acidic conditions).[5][6]
Q2: How can I prevent the conversion of this compound to lutein during sample preparation?
A2: In photosynthetic tissues, the conversion of this compound to lutein is part of a natural photoprotective mechanism known as the this compound cycle, which is triggered by light.[7][8] To prevent this, it is crucial to handle the samples in the dark or under very dim light and to rapidly deactivate enzymatic activity, for example, by freezing the sample in liquid nitrogen immediately after collection.
Q3: What are the ideal storage conditions for this compound samples and extracts?
A3: this compound samples and extracts should be stored at low temperatures, preferably at -80°C, under an inert atmosphere (nitrogen or argon), and in the dark.[2] For short-term storage, -20°C may be sufficient. It is also advisable to add an antioxidant to the storage solvent.
Q4: Can I use saponification to remove interfering lipids from my sample?
A4: Saponification (alkaline hydrolysis) is often used to remove chlorophylls (B1240455) and lipids. However, it can also induce the formation of artifacts.[9] If saponification is necessary, it should be performed under mild conditions (e.g., at room temperature in the dark, under a nitrogen atmosphere) and for the shortest possible time.
Q5: What type of HPLC column is best for separating this compound from its isomers and degradation products?
A5: A C30 reversed-phase HPLC column is highly recommended for the separation of carotenoid isomers, including those of this compound.[10] These columns provide better shape selectivity for the long, rigid structures of carotenoids compared to traditional C18 columns.
Quantitative Data on Lutein Degradation
While specific kinetic data for this compound is limited, the following tables for lutein provide a useful reference for understanding its stability under various conditions. This compound is expected to be even more sensitive, particularly to acidic pH.
Table 1: Effect of Temperature and pH on Lutein Degradation
| Temperature (°C) | pH | Lutein Loss (%) after 1 hour |
| 40 | 8 | 12.44 |
| 40 | 7 | 15.22 |
| 40 | 2 | 48.89 |
| 50 | 7 | 16.89 |
| 60 | 7 | Not specified |
| 70 | 7 | Not specified |
| 80 | 7 | 87.11 |
| >80 | 7 | 100 |
| 70 | 2 | 100 |
Data adapted from a study on lutein stability.[1]
Table 2: Effect of Storage Temperature on Lutein Retention
| Storage Temperature (°C) | Retention of Commercial Lutein (%) after 20 weeks |
| -80 | 14.7 |
| -20 | 14.7 |
| 4 | 7.83 |
Data adapted from a study on the storage stability of lutein.[2]
Experimental Protocol: Artifact-Free Extraction of this compound from Plant Material
This protocol is designed to minimize the formation of artifacts during the extraction of this compound from plant tissues.
Materials:
-
Fresh or flash-frozen plant material
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction solvent: Acetone or a mixture of Hexane:Acetone:Ethanol (2:1:1 v/v/v) containing 0.1% BHT
-
Neutralizing agent: Calcium carbonate (CaCO₃)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or nitrogen evaporator
-
Amber glass vials
Procedure:
-
Sample Preparation: Perform all steps under dim light. Weigh approximately 1-2 g of fresh or flash-frozen plant material. If fresh, immediately freeze with liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add a small amount of calcium carbonate during grinding to neutralize any plant acids.
-
Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of the cold extraction solvent. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the mixture at 4°C for 10 minutes at 5000 x g.
-
Supernatant Collection: Carefully decant the supernatant into a clean round-bottom flask.
-
Re-extraction: Repeat the extraction (steps 3-5) two more times with fresh solvent to ensure complete recovery of this compound. Pool all the supernatants.
-
Drying: Pass the pooled extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. Alternatively, use a gentle stream of nitrogen.
-
Reconstitution and Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., HPLC mobile phase). Transfer the extract to an amber glass vial, flush with nitrogen, and store at -80°C until analysis.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Experimental Workflow for this compound Extraction.
References
- 1. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Possible degradation/biotransformation of lutein in vitro and in vivo: isolation and structural elucidation of lutein metabolites by HPLC and LC-MS (atmospheric pressure chemical ionization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Short- and Long-Term Operation of the Lutein-Epoxide Cycle in Light-Harvesting Antenna Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Accurate Measurement of Lutein Epoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate measurement of lutein (B1675518) epoxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and precision of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of lutein epoxide, with a focus on instrument calibration.
Q1: My calibration curve for this compound has poor linearity (low R² value). What are the possible causes and solutions?
A1: Poor linearity in your calibration curve can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Standard Preparation:
-
Accuracy: Inaccurate serial dilutions are a common culprit. Ensure you are using calibrated pipettes and proper volumetric flasks. It's good practice to prepare a fresh set of standards to rule out degradation.
-
Solvent: this compound is susceptible to degradation. Prepare your standards in a high-purity, stabilized solvent like HPLC-grade acetone (B3395972) or ethanol (B145695) containing an antioxidant such as BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.1%).[1] Always store stock solutions and standards at low temperatures (e.g., -80°C) and protected from light.[1]
-
-
Instrumental Issues:
-
Detector Saturation: If you are using a UV-Vis detector, your highest concentration standard may be saturating the detector. Try reducing the concentration of your highest standard or diluting all standards.
-
Injector Problems: Inconsistent injection volumes will lead to poor linearity. Check the injector for leaks and ensure the syringe is functioning correctly.
-
-
Chromatographic Conditions:
-
Integration Parameters: Incorrect peak integration can significantly affect linearity. Review your integration parameters to ensure that the baseline is set correctly and all peaks are being integrated consistently.
-
Q2: I'm observing significant shifts in the retention time of my this compound peak. What should I investigate?
A2: Retention time shifts can invalidate your results by leading to misidentification of peaks. Here are the primary areas to check:
-
Mobile Phase:
-
Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time. If you are preparing your mobile phase online, ensure the pump is mixing the solvents correctly. It is often more reliable to pre-mix the mobile phase.
-
pH: The pH of the mobile phase can influence the retention time of certain compounds. Ensure the pH is consistent between runs.[2]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Ensure your mobile phase is properly degassed.
-
-
Column:
-
Temperature: Column temperature fluctuations can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
-
Pump and Flow Rate:
-
Leaks: Check for any leaks in the system, as this will cause a drop in pressure and affect the flow rate.
-
Pump Performance: Worn pump seals can lead to an inconsistent flow rate. If you suspect this is the issue, it may be time for preventative maintenance.
-
Q3: My this compound peak is showing tailing or fronting. How can I improve the peak shape?
A3: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or adding a competing agent.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try replacing the guard column or back-flushing the analytical column.
-
-
Peak Fronting:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the mobile phase.
-
Column Overload: Similar to tailing, severe overloading can also manifest as fronting.
-
Q4: I am not detecting my this compound standard at low concentrations. How can I improve the sensitivity?
A4: Improving sensitivity is key for detecting low levels of your analyte.
-
Detector Wavelength: Ensure your UV-Vis detector is set to the wavelength of maximum absorbance (λmax) for this compound. This is typically around 425 nm, 447 nm, and 478 nm in ethanol.
-
Sample Preparation: Concentrate your sample if possible, for example, by evaporating the solvent under a stream of nitrogen and reconstituting in a smaller volume.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion.
-
Mobile Phase: Certain mobile phase additives can enhance the detector response.
Quantitative Data Summary
The following tables provide typical validation parameters for the quantification of carotenoids like lutein by HPLC. While specific values for this compound may vary, these tables offer a strong reference point for method development and validation.
Table 1: HPLC Calibration and Linearity Data for Lutein (as a proxy for this compound)
| Parameter | Typical Value | Source |
| Linearity Range | 50 - 150 µg/mL | [3] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 12 ng/mL | [1] |
| Limit of Quantification (LOQ) | 42 ng/mL | [1] |
Table 2: HPLC Method Accuracy (Recovery) for Lutein (as a proxy for this compound)
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 98 - 102% |
| 100% | 98 - 102% |
| 120% | 98 - 102% |
| Data derived from a validated method for lutein and serves as an expected range for this compound.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
Objective: To prepare a series of this compound standards for generating a calibration curve.
Materials:
-
This compound standard (synthesized or commercially available)[4][5]
-
HPLC-grade solvent (e.g., ethanol or acetone with 0.1% BHT)
-
Calibrated micropipettes and tips
-
Class A volumetric flasks
-
Amber vials to protect from light
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the this compound standard (e.g., 1 mg).
-
Dissolve the standard in a known volume of solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of a known concentration (e.g., 100 µg/mL).
-
Ensure the standard is completely dissolved by sonicating for a few minutes if necessary.
-
-
Serial Dilutions:
-
Perform a series of serial dilutions from the stock solution to create a range of calibration standards. For example, to create standards of 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
For the 50 µg/mL standard, transfer 5 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Continue this process to create the remaining standards.
-
-
Storage:
Protocol 2: Sample Preparation - Extraction of this compound from a Plant Matrix
Objective: To extract this compound from a plant sample for HPLC analysis.
Materials:
-
Plant sample (e.g., kale, spinach)[2]
-
Mortar and pestle or homogenizer
-
Extraction solvent (e.g., acetone:methanol 7:3, v/v, with 0.1% BHT)[1]
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Reconstitution solvent (mobile phase or a compatible solvent)
Procedure:
-
Homogenization:
-
Weigh a known amount of the fresh or freeze-dried plant sample (e.g., 1 g).
-
Homogenize the sample with the extraction solvent in a mortar and pestle or with a mechanical homogenizer.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube and vortex thoroughly.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant containing the extracted this compound.
-
Repeat the extraction process on the pellet at least two more times to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine the supernatants and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a low temperature (e.g., < 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a known, small volume of the reconstitution solvent.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
Protocol 3: HPLC Method for this compound Analysis
Objective: To provide a starting point for the HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C30 reversed-phase column is often recommended for good separation of carotenoid isomers, including this compound.[8] A C18 column can also be used.[9]
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is a common mobile phase for carotenoid separation. An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 90:10 v/v) can also be effective.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound, around 447 nm.
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor calibration linearity.
References
- 1. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2002060864A1 - Process of obtaining compositions of stable lutein and lutein derivatives - Google Patents [patents.google.com]
- 8. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Interference from chlorophyll in Lutein epoxide analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the analysis of Lutein (B1675518) epoxide, with a specific focus on overcoming interference from chlorophyll (B73375).
Frequently Asked Questions (FAQs)
Q1: Why does chlorophyll interfere with the analysis of Lutein epoxide?
A1: Chlorophyll interferes with this compound analysis primarily due to the overlapping absorption spectra of these pigments. Both chlorophylls (B1240455) and carotenoids, including this compound, absorb light in the blue-violet region of the spectrum. This spectral overlap can lead to inaccurate quantification when using spectrophotometric methods, including HPLC with UV-Vis or photodiode array (PDA) detection. If the chromatographic separation is incomplete, the chlorophyll peak can co-elute with or mask the this compound peak, resulting in erroneously high readings.
Q2: At what wavelengths is the interference from chlorophyll most significant?
A2: Chlorophyll a and chlorophyll b have major absorption peaks in the blue-violet region (around 430-465 nm) and a second major peak in the red region (around 640-665 nm). This compound's maximum absorption is also in the blue-violet region (around 441-446 nm and 471-476 nm). The most significant interference occurs in this shared blue-violet range. Monitoring at a wavelength where this compound absorbs strongly but chlorophyll absorption is minimized (e.g., around 445-450 nm) is a common strategy, but it does not eliminate the need for good chromatographic separation.
Q3: What is the best type of HPLC column for separating this compound from chlorophyll?
A3: For the separation of carotenoids, including their isomers and from chlorophylls, C30 columns are highly recommended.[1] The polymeric C30 stationary phase offers enhanced shape selectivity for the long, rigid structures of carotenoids, often providing superior resolution compared to standard C18 columns.[1] While C18 columns can be used, they may sometimes result in the co-elution of lutein and chlorophyll-b.[1]
Q4: Can I remove chlorophyll from my sample before HPLC analysis?
A4: Yes, removing chlorophyll prior to analysis is a highly effective strategy to prevent interference. Saponification is a common method used to remove chlorophylls and hydrolyze carotenoid esters.[2][3][4] This process involves treating the extract with an alkali (like potassium hydroxide), which degrades chlorophyll and cleaves fatty acids from esterified xanthophylls, making the target analytes more amenable to chromatographic separation.[3]
Q5: How can I confirm that a peak in my chromatogram is this compound and not an interfering compound?
A5: The use of a photodiode array (PDA) detector is highly recommended. A PDA detector acquires the full UV-Vis spectrum for each point in the chromatogram. By comparing the spectrum of your peak of interest with the known spectrum of a pure this compound standard, you can confirm its identity. The characteristic three-peak absorption spectrum of carotenoids can help distinguish them from chlorophylls, which have a different spectral shape.
Troubleshooting Guide: Chlorophyll Interference
This guide addresses common problems encountered during the HPLC analysis of this compound when chlorophyll is present in the sample matrix.
| Problem | Possible Cause | Recommended Solution |
| Broad or tailing this compound peak | 1. Co-elution with chlorophyll or other matrix components.2. Column overload.3. Inappropriate mobile phase composition. | 1. Improve Separation: Switch to a C30 column for better selectivity. Optimize the gradient elution to increase the separation between chlorophylls and xanthophylls.2. Reduce Sample Load: Dilute the sample or inject a smaller volume.3. Adjust Mobile Phase: Increase the proportion of the stronger organic solvent (e.g., MTBE or ethyl acetate) in the mobile phase to sharpen the peak, but be mindful of resolution from other components. |
| Inconsistent this compound peak area or retention time | 1. Degradation of this compound or chlorophyll during sample preparation.2. Incomplete chlorophyll removal leading to variable interference.3. HPLC system instability (e.g., pump fluctuations, temperature changes). | 1. Protect from Degradation: Work under subdued light and use antioxidants like BHT in your extraction solvents. Avoid excessive heat.[5]2. Standardize Chlorophyll Removal: If using saponification, ensure consistent reaction time, temperature, and reagent concentrations.3. System Check: Ensure the HPLC system is properly equilibrated. Check for leaks and ensure consistent solvent composition and temperature. |
| No distinct this compound peak, but a large, broad chlorophyll peak is present | 1. This compound concentration is below the detection limit.2. Severe co-elution with a much more concentrated chlorophyll peak. | 1. Concentrate Sample: After chlorophyll removal, evaporate the solvent and reconstitute the sample in a smaller volume.2. Pre-analysis Cleanup: Implement a saponification step to remove the bulk of the chlorophyll.[3][4] Alternatively, use solid-phase extraction (SPE) to clean up the sample. |
| Peak shoulder on the this compound or a chlorophyll peak | 1. Partial co-elution of this compound and a chlorophyll species (e.g., chlorophyll b). | 1. Optimize Mobile Phase: Adjust the gradient to be shallower, allowing more time for the two compounds to separate. A slight modification of the water content in the mobile phase can sometimes improve the resolution of lutein and its isomers from other pigments.2. Change Column: A C30 column is more likely to resolve these closely eluting compounds.[1]3. Use a PDA Detector: A diode array detector can help to deconvolute the spectra and confirm the presence of two different compounds under the single chromatographic peak. |
Data Presentation
The spectral characteristics of this compound and chlorophylls are crucial for method development and troubleshooting. The following table summarizes their absorption maxima (λmax) in ethanol, a common solvent for pigment analysis.
| Pigment | Absorption Maxima (λmax) in Ethanol |
| This compound | ~441 nm, ~471 nm |
| Chlorophyll a | ~430 nm, ~662 nm |
| Chlorophyll b | ~453 nm, ~642 nm |
Note: These values can shift slightly depending on the specific solvent composition and the spectrophotometer used.
Experimental Protocols
Sample Preparation with Saponification for Chlorophyll Removal
This protocol is designed to remove interfering chlorophylls and lipids from plant extracts prior to HPLC analysis.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Acetone (B3395972) (100%)
-
Ethanolic potassium hydroxide (B78521) (KOH), 10% (w/v)
-
n-Hexane or Diethyl ether
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Extraction: Homogenize a known amount of plant tissue (e.g., 1g) with cold 100% acetone. Perform this step on ice and under dim light to minimize degradation.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction on the pellet until it is colorless. Pool the supernatants.
-
Saponification: Add 10% ethanolic KOH to the acetone extract in a 1:1 volume ratio.
-
Incubate the mixture in the dark at room temperature for 2 hours or overnight at 4°C. A shorter incubation of 30-60 minutes at a slightly elevated temperature (e.g., 40°C) can also be effective but requires careful optimization to avoid carotenoid degradation.[4]
-
Partitioning: Transfer the saponified extract to a separatory funnel. Add an equal volume of n-hexane or diethyl ether and deionized water.
-
Shake the funnel gently to partition the carotenoids into the upper organic layer. Allow the layers to separate completely.
-
Collect the upper organic layer. Repeat the extraction of the lower aqueous layer with the organic solvent to ensure complete recovery of carotenoids.
-
Washing: Wash the pooled organic extracts with deionized water to remove residual KOH and water-soluble impurities.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried pigment residue in a known volume of the initial HPLC mobile phase or a suitable solvent (e.g., MTBE/methanol mixture) for injection.
HPLC Method for Separation of this compound and Chlorophylls
This method is adapted from established protocols for the separation of photosynthetic pigments.
HPLC System and Column:
-
HPLC System: A system with a gradient pump and a photodiode array (PDA) detector is recommended.
-
Column: Reversed-phase C18 column (e.g., Spherisorb ODS-1, 5 µm, 4.6 x 250 mm) or a C30 column for enhanced resolution.[1]
Mobile Phase:
-
Solvent A: Acetonitrile : Methanol : 0.1 M Tris-HCl buffer (pH 8.0) (84:2:14 v/v/v)
-
Solvent B: Methanol : Ethyl acetate (B1210297) (68:32 v/v)
Chromatographic Conditions:
-
Gradient:
-
0-12 min: 100% A to 100% B (linear gradient)
-
12-18 min: 100% B (isocratic)
-
18-19 min: 100% B to 100% A (linear gradient)
-
19-25 min: 100% A (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: PDA detector monitoring at 445 nm for carotenoids and 660 nm for chlorophyll a. Acquire spectra from 250-700 nm to aid in peak identification.
Visualizations
Caption: Workflow for this compound analysis from plant tissue.
Caption: Troubleshooting logic for co-elution issues.
References
- 1. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. omicsonline.org [omicsonline.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Stabilizing Lutein Epoxide in Solution
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with lutein (B1675518) epoxide. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability of lutein epoxide in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound, like other xanthophylls, is susceptible to degradation from several factors. The primary culprits are exposure to light, high temperatures, and oxygen.[1][2] The conjugated double bond system in its structure makes it prone to oxidation and isomerization, leading to a loss of biological activity.[3]
Q2: What is the ideal temperature for storing this compound solutions long-term?
A2: For long-term stability, this compound solutions should be stored at low temperatures. Storage at -20°C or, ideally, -80°C significantly slows down degradation rates.[4] Studies on lutein, a closely related compound, have shown that degradation is minimal at these temperatures over several weeks.[4][5] Conversely, storage at temperatures of 25°C and 40°C leads to rapid and often complete degradation within a few weeks.[4]
Q3: How does light exposure affect the stability of this compound?
A3: Exposure to light, particularly UV light, can cause significant degradation of this compound.[2] Light can induce photo-oxidation and isomerization from the more stable trans form to the less stable cis form.[4] It is crucial to work with this compound solutions in low-light conditions and store them in amber or foil-wrapped vials to protect them from light.[2][4]
Q4: What are the best solvents for dissolving and storing this compound?
A4: this compound is a lipid-soluble compound. For experimental purposes, organic solvents such as ethanol (B145695), acetone, hexane, and ethyl acetate (B1210297) are commonly used for extraction and dissolution.[4][6] When preparing stock solutions for long-term storage, it is common practice to dissolve the compound in a suitable organic solvent, evaporate the solvent under a stream of nitrogen to leave a dry film, and then store the dried compound at a low temperature.[4] The compound can then be redissolved in the desired solvent immediately before use.
Q5: Can antioxidants be used to improve the stability of this compound solutions?
A5: Yes, adding antioxidants can significantly improve the stability of this compound solutions by preventing oxidation.[7] Commonly used antioxidants for xanthophylls include butylated hydroxyanisole (BHA), ethoxyquin, tocopherols (B72186) (Vitamin E), and ascorbic acid (Vitamin C).[4][5][7][8] Phenolic compounds like gallic acid have also been shown to be effective stabilizers.[8]
Q6: How can I monitor the stability of my this compound solution over time?
A6: The stability of a this compound solution can be monitored by analyzing its concentration and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][9][10] A C18 or C30 column with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724), methanol, and water is often used for separation, with detection at a wavelength of around 442-446 nm.[4][10][11] A decrease in the peak area of all-E-lutein epoxide and the appearance of new peaks can indicate degradation or isomerization.[9]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color fading of the solution | 1. Exposure to light. 2. Storage at room temperature or higher. 3. Presence of oxygen. 4. Contamination with pro-oxidants. | 1. Work in a dimly lit area and store the solution in amber vials or wrap them in aluminum foil.[4] 2. Store the solution at -20°C or -80°C.[4] 3. Purge the vial with an inert gas like nitrogen or argon before sealing.[4] 4. Use high-purity solvents and handle the solution with clean labware. |
| Inconsistent experimental results | 1. Degradation of the this compound stock solution. 2. Formation of isomers with different biological activities. | 1. Prepare fresh solutions for each experiment or a new batch of stock solution. 2. Regularly check the purity of the stock solution using HPLC.[9][10] 3. Minimize exposure to heat and light during experiments. |
| Precipitation of this compound in the solution | 1. Poor solubility in the chosen solvent. 2. Solvent evaporation during storage. | 1. Ensure the concentration is within the solubility limit of the solvent. 2. Use tightly sealed vials to prevent solvent evaporation. 3. If using a mixed solvent system, ensure the proportions are correct. |
Data Presentation: Lutein Stability at Various Temperatures
The following table summarizes the degradation of lutein at different storage temperatures, which can serve as a proxy for the expected stability of this compound.
| Storage Temperature (°C) | Observation | Reference |
| 40 | Highest rate of degradation. | [4] |
| 25 | Rapid degradation. | [4] |
| 4 | Degraded faster than at colder temperatures. | [4] |
| -20 | Good stability over several weeks. | [4][5] |
| -80 | Highest stability, lowest degradation rate. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or another suitable solvent)
-
Butylated hydroxyanisole (BHA) or other suitable antioxidant
-
Amber glass vials with screw caps
-
Nitrogen gas cylinder with a regulator
-
-
Procedure:
-
In a dimly lit room, accurately weigh the desired amount of this compound.
-
Dissolve the this compound in anhydrous ethanol to a known concentration (e.g., 1 mg/mL).
-
Add an antioxidant such as BHA to a final concentration of 0.1% (w/v).[4]
-
Aliquot the stock solution into amber glass vials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Gently flush the headspace of each vial with nitrogen gas for 10-15 seconds to displace oxygen.[4]
-
Immediately cap the vials tightly.
-
Label the vials with the compound name, concentration, date, and storage conditions.
-
Store the vials at -80°C for long-term storage.[4]
-
Protocol 2: Quality Control of this compound Solution using HPLC
-
Instrumentation and Conditions:
-
Procedure:
-
Prepare a fresh standard of this compound of known concentration.
-
Thaw a vial of the stored this compound solution on ice, protected from light.
-
Filter both the standard and the sample through a 0.45 µm syringe filter before injection.
-
Inject the standard to establish the retention time and peak area for the intact this compound.
-
Inject the stored sample.
-
Compare the chromatogram of the stored sample to the standard. A significant decrease in the main peak area or the appearance of additional peaks indicates degradation.
-
Visualizations
Caption: Workflow for preparing and storing stabilized this compound solutions.
Caption: Key environmental factors that cause the degradation of this compound.
Caption: The light-dependent conversion of this compound to lutein in plants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. US3535426A - Stabilization of xanthophylls - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
- 11. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS analysis of Lutein epoxide
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of Lutein epoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects, ensuring the accuracy and reproducibility of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1][2][3]
Q2: What are the common causes of matrix effects in biological samples for this compound analysis?
A2: Given that this compound is a carotenoid, the primary sources of matrix effects in biological matrices like plasma, serum, or tissue extracts are phospholipids (B1166683).[2][4][5] Phospholipids are major components of cell membranes and are notorious for causing ion suppression.[2][5] Other sources of interference can include salts, proteins, and other endogenous lipids and metabolites that may co-extract with this compound.[2][4]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a this compound standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract (without the analyte) is then injected onto the column. Any dips or peaks in the constant signal of this compound indicate regions of ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract (that has gone through the entire sample preparation process) is compared to the response of a neat standard in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[2][4]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the more common form of matrix effect, resulting in a reduced analyte signal.[1][4] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, or neutralize the charged analyte ions. Ion enhancement, an increase in the analyte's signal, is less common but can occur if co-eluting compounds improve the ionization efficiency of the target analyte.[4] Both phenomena negatively impact data accuracy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal across different samples. | Inconsistent matrix effects between samples. | - Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3][6] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[7][8] |
| Low sensitivity or complete loss of this compound signal in matrix samples compared to neat standards. | Significant ion suppression. | - Optimize Sample Preparation: Focus on removing phospholipids using techniques like HybridSPE-Phospholipid or a targeted SPE protocol.[4] - Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[3][9] - Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the interfering matrix components.[2] |
| Inaccurate quantification and high variability in quality control (QC) samples. | Uncorrected matrix effects. | - Implement Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects. - Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample itself, which can correct for matrix effects specific to that sample.[10][11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
1. Sample Preparation:
- Prepare three sets of samples:
- Set A (Neat Standard): Spike the this compound standard into the final elution or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
- Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through your entire extraction procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.[3][4]
- Set C (Pre-Extraction Spike): (For recovery calculation) Spike the this compound standard into the blank matrix sample before starting the extraction procedure.
2. LC-MS Analysis:
- Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
3. Data Calculation:
- Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [2]
- Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) to Reduce Matrix Effects
This is a general guideline for enriching this compound and removing interfering substances from a biological matrix like plasma. A reversed-phase SPE cartridge is often suitable for carotenoids.
1. Conditioning:
- Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
2. Loading:
- Pre-treat 100 µL of plasma by precipitating proteins with 200 µL of cold acetonitrile. Centrifuge and collect the supernatant.
- Dilute the supernatant with water and load it onto the conditioned SPE cartridge.
3. Washing:
- Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences like salts.
4. Elution:
- Elute this compound with 1 mL of a stronger organic solvent, such as methanol, isopropanol, or methyl-tert-butyl ether (MTBE).
5. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Effectiveness for Phospholipid Removal | Analyte Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Low | High | High | Simple and fast, but results in the least clean extracts and significant matrix effects from phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium | Can provide cleaner extracts than PPT, but analyte recovery can be low, especially for more polar compounds.[6][12] |
| Solid-Phase Extraction (SPE) | High | Good | Medium | Good removal of salts and phospholipids. Requires method development to optimize the sorbent and elution steps.[4] |
| HybridSPE-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[4] |
Visualizations
Caption: Workflow for LC-MS analysis with matrix effect mitigation.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Violaxanthin De-Epoxidase (VDE) Enzyme Assays with Violaxanthin and Lutein Epoxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with violaxanthin (B192666) de-epoxidase (VDE) and its substrates, violaxanthin and lutein (B1675518) epoxide. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful enzyme assays.
Data Presentation: VDE Assay Parameters
| Parameter | Optimal Value/Range | Substrate | Notes |
| pH | ~5.2 | Violaxanthin, Lutein Epoxide | VDE activity is highly dependent on an acidic pH, reflecting its activation in the thylakoid lumen.[2] |
| Ascorbate (B8700270) Concentration | >1 mM (typically 2-5 mM) | Violaxanthin, this compound | Ascorbate acts as the reductant for the de-epoxidation reaction.[3] Insufficient ascorbate can be a limiting factor for in vivo VDE activity. |
| Temperature | Room Temperature (~20-25°C) | Violaxanthin, this compound | VDE can be sensitive to high temperatures. |
| Substrate Specificity | Violaxanthin, this compound | Both | VDE catalyzes the de-epoxidation of both violaxanthin to zeaxanthin (B1683548) (via antheraxanthin) and this compound to lutein.[1][4] |
| Inhibitors | Dithiothreitol (DTT) | Violaxanthin, this compound | DTT is a known inhibitor of VDE. |
Experimental Protocols
Violaxanthin De-Epoxidase (VDE) Extraction from Plant Tissue (e.g., Spinach, Lettuce)
Objective: To obtain a crude or partially purified VDE enzyme extract for in vitro assays.
Materials:
-
Fresh spinach or lettuce leaves
-
Extraction Buffer: 50 mM MES-NaOH (pH 6.5), 10 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM ascorbate
-
Homogenizer or mortar and pestle
-
Cheesecloth or Miracloth
-
Refrigerated centrifuge and tubes
-
Ultracentrifuge (optional, for thylakoid isolation)
Procedure:
-
Homogenize fresh leaf tissue in ice-cold extraction buffer.
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.
-
Discard the supernatant. Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 10 mM HEPES-NaOH, pH 7.5) to lyse the chloroplasts and release the lumenal contents, including VDE.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the thylakoid membranes.
-
The supernatant contains the soluble VDE and can be used as a crude enzyme extract. For partially purified VDE, further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation or chromatography may be necessary.[2]
Spectrophotometric Assay of VDE Activity
Objective: To determine VDE activity by monitoring the change in absorbance resulting from the conversion of violaxanthin to zeaxanthin.
Materials:
-
VDE extract (from Protocol 1)
-
Assay Buffer: 100 mM sodium citrate (B86180) (pH 5.2)
-
Substrate solution: Violaxanthin or this compound in ethanol (B145695) or acetone (B3395972)
-
Monogalactosyldiacylglycerol (MGDG) sonicated in assay buffer
-
Ascorbate solution (freshly prepared)
-
Dual-wavelength spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, MGDG, and the substrate (violaxanthin or this compound).
-
Add the VDE extract to the reaction mixture and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the ascorbate solution.
-
Immediately monitor the decrease in absorbance at a wavelength where the substrate and product have different absorption, for example, by measuring the difference in absorbance between 505 nm and 540 nm for the violaxanthin to zeaxanthin conversion.
-
Calculate the initial rate of reaction from the linear portion of the absorbance change over time.
HPLC Analysis of VDE Reaction Products
Objective: To separate and quantify the substrates and products of the VDE reaction (violaxanthin, antheraxanthin, zeaxanthin, this compound, and lutein).
Materials:
-
Quenched reaction mixtures from the VDE assay
-
Extraction solvent (e.g., acetone or a mixture of hexane (B92381) and ethyl acetate)
-
HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, triethylamine)
-
Standards for all pigments to be analyzed
Procedure:
-
Stop the VDE reaction at desired time points by adding a quenching solution (e.g., a basic buffer or a solvent like acetone).
-
Extract the pigments from the aqueous reaction mixture using an appropriate organic solvent.
-
Dry the organic phase under a stream of nitrogen and redissolve the pigment residue in a small volume of a suitable solvent for HPLC injection.
-
Inject the sample onto the HPLC system. A C30 column is often recommended for optimal separation of carotenoid isomers.[5]
-
Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile, methanol, and water to separate the different pigments.[5]
-
Identify and quantify the pigments by comparing their retention times and absorption spectra with those of pure standards.
Visualizations
Caption: The dual substrate activity of Violaxanthin De-Epoxidase (VDE).
References
- 1. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous HPLC-DAD-MS (ESI+) determination of structural and geometrical isomers of carotenoids in mature grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Lutein epoxide detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Lutein (B1675518) epoxide detection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for Lutein epoxide analysis?
A1: A C30 reversed-phase column is highly recommended for the separation of this compound and its isomers.[1][2][3] C30 columns provide excellent shape selectivity for long-chain molecules with conjugated double bonds, which is ideal for resolving different geometrical isomers of carotenoids like this compound.[2][3]
Q2: What are the typical mobile phases used for this compound separation?
A2: Gradient elution using a mixture of methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water is commonly employed.[2][4] The gradient composition is adjusted throughout the run to optimize the separation of various isomers. For example, a gradient might start with a higher percentage of methanol and water and gradually increase the proportion of MTBE to elute more hydrophobic compounds.[2]
Q3: How can I improve the stability of this compound during sample preparation and analysis?
A3: this compound is susceptible to degradation by light, heat, and acidic conditions.[5][6] To improve stability:
-
Work under dim light and use amber vials.
-
Avoid high temperatures during sample extraction and processing.[5]
-
Maintain a neutral or slightly alkaline pH.[6]
-
Consider using antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent.[5]
-
Store samples at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5]
Q4: What detection method is most suitable for this compound?
A4: Both UV/Visible and mass spectrometry (MS) detectors are commonly used.[7]
-
UV/Visible (Photodiode Array - PDA): Detection is typically set at the absorbance maximum of this compound, which is around 445 nm.[4]
-
Mass Spectrometry (MS): Provides higher sensitivity and selectivity, which is particularly useful for complex matrices.[7] Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for carotenoids.[7]
Troubleshooting Guides
Issue 1: High Baseline Noise in HPLC Chromatogram
High baseline noise can significantly impact the signal-to-noise ratio, making it difficult to detect and quantify low-level analytes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Air bubbles in the system | 1. Degas the mobile phase before use. 2. Purge the pump to remove any trapped air bubbles. 3. Check for loose fittings that could introduce air. | A stable, smooth baseline. |
| Contaminated mobile phase | 1. Prepare fresh mobile phase using high-purity HPLC-grade solvents.[8][9] 2. Filter the mobile phase before use.[9] | Reduction in baseline fluctuations and random spikes. |
| Detector flow cell contamination | 1. Flush the flow cell with a strong solvent like methanol or isopropanol.[10] 2. If necessary, clean the flow cell according to the manufacturer's instructions. | A cleaner baseline with reduced noise. |
| Temperature fluctuations | 1. Use a column oven to maintain a stable column temperature.[11] 2. Ensure the mobile phase and detector are at a stable temperature. A heat exchanger can be used before the detector.[10] | Minimized baseline drift and wander. |
Issue 2: Poor Resolution of this compound Isomers
Inadequate separation of this compound isomers can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal mobile phase gradient | 1. Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Optimize the initial and final mobile phase compositions. | Improved separation between the all-E-lutein epoxide and its (9Z)- and (9'Z)-isomers.[2] |
| Inappropriate column | 1. Ensure you are using a C30 column, which is specifically designed for carotenoid isomer separation.[3] 2. Check the column's performance and replace it if it has degraded. | Enhanced resolution of geometrical isomers.[12] |
| Incorrect flow rate | 1. Optimize the flow rate. A lower flow rate can sometimes improve resolution, but may increase run time. | Better peak shape and separation. |
| Sample solvent mismatch | 1. Dissolve the sample in a solvent that is compatible with the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[9] | Sharper, more symmetrical peaks. |
Issue 3: Low Signal Intensity in Mass Spectrometry
A weak signal can be due to various factors from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient ionization | 1. Optimize the ionization source parameters (e.g., capillary voltage, nebulizer pressure, gas temperature).[13] 2. Evaluate different ionization modes (e.g., APCI vs. ESI) to see which provides a better signal for this compound.[14] | Increased ion abundance and a stronger signal for the target analyte. |
| Suboptimal mobile phase for MS | 1. Ensure the mobile phase additives are volatile and compatible with MS (e.g., ammonium (B1175870) formate (B1220265) instead of non-volatile salts).[14] 2. Adjust the mobile phase pH to promote the formation of the desired ion (e.g., [M+H]+). | Improved ionization efficiency and signal stability. |
| Sample degradation | 1. Re-evaluate the sample preparation protocol to minimize degradation (see FAQ Q3). | A stronger signal due to a higher concentration of intact this compound. |
| Collision energy not optimized (for MS/MS) | 1. Perform a collision energy optimization experiment to find the voltage that yields the highest intensity for the desired product ions.[14] | Enhanced sensitivity in MS/MS experiments. |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of this compound Isomers
This protocol provides a general methodology for the separation and detection of this compound isomers using HPLC with a Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., a mixture of hexane, ethanol, and ethyl acetate) containing an antioxidant like 0.1% BHT.[5]
-
Perform all extraction steps under dim light to prevent photo-degradation.
-
Evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitute the dried extract in the initial mobile phase for HPLC injection.
-
-
HPLC Conditions:
-
Column: C30 reversed-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (e.g., 81:15:4 v/v/v).[12]
-
Mobile Phase B: Methanol/Methyl-tert-butyl ether/Water (e.g., 6:90:4 v/v/v).[12]
-
Gradient Program: A linear gradient tailored to the specific sample, for example, starting with a high percentage of A and gradually increasing B.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detector at 445 nm.
-
Visualizations
Caption: Figure 1: Workflow for this compound Detection.
Caption: Figure 2: Troubleshooting Low Signal-to-Noise Ratio.
References
- 1. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 4. researchgate.net [researchgate.net]
- 5. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of a Lutein Solid Dispersion to Improve Its Solubility and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Lutein Epoxide Data Normalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate normalization of lutein (B1675518) epoxide data.
Frequently Asked Questions (FAQs)
Q1: What is the lutein epoxide cycle and why is its accurate quantification important?
The this compound (Lx) cycle is a photoprotective mechanism found in some plant species, operating in parallel with the more ubiquitous violaxanthin (B192666) cycle.[1][2][3] It involves the light-dependent de-epoxidation of this compound to lutein (Lut).[1][4] This cycle plays a role in dissipating excess light energy, thus protecting the photosynthetic apparatus from damage.[1][5][6] Accurate quantification of this compound and its de-epoxidized form, lutein, is crucial for understanding a plant's capacity for photoprotection and its response to environmental stress.
Q2: What are the common challenges encountered during this compound quantification?
Researchers may face several challenges during this compound quantification, including:
-
Sample Degradation: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[7][8]
-
Isomerization: Exposure to heat can cause the trans-isomers of lutein to convert to the less stable cis-isomers.[7]
-
Co-elution of Pigments: In complex biological samples, this compound may co-elute with other pigments during chromatographic separation, leading to inaccurate quantification.[8]
-
Extraction Efficiency: The efficiency of extracting this compound from the sample matrix can vary, impacting the final quantitative result.
Q3: What are the recommended methods for this compound extraction and quantification?
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying this compound.[9][10] A C30 reversed-phase column is often recommended for the separation of carotenoids.[8] Spectrophotometric methods can also be used for quantification, but they may be less accurate due to spectral overlap with other pigments.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Replicate Samples
High variability between replicate samples is a common issue that can often be traced back to inconsistencies in the experimental protocol.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Handling | Ensure all samples are processed under the same conditions, minimizing exposure to light and heat.[8] Use amber-colored glassware or wrap containers in aluminum foil.[8] |
| Variable Extraction Efficiency | Homogenize samples thoroughly. Use a consistent solvent-to-sample ratio and extraction time for all samples. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate volume transfers. |
| Instrumental Drift | Allow the HPLC system to equilibrate before injecting samples. Run a system suitability test to ensure consistent performance. |
Issue 2: Inaccurate Quantification and Poor Recovery
Inaccurate quantification can result from several factors, including the lack of an appropriate internal standard and improper calibration.
Best Practices for Accurate Quantification:
| Practice | Detailed Protocol |
| Use of an Internal Standard | An internal standard (IS) is a compound added to the sample at a known concentration to correct for variations in extraction efficiency and instrument response. For carotenoids, compounds like decapreno-β-carotene or echinenone (B51690) have been used.[11][12] The ideal IS should have similar chemical properties and chromatographic behavior to this compound but should not be present in the sample. |
| External Calibration Curve | Prepare a series of standards of known concentrations of purified this compound. Run these standards on the HPLC and plot the peak area against the concentration to generate a calibration curve. The concentration of this compound in the samples can then be determined from this curve. |
| Sample Preparation | Work under dim light and low temperatures to prevent degradation.[8] Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[13] Store extracts at -20°C or -80°C under a nitrogen atmosphere.[8] |
Data Normalization Strategies
Normalizing your this compound data is a critical step to ensure that the observed changes are biological and not due to experimental artifacts.
Q4: How should I normalize my this compound data?
The appropriate normalization strategy will depend on your experimental design and the specific research question. Here are some common approaches:
| Normalization Method | Description | When to Use |
| Internal Standard (IS) Normalization | The peak area of this compound is divided by the peak area of the internal standard. This is the most robust method for correcting for sample-to-sample variation in extraction and analysis. | This should be the default method for most quantitative studies. |
| Normalization to Sample Weight or Volume | The amount of this compound is expressed per unit of sample weight (e.g., µg/g fresh weight) or volume. | Useful when comparing the absolute content of this compound between different samples or treatments. |
| Normalization to Chlorophyll (B73375) Content | The this compound content is expressed relative to the total chlorophyll content (e.g., mmol/mol chlorophyll). This is common in photosynthesis research to account for differences in the size of the photosynthetic apparatus. | When studying the stoichiometry of pigments within the photosynthetic machinery. |
| Normalization to a Housekeeping Gene (for gene expression studies) | When analyzing the expression of genes involved in the this compound cycle, normalize to the expression of a stably expressed reference gene. | For quantitative real-time PCR (qRT-PCR) experiments. |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
-
Sample Extraction:
-
Homogenize a known weight of plant material (e.g., 100 mg) in a suitable solvent mixture (e.g., acetone (B3395972) containing 0.1% BHT).[8]
-
Perform liquid-liquid extraction using a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether.[8]
-
Add a known amount of an internal standard (e.g., decapreno-β-carotene) to the sample before extraction.[11]
-
Wash the organic phase with water to remove polar impurities.[8]
-
Dry the organic phase over anhydrous sodium sulfate.[8]
-
Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C).[8]
-
Reconstitute the residue in a known volume of a solvent compatible with the HPLC mobile phase.[8]
-
-
HPLC Analysis:
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used.
-
Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength for this compound (around 424, 446, and 474 nm).
-
Quantification: Create a calibration curve using a purified this compound standard.[8]
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: The Xanthophyll and this compound Cycles in plants.
Caption: A typical experimental workflow for this compound quantification.
Caption: Decision tree for choosing a data normalization strategy.
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 4. The this compound cycle in vegetative buds of woody plants | Functional Plant Biology | ConnectSci [connectsci.au]
- 5. Engineering the this compound cycle into Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. victorpozzobon.github.io [victorpozzobon.github.io]
- 10. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Validation & Comparative
A Comparative Analysis of Lutein Epoxide and Violaxanthin De-epoxidation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the de-epoxidation kinetics of two key xanthophylls: lutein (B1675518) epoxide and violaxanthin (B192666). Understanding the nuances of these reactions is crucial for research in photosynthesis, photoprotection, and potentially for applications in drug development where antioxidant and photoprotective compounds are of interest. This document summarizes key kinetic parameters, provides detailed experimental protocols, and visualizes the associated biochemical pathways and workflows.
Introduction to Xanthophyll Cycles
In photosynthetic organisms, xanthophyll cycles play a pivotal role in protecting the photosynthetic apparatus from damage caused by excess light. These cycles involve the enzymatic interconversion of different xanthophylls. The two most prominent cycles in higher plants are the violaxanthin cycle and the lutein epoxide cycle. Both cycles are initiated by the de-epoxidation of a xanthophyll, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE). This enzyme is activated by a low pH in the thylakoid lumen, a condition that arises under high light stress.
The violaxanthin cycle is a ubiquitous process in higher plants, involving the conversion of violaxanthin to zeaxanthin (B1683548) via antheraxanthin. The This compound cycle , on the other hand, is found in a more limited range of plant species and involves the de-epoxidation of this compound to lutein. A key distinction between these cycles lies in their reversibility; the epoxidation of zeaxanthin back to violaxanthin is a relatively rapid process, whereas the epoxidation of lutein to this compound is significantly slower, often leading to a "truncated" cycle.[1]
Kinetic Data Comparison
The de-epoxidation of both violaxanthin and this compound is catalyzed by the same enzyme, violaxanthin de-epoxidase (VDE). While extensive kinetic data is available for the de-epoxidation of violaxanthin, specific Michaelis-Menten constants for this compound are not well-documented. However, studies have consistently shown that the de-epoxidation rates of both substrates are comparable under light exposure.[1][2]
| Parameter | Violaxanthin De-epoxidation | This compound De-epoxidation | Reference(s) |
| Enzyme | Violaxanthin De-epoxidase (VDE) | Violaxanthin De-epoxidase (VDE) | [1] |
| Product(s) | Antheraxanthin, Zeaxanthin | Lutein | [1] |
| Optimal pH | ~5.0 - 5.2 | ~5.0 - 5.2 (Inferred, same enzyme) | [3] |
| Co-substrate | Ascorbate | Ascorbate | [3] |
| Km (Substrate) | 0.33 µM (for Violaxanthin) | Not reported; de-epoxidation rate is comparable to violaxanthin. | [2][3] |
| Reverse Reaction (Epoxidation) Rate | Relatively Fast | Very Slow / Truncated Cycle | [1] |
Signaling Pathways and Experimental Workflows
Xanthophyll Cycles and VDE Activation
The activation of violaxanthin de-epoxidase is a critical step in both the violaxanthin and this compound cycles. This process is triggered by high light conditions, which lead to the accumulation of protons in the thylakoid lumen, thereby lowering the pH. This acidic environment induces a conformational change in VDE, allowing it to bind to the thylakoid membrane and access its lipid-soluble substrates, violaxanthin and this compound.
Experimental Workflow for Kinetic Analysis
A typical workflow for comparing the de-epoxidation kinetics involves enzyme extraction, an in vitro activity assay, and subsequent product quantification using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Violaxanthin De-epoxidase (VDE) Extraction
This protocol describes the partial purification of VDE from spinach or lettuce leaves.
Materials:
-
Fresh spinach or lettuce leaves
-
Enzyme Extraction Buffer: 20 mM HEPES (pH 7.5), 6 mM MgCl₂
-
Liquid nitrogen
-
Homogenizer or mortar and pestle
-
Refrigerated centrifuge
-
Cheesecloth
Procedure:
-
Harvest fresh leaves and wash them with deionized water.
-
Homogenize the leaves in ice-cold extraction buffer using a homogenizer or a pre-chilled mortar and pestle.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate to pellet the chloroplasts.
-
To release the lumenal contents, including VDE, the chloroplasts can be subjected to sonication or osmotic shock.
-
Centrifuge at a high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet the thylakoids.[4]
-
The supernatant containing the partially purified VDE can be used for activity assays.
In Vitro De-epoxidation Assay (Spectrophotometric)
This assay measures VDE activity by monitoring the change in absorbance as violaxanthin is converted to zeaxanthin.
Materials:
-
VDE extract (from Protocol 1)
-
Assay Buffer: 200 mM citrate-phosphate buffer (pH 5.1)
-
Violaxanthin or this compound substrate (purified from plant material or commercially available)
-
Monogalactosyldiacylglycerol (MGDG)
-
L-Ascorbic acid (Ascorbate)
-
Dual-wavelength spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MGDG (to solubilize the substrate), and the xanthophyll substrate (violaxanthin or this compound).
-
Initiate the reaction by adding the VDE enzyme extract and ascorbate.[4]
-
Immediately monitor the change in absorbance. For violaxanthin de-epoxidation, this is typically measured as the difference in absorbance between 505 nm and a reference wavelength of 540 nm (A₅₀₅-₅₄₀).
-
VDE activity can be calculated using the difference extinction coefficient. One unit of VDE activity is often defined as 1 nmol of violaxanthin de-epoxidized per minute.[4]
HPLC Analysis of Xanthophyll Pigments
HPLC is used for the separation and quantification of violaxanthin, antheraxanthin, zeaxanthin, this compound, and lutein.
Materials:
-
Pigment extract from in vitro assays or leaf tissue (typically extracted with 80% acetone)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase Solvents (HPLC grade):
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 80:10:10 v/v/v)
-
Solvent B: Methanol:Ethyl Acetate (e.g., 70:30 v/v)
-
-
Pigment standards for identification and quantification
Procedure:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the more non-polar pigments.
-
Inject 5-20 µL of the pigment extract.
-
Detect the pigments using a photodiode array (PDA) detector at their respective absorption maxima (typically around 445 nm for these xanthophylls).
-
Identify and quantify the peaks by comparing their retention times and spectra with those of pure standards.[4]
Conclusion
The de-epoxidation of both this compound and violaxanthin is a rapid, pH-dependent process catalyzed by the enzyme violaxanthin de-epoxidase. While the de-epoxidation rates are comparable, the significant difference lies in the regeneration of the epoxidized forms. The violaxanthin cycle is a dynamic, rapidly reversible process, whereas the this compound cycle is largely unidirectional on a short timescale, leading to the accumulation of lutein. These kinetic differences underscore their distinct physiological roles in photoprotection and photosynthetic regulation. The provided protocols offer a robust framework for the experimental investigation of these important biochemical reactions.
References
- 1. De-epoxidation of violaxanthin in light-harvesting complex I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Violaxanthin de-epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Lutein Epoxide and Violaxanthin Xanthophyll Cycles in Plant Photoprotection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant biochemistry, the xanthophyll cycles play a pivotal role in protecting photosynthetic organisms from the damaging effects of high light stress. These cycles involve the enzymatic interconversion of specific carotenoid pigments, enabling plants to dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ). While the violaxanthin (B192666) (Vx) cycle is a ubiquitous and well-characterized photoprotective mechanism in higher plants, the lutein (B1675518) epoxide (Lx) cycle represents a more taxonomically restricted and functionally distinct pathway.[1][2] This guide provides a detailed comparison of the functional differences between the Lx and Vx cycles, supported by experimental data and methodologies, to aid researchers in understanding their unique contributions to plant fitness and resilience.
Core Functional Differences
The primary distinction between the violaxanthin and lutein epoxide cycles lies in their kinetics, distribution, and proposed roles in short-term versus long-term photoprotective responses.
The violaxanthin cycle , present in virtually all higher plants and algae, is characterized by the rapid, light-dependent de-epoxidation of violaxanthin (V) to antheraxanthin (B39726) (A) and then to zeaxanthin (B1683548) (Z).[2] This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZE) in low light or darkness.[2] This rapid cycling allows for a dynamic and immediate response to fluctuating light conditions, making it the primary mechanism for short-term photoprotection.[3]
The This compound cycle , in contrast, is found only in certain plant families, particularly in many woody and some herbaceous species.[2][4] It involves the light-triggered de-epoxidation of this compound (Lx) to lutein (L), a reaction also catalyzed by violaxanthin de-epoxidase (VDE).[5] However, the reverse epoxidation of lutein back to this compound is significantly slower, and in many species, it is considered a "truncated" cycle with minimal to no regeneration of this compound overnight.[5][6] This slow reversal suggests a role in more sustained, long-term photoprotective adjustments.
Key Distinctions at a Glance:
| Feature | Violaxanthin (Vx) Cycle | This compound (Lx) Cycle |
| Distribution | Ubiquitous in higher plants and algae[2] | Taxonomically restricted, common in woody plants[2][4] |
| Primary Pigments | Violaxanthin, Antheraxanthin, Zeaxanthin[2] | This compound, Lutein[5] |
| De-epoxidation Enzyme | Violaxanthin de-epoxidase (VDE)[2] | Violaxanthin de-epoxidase (VDE)[5] |
| Epoxidation Enzyme | Zeaxanthin epoxidase (ZE)[2] | Zeaxanthin epoxidase (ZE) (much lower activity with lutein)[5] |
| Kinetics of De-epoxidation | Rapid (minutes)[7] | Rapid (minutes), comparable to violaxanthin de-epoxidation[5] |
| Kinetics of Epoxidation | Relatively rapid (hours)[7] | Very slow to negligible (days to weeks, or "truncated")[5][6] |
| Primary Photoprotective Role | Rapid, short-term response to fluctuating light[3] | Sustained, long-term enhancement of NPQ[5] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the pigments and operational characteristics of the two xanthophyll cycles.
Table 1: Xanthophyll Pool Sizes in Representative Species
| Species | Growth Condition | Violaxanthin Cycle Pool (V+A+Z) (mmol mol⁻¹ Chl) | This compound Pool (Lx) (mmol mol⁻¹ Chl) | Reference |
| Arabidopsis thaliana (no Lx cycle) | High Light | ~15-20 | 0 | [8] |
| Low Light | ~8-12 | 0 | [8] | |
| Ocotea foetens (with Lx cycle) | Sun-exposed | ~25 | ~15 | [7][9] |
| Shaded | ~10 | ~20 | [7][9] | |
| Cucumis sativus (with truncated Lx cycle) | High Light | ~10 | ~40 | [6] |
| Low Light | ~15 | ~45 | [6] |
Table 2: Comparative Enzyme Kinetics (Qualitative)
| Enzyme | Substrate | Relative Activity | Notes | Reference |
| Violaxanthin de-epoxidase (VDE) | Violaxanthin | High | Catalyzes the rapid conversion to antheraxanthin and zeaxanthin.[10] | [5] |
| This compound | High | De-epoxidation rate is comparable to that of violaxanthin.[5] | [5] | |
| Zeaxanthin epoxidase (ZE) | Zeaxanthin/Antheraxanthin | High | Efficiently catalyzes the epoxidation back to violaxanthin. | [5] |
| Lutein | Very Low to Negligible | The slow rate of this reaction leads to the "truncated" nature of the Lx cycle in many species.[5] | [5] |
Experimental Protocols
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and quantification of xanthophyll cycle pigments from plant leaf tissue.
a. Pigment Extraction:
-
Harvest a known area or fresh weight of leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle with a small amount of calcium carbonate to neutralize acids.
-
Extract the pigments by adding 100% acetone (B3395972) and vortexing vigorously until the tissue is white.
-
Centrifuge the extract to pellet the debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a solvent gradient system. A common system involves a gradient of acetonitrile:methanol:water and methanol:ethyl acetate.
-
Monitor the eluent at 445 nm for carotenoids.
-
Identify and quantify pigments by comparing retention times and peak areas with those of authentic standards.
Measurement of Non-Photochemical Quenching (NPQ) of Chlorophyll Fluorescence
This protocol measures the photoprotective capacity by assessing the dissipation of excess light energy.
a. Dark Adaptation:
-
Dark-adapt the plant leaf for at least 30 minutes to ensure all reaction centers are open.
b. Measurement:
-
Use a pulse-amplitude modulated (PAM) fluorometer.
-
Measure the minimum fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Expose the leaf to a period of high actinic light to induce NPQ.
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .
-
After the actinic light period, turn it off and continue to apply saturating pulses in the dark to measure the relaxation of NPQ.
In Vitro Violaxanthin De-epoxidase (VDE) Assay
This assay measures the activity of VDE by monitoring the conversion of violaxanthin to zeaxanthin.
a. Enzyme Extraction:
-
Isolate thylakoids from fresh leaf tissue.
-
Lyse the thylakoids to release the lumenal VDE.
-
Centrifuge to pellet the membranes and collect the supernatant containing the VDE.
b. Activity Assay:
-
Prepare a reaction mixture containing a buffer at pH 5.2, the substrate (violaxanthin or this compound) solubilized with monogalactosyldiacylglycerol (B12364196) (MGDG), and ascorbate (B8700270) as a reductant.
-
Initiate the reaction by adding the VDE extract.
-
Monitor the decrease in absorbance at a wavelength specific for the epoxide (e.g., 505 nm for violaxanthin) or analyze the pigment composition at different time points using HPLC.
In Vitro Zeaxanthin Epoxidase (ZE) Assay
This assay measures the activity of ZE by monitoring the conversion of zeaxanthin to antheraxanthin and violaxanthin.
a. Thylakoid Preparation:
-
Isolate intact thylakoids from fresh leaf tissue. It is often advantageous to use thylakoids from a VDE-deficient mutant (e.g., npq1 in Arabidopsis) to avoid the reverse reaction.[11]
b. Activity Assay:
-
Prepare a reaction mixture containing the thylakoids, a buffer at pH 7.5, NADPH, and FAD.
-
Add the substrate (zeaxanthin or lutein) to the thylakoid suspension.
-
Incubate the mixture in low light or darkness.
-
At various time points, stop the reaction by adding acetone to extract the pigments.
-
Analyze the pigment composition using HPLC to quantify the formation of antheraxanthin and violaxanthin (or this compound).[12]
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: The Violaxanthin and this compound cycles share the de-epoxidizing enzyme VDE but differ in their epoxidation kinetics.
Experimental Workflow: Pigment Analysis
Caption: A typical workflow for the extraction and analysis of photosynthetic pigments from leaf tissue using HPLC.
Logical Relationship: Photoprotection
Caption: High light triggers a pH drop, activating VDE and both xanthophyll cycles, leading to NPQ and photoprotection.
Conclusion
The violaxanthin and this compound cycles represent two distinct, yet interconnected, strategies for photoprotection in photosynthetic organisms. The Vx cycle provides a rapid and reversible mechanism to cope with transient changes in light intensity, a feature essential for all plants. The Lx cycle, with its slow or truncated reversal, offers a means for more sustained adjustments to the light environment, potentially providing a long-lasting enhanced capacity for energy dissipation in plants that frequently experience high light stress or shade-to-sun transitions. Understanding the functional nuances of these cycles is critical for research in plant physiology, crop science, and for the development of strategies to enhance plant resilience in a changing climate. Furthermore, the antioxidant properties of the xanthophylls themselves are of interest in the field of drug development for conditions related to oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. research.unipd.it [research.unipd.it]
- 4. Lutein, Zeaxanthin, and meso-Zeaxanthin in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of violaxanthin and this compound xanthophyll cycles in Lauraceae tree species under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leaf Xanthophyll content and composition in sun and shade determined by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Lutein Epoxide and Antheraxanthin-Zeaxanthin Xanthophyll Cycles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant photoprotection, two key xanthophyll cycles play crucial roles in dissipating excess light energy: the ubiquitous antheraxanthin-zeaxanthin (violaxanthin) cycle and the taxonomically restricted lutein (B1675518) epoxide cycle. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying pathways.
Introduction to Xanthophyll Cycles
Xanthophyll cycles are biochemical pathways that involve the enzymatic interconversion of different xanthophyll pigments in response to changes in light intensity. These cycles are fundamental to the process of non-photochemical quenching (NPQ), a mechanism that dissipates excess absorbed light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[1][2] The two primary xanthophyll cycles found in higher plants are the antheraxanthin-zeaxanthin (violaxanthin) cycle and the lutein epoxide cycle.[2]
The Antheraxanthin-Zeaxanthin (Violaxanthin or VAZ) Cycle is the most widespread xanthophyll cycle, found in all higher plants and algae.[2] It involves the de-epoxidation of violaxanthin (B192666) (V) to antheraxanthin (B39726) (A) and then to zeaxanthin (B1683548) (Z) under high light conditions. This process is catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[2][3] In low light or darkness, the reverse reaction, the epoxidation of zeaxanthin back to violaxanthin via antheraxanthin, is catalyzed by the enzyme zeaxanthin epoxidase (ZE).[2]
The This compound (Lx) Cycle is less common and has been identified in a limited number of plant species, particularly woody plants.[2] This cycle involves the light-dependent de-epoxidation of this compound (Lx) to lutein (L), a reaction also catalyzed by violaxanthin de-epoxidase (VDE).[2][4] The re-epoxidation of lutein back to this compound is thought to be carried out by zeaxanthin epoxidase (ZE), although this step is significantly less efficient compared to the VAZ cycle.[5]
Comparative Performance and Kinetics
The primary functional difference between the two cycles lies in their kinetics, particularly the epoxidation step. While the de-epoxidation of both violaxanthin and this compound occurs at comparable rates, the re-epoxidation of lutein is substantially slower than that of zeaxanthin and antheraxanthin.[4][5] This often leads to a "truncated" this compound cycle, where the pool of this compound is not fully regenerated overnight.[6]
| Parameter | Antheraxanthin-Zeaxanthin (Violaxanthin) Cycle | This compound Cycle | References |
| Distribution | Ubiquitous in higher plants and algae | Taxonomically restricted, more common in woody plants | [2] |
| Epoxidated Substrate | Violaxanthin (V) | This compound (Lx) | [2] |
| De-epoxidated Product | Zeaxanthin (Z) via Antheraxanthin (A) | Lutein (L) | [2] |
| De-epoxidase Enzyme | Violaxanthin de-epoxidase (VDE) | Violaxanthin de-epoxidase (VDE) | [2][4] |
| De-epoxidation Rate | Rapid under high light | Comparable to the VAZ cycle | [4][5] |
| Epoxidase Enzyme | Zeaxanthin epoxidase (ZE) | Zeaxanthin epoxidase (ZE) | [2][5] |
| Epoxidation Rate | Relatively rapid in low light/darkness | Significantly slower than the VAZ cycle; often incomplete (truncated cycle) | [5] |
| Primary Photoprotective Role | Rapidly reversible, short-term response to fluctuating light | Slower to reverse, potentially providing sustained photoprotection | [6] |
| Effect on NPQ | Directly correlated with the rapid induction and relaxation of NPQ | Contributes to the total NPQ capacity, but with slower relaxation kinetics | [6] |
Signaling Pathways and Experimental Workflows
To visualize the enzymatic conversions and the logical flow of experimental analysis, the following diagrams are provided.
References
- 1. handheld.psi.cz [handheld.psi.cz]
- 2. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Unraveling the Lutein Epoxide Cycle: A Cross-Species Comparison of Photoprotective Efficiency
For Immediate Release
A comprehensive analysis of the Lutein (B1675518) Epoxide (Lx) cycle across various plant species reveals significant differences in its operational efficiency, providing valuable insights for researchers in plant physiology, ecology, and agricultural science. This guide synthesizes key experimental data on the dynamics of the Lx cycle, offering a comparative overview of its role in photoprotection and light harvesting.
The Lutein Epoxide cycle, a crucial photoprotective mechanism in many higher plants, operates in parallel with the more ubiquitous violaxanthin (B192666) cycle. It involves the light-induced conversion of this compound (Lx) to lutein (L), a process catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The efficiency of the reverse reaction, the epoxidation of lutein back to this compound, catalyzed by zeaxanthin (B1683548) epoxidase (ZE), varies significantly among species. This variability leads to two distinct types of Lx cycles: the "true" cycle, characterized by the complete overnight regeneration of the Lx pool, and the "truncated" cycle, where the back-conversion is slow or negligible.
Comparative Analysis of this compound Cycle Efficiency
The operational efficiency of the this compound cycle is influenced by factors such as light availability and species-specific enzymatic kinetics. The following table summarizes quantitative data on Lx and Lutein pool sizes and the nature of the Lx cycle in selected species, highlighting the differences between sun-acclimated and shade-acclimated leaves.
| Species | Light Condition | This compound (Lx) Pool (mmol mol⁻¹ Chl) | Lutein (L) Pool (mmol mol⁻¹ Chl) | Cycle Type | Reference |
| Cucumis sativus | Dark-adapted | ~40 | - | Truncated | [1] |
| Cucumis sativus | Light-exposed | ~32 (decrease of ~8) | - | Truncated | [1] |
| Inga species | Shade leaves | >20 | - | Truncated | [2] |
| Inga species | Sun leaves | Low | - | Truncated | [2] |
| Virola surinamensis | Sun and Shade leaves | ~60 | - | - | [2] |
| Virola elongata | Sun and Shade leaves | High | - | True (delayed recovery) | [3] |
| Ocotea foetens | - | - | - | True | [4] |
| Laurus nobilis | - | - | - | Truncated | [4] |
| Quercus rubra | - | - | - | Truncated | [1] |
| Cuscuta reflexa | - | - | - | True | [1] |
| Amyema miquelii | - | - | - | True | [1] |
| Persea americana | Shade leaves | High | - | Truncated | [5] |
Experimental Protocols
The quantification of this compound cycle components is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following protocol provides a generalized workflow for the extraction and analysis of xanthophyll pigments from leaf tissue.
Pigment Extraction and HPLC Analysis
-
Sample Collection and Preparation:
-
Collect leaf discs from plants subjected to specific light treatments (e.g., dark-adapted, high-light exposure, overnight recovery).
-
Immediately freeze the samples in liquid nitrogen to halt enzymatic activity and prevent pigment degradation.
-
Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle.
-
-
Pigment Extraction:
-
Extract the pigments from the powdered tissue using 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant containing the pigments. Repeat the extraction until the pellet is colorless.
-
-
HPLC Analysis:
-
Filter the pooled supernatant through a 0.22 µm syringe filter.
-
Inject the filtered extract into a reverse-phase C18 HPLC column.
-
Use a gradient elution system with a mobile phase typically consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., Tris-HCl).
-
Detect the pigments using a photodiode array detector, monitoring at wavelengths specific for chlorophylls (B1240455) and carotenoids (typically around 445 nm for xanthophylls).
-
Identify and quantify the individual pigments (this compound, Lutein, Violaxanthin, Antheraxanthin, Zeaxanthin, Chlorophylls) by comparing their retention times and absorption spectra to those of authentic standards.
-
Visualizing the Process
To better understand the experimental workflow and the enzymatic reactions of the this compound cycle, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound cycle pigments.
Caption: The this compound (Lx) cycle showing the key enzymatic conversions.
References
Validating the Role of Lutein Epoxide in Photoprotection: A Comparative Guide Using Mutant Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoprotective role of the lutein (B1675518) epoxide (Lx) cycle against the more ubiquitous violaxanthin (B192666) (V) cycle. By examining experimental data from studies utilizing wild-type and mutant organisms, we aim to elucidate the specific contributions of lutein epoxide to non-photochemical quenching (NPQ), a critical mechanism for dissipating excess light energy. This information is crucial for research in photosynthesis, crop improvement, and the development of photoprotective agents.
Introduction to Xanthophyll Cycles and Photoprotection
Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of excess light. A key strategy is non-photochemical quenching (NPQ), which harmlessly dissipates excess absorbed light energy as heat.[1][2] Central to NPQ are the xanthophyll cycles, which involve the enzymatic interconversion of different carotenoid pigments.[3][4]
The most well-studied of these is the violaxanthin (V) cycle , present in all higher plants, which converts violaxanthin to zeaxanthin (B1683548) (Z) via the intermediate antheraxanthin (B39726) (A) under high light conditions.[3] Zeaxanthin is a potent quencher of excited chlorophyll (B73375) states.
A less common but significant pathway is the This compound (Lx) cycle . This cycle, found in a limited number of plant species, involves the de-epoxidation of this compound to lutein.[3][5] Both cycles are catalyzed by the enzyme violaxanthin de-epoxidase (VDE) in response to a low pH gradient across the thylakoid membrane, a signal of excess light.[1][3]
Comparative Analysis of Photoprotective Efficiency
The primary method for assessing photoprotection in vivo is through the measurement of non-photochemical quenching (NPQ) of chlorophyll fluorescence.[6][7] Studies on mutants of the model organism Arabidopsis thaliana, which naturally lacks an Lx cycle, have been instrumental in dissecting the roles of different xanthophylls.[4][8]
Quantitative Data from Mutant Studies
The following table summarizes key quantitative data from studies comparing wild-type plants with mutants deficient in specific xanthophylls. These data highlight the distinct contributions of the violaxanthin and this compound cycles to NPQ.
| Genotype/Condition | Key Genetic Modification | NPQ Capacity (relative units or specific values) | Key Findings | Reference |
| Wild-Type (Arabidopsis thaliana) | Contains a functional violaxanthin cycle. | High and rapid induction of NPQ. | Demonstrates the baseline photoprotective capacity of the V-cycle. | [8][9] |
| npq1 mutant | Deficient in violaxanthin de-epoxidase (VDE), blocking the conversion of violaxanthin to zeaxanthin. | Severely reduced rapidly reversible component of NPQ. | Confirms the essential role of zeaxanthin in the primary, rapid phase of NPQ. | [10][11] |
| lut2 mutant | Deficient in lycopene (B16060) ε-cyclase, leading to a lack of lutein. | Reduced and delayed NPQ induction. | Indicates that lutein contributes to the rapid induction and overall capacity of NPQ. | [9][10] |
| npq1 lut2 double mutant | Lacks both zeaxanthin and lutein. | Almost complete inhibition of the rapidly reversible component of NPQ. | Shows that zeaxanthin and lutein are the primary xanthophylls involved in rapidly inducible NPQ. | [10][11] |
| Arabidopsis engineered with Lx cycle | Introduction of the this compound cycle into a model plant that naturally lacks it. | Enhanced NPQ capacity, particularly a more slowly relaxing component. | Demonstrates that the Lx cycle can independently contribute to photoprotection and introduces a different kinetic component to NPQ. | [4] |
Signaling Pathways and Experimental Workflows
This compound and Violaxanthin Cycles
The following diagram illustrates the parallel operation of the violaxanthin and this compound cycles in photoprotection. Both are initiated by excess light, which leads to the acidification of the thylakoid lumen and the activation of violaxanthin de-epoxidase (VDE).
References
- 1. ripe.illinois.edu [ripe.illinois.edu]
- 2. Understanding Photoprotection in Algae through Combined Modeling and Experimental Studies [escholarship.org]
- 3. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the efficiency of photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Photoprotection in a zeaxanthin- and lutein-deficient double mutant of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lutein Epoxide in Sun vs. Shade Leaves: A Comparative Analysis
A deep dive into the photoprotective strategies of plants, this guide provides a comparative analysis of Lutein (B1675518) epoxide (Lx) abundance and function in leaves exposed to contrasting light environments. This document is intended for researchers, scientists, and drug development professionals interested in plant physiology, carotenoid biochemistry, and natural photoprotective mechanisms.
Leaves adapted to sunny and shady conditions exhibit distinct differences in their photosynthetic apparatus to optimize light capture and minimize photodamage. One key aspect of this acclimation is the modulation of xanthophyll cycle pigments, including Lutein epoxide. Generally, shade leaves tend to have significantly higher concentrations of this compound compared to their sun-lit counterparts.[1][2][3][4] This accumulation in low-light environments suggests a role in enhancing light-harvesting efficiency.[2][5][6]
Conversely, in high-light conditions, sun leaves maintain a larger pool of the violaxanthin (B192666) cycle pigments (violaxanthin, antheraxanthin, and zeaxanthin), which are crucial for dissipating excess light energy as heat.[7][8][9][10][11] When shade leaves are exposed to intense light, this compound is rapidly converted to Lutein by the enzyme violaxanthin de-epoxidase (VDE).[2][5] This conversion contributes to the plant's ability to cope with sudden increases in light intensity, a process known as non-photochemical quenching (NPQ). The resulting accumulation of Lutein is thought to "lock-in" a state of enhanced photoprotection.[1][5]
The reverse reaction, the epoxidation of Lutein back to this compound, is often much slower or even absent in some species, leading to what is described as a "truncated" this compound cycle.[5][6] This differential regulation of the this compound and violaxanthin cycles allows for both rapid and long-term adjustments to the light environment.
Quantitative Comparison of Pigment Content
The following table summarizes the typical quantitative differences in xanthophyll pigment composition between sun and shade leaves, as reported in various studies. Values are generally expressed as mmol per mol of Chlorophyll.
| Pigment/Parameter | Sun Leaves | Shade Leaves | Key Observations |
| This compound (Lx) | Low | High (often >20 mmol mol⁻¹ Chl)[2][3][4] | Shade leaves accumulate significantly more Lx. |
| Violaxanthin Cycle Pool (V+A+Z) | High (approx. 4 times greater than shade leaves)[7] | Low | Sun leaves have a much larger capacity for violaxanthin cycle-dependent photoprotection. |
| Lutein (L) | Relatively stable or increases upon high light exposure | Relatively stable in low light | The conversion of Lx to L in high light can increase the lutein pool in sun-acclimated leaves. |
| Neoxanthin | No marked or consistent differences[7] | No marked or consistent differences[7] | Less directly involved in dynamic photoprotection compared to xanthophyll cycle pigments. |
| α-carotene/β-carotene ratio | Low (little to no α-carotene)[7] | High[7] | Reflects a shift in carotenoid biosynthesis pathways in response to light intensity. |
| De-epoxidation state ((A+Z)/(V+A+Z)) at midday | High (47-96%)[7] | Low (0-4%)[7] | Indicates active dissipation of excess energy in sun leaves. |
Experimental Protocols
Pigment Extraction and Quantification via High-Performance Liquid Chromatography (HPLC)
A widely used method for the separation and quantification of leaf pigments is Reverse-Phase HPLC.
1. Sample Collection and Preparation:
-
Harvest fresh leaf discs from both sun-exposed and shaded parts of the plant.
-
Immediately freeze the samples in liquid nitrogen to halt metabolic processes.
-
Grind the frozen leaf tissue into a fine powder using a mortar and pestle.
2. Extraction:
-
Extract the pigments by adding a known volume of 80-100% acetone (B3395972) to the powdered leaf tissue.[12][13][14]
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge the sample to pellet the cell debris.
-
Carefully transfer the supernatant (containing the pigments) to a new tube.
-
Repeat the extraction process with the pellet to ensure all pigments are recovered.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Resuspend the pigment extract in a small, precise volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and ethyl acetate) for HPLC analysis.
3. HPLC Analysis:
-
Inject the pigment extract into an HPLC system equipped with a C18 reverse-phase column.[7]
-
Use a gradient elution program with a mobile phase typically consisting of a mixture of solvents like acetonitrile, methanol, water, and triethylamine.
-
Detect the pigments using a photodiode array (PDA) detector, monitoring at wavelengths characteristic for chlorophylls (B1240455) and carotenoids (e.g., 445 nm).
-
Identify and quantify individual pigments by comparing their retention times and absorption spectra to those of authentic standards.
Visualizing the Processes
The Xanthophyll Cycles
The following diagram illustrates the interconnectedness of the Violaxanthin and this compound cycles in response to light conditions.
Caption: The Violaxanthin and this compound Cycles in response to light.
Experimental Workflow
This diagram outlines the typical workflow for a comparative analysis of this compound in sun and shade leaves.
Caption: Workflow for comparing this compound in sun and shade leaves.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound cycle, light harvesting and photoprotection in species of the tropical tree genus Inga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.si.edu [repository.si.edu]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leaf Xanthophyll content and composition in sun and shade determined by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpho-anatomical and physiological differences between sun and shade leaves in Abies alba Mill. (Pinaceae, Coniferales): a combined approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12.1 - Photosynthesis in sun and shade [rseco.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Xanthophyll Cycle Pigment Localization and Dynamics during Exposure to Low Temperatures and Light Stress in Vinca major - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.nd.edu [sites.nd.edu]
- 14. researchgate.net [researchgate.net]
Lutein Epoxide versus Zeaxanthin in Non-Photochemical Quenching: A Comparative Analysis
A detailed examination of the distinct and overlapping roles of lutein (B1675518) epoxide-derived lutein and zeaxanthin (B1683548) in the critical photoprotective mechanism of non-photochemical quenching (NPQ).
In the intricate process of photosynthesis, plants and other photosynthetic organisms are constantly challenged with balancing light absorption with their capacity for carbon fixation. Under conditions of excess light, the photosynthetic apparatus can become over-energized, leading to the production of harmful reactive oxygen species and subsequent photo-oxidative damage. To counteract this, a crucial defense mechanism known as non-photochemical quenching (NPQ) is activated to safely dissipate this excess energy as heat. Central to the regulation of NPQ are xanthophylls, a class of carotenoid pigments. Two key players in this process are zeaxanthin, derived from the violaxanthin (B192666) cycle, and lutein, which can be supplemented through the de-epoxidation of lutein epoxide in the this compound cycle. This guide provides a comparative analysis of the contributions of this compound and zeaxanthin to NPQ, supported by experimental data and detailed methodologies.
Comparative Efficacy in NPQ
The violaxanthin (V) cycle, which involves the conversion of violaxanthin to antheraxanthin (B39726) and then to zeaxanthin (Z) in high light, is a ubiquitous and rapidly responding component of NPQ in higher plants.[1][2] The this compound (Lx) cycle, on the other hand, is found in a more limited number of plant species, often woody plants in shaded environments.[1][3] This cycle involves the de-epoxidation of this compound to lutein (L) under high light conditions.[1][4]
Experimental evidence suggests that while zeaxanthin has a well-established, direct role in NPQ, lutein derived from the this compound cycle can also significantly contribute to, and in some cases, sustain an enhanced capacity for NPQ.[5][6] A key distinction lies in the kinetics of the two cycles. The violaxanthin cycle is typically fully reversible, with zeaxanthin being converted back to violaxanthin in low light.[1] The this compound cycle can be "complete," with the restoration of this compound pools, or more commonly "truncated," where the reconversion of lutein to this compound is very slow, leading to a sustained pool of lutein that can "lock in" a photoprotective state.[3][4][7]
Quantitative Data Comparison
The following table summarizes quantitative data from a study on avocado leaves, which possess both xanthophyll cycles, comparing different states of NPQ capacity.
| NPQ State | Description | Relative NPQ Capacity (%) | Key Xanthophylls Present |
| NPQΔpH | Baseline NPQ dependent on the transthylakoid pH gradient before significant de-epoxidation. | 100 | Violaxanthin, Lutein |
| NPQΔLAZ | NPQ after de-epoxidation in the presence of newly formed lutein (ΔL), antheraxanthin (A), and zeaxanthin (Z). | ~145 | ΔL, Antheraxanthin, Zeaxanthin |
| NPQΔL | NPQ after the epoxidation of antheraxanthin and zeaxanthin back to violaxanthin, but with a residual pool of newly formed lutein (ΔL). | ~145 | ΔL |
Data synthesized from Förster et al. (2011). The study on avocado (Persea americana) shade leaves demonstrated that the presence of lutein derived from the de-epoxidation of this compound (ΔL) sustained an enhanced NPQ capacity, approximately 45% larger than the baseline ΔpH-dependent NPQ, even after zeaxanthin and antheraxanthin had been converted back to violaxanthin.[5][8]
Experimental Protocols
A foundational experiment to differentiate the contributions of this compound and zeaxanthin to NPQ involves the measurement of chlorophyll (B73375) a fluorescence and the analysis of pigment pools under varying light conditions.
1. Measurement of Non-Photochemical Quenching (NPQ):
-
Instrumentation: A modulated chlorophyll fluorometer is used to measure key fluorescence parameters.
-
Protocol:
-
Dark-adapt plant leaves for at least 30 minutes to ensure all reaction centers are open.
-
Measure the minimum fluorescence (Fo) with a weak measuring beam and the maximum fluorescence (Fm) during a saturating pulse of light. The maximum quantum efficiency of photosystem II (PSII) is calculated as Fv/Fm = (Fm - Fo)/Fm.
-
Expose the leaf to a period of high intensity actinic light to induce NPQ.
-
During the high light exposure, apply saturating pulses at regular intervals to determine the maximum fluorescence in the light-acclimated state (Fm').
-
NPQ is calculated using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.
-
To measure the relaxation of NPQ, the actinic light is turned off, and the recovery of Fm is monitored with saturating pulses in the dark.
-
2. Pigment Analysis via High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation:
-
Leaf discs are harvested at different time points during the light and dark periods of the NPQ measurement.
-
Samples are immediately frozen in liquid nitrogen to halt enzymatic activity.
-
Pigments are extracted by grinding the frozen tissue in a buffered acetone (B3395972) or ethanol (B145695) solution.
-
The extract is centrifuged to pellet cell debris, and the supernatant containing the pigments is collected.
-
-
HPLC Analysis:
-
The pigment extract is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient of solvents (e.g., acetonitrile, methanol, and water) is used to separate the different pigment molecules.
-
A photodiode array detector is used to identify and quantify the individual xanthophylls (violaxanthin, antheraxanthin, zeaxanthin, lutein, and this compound) based on their characteristic absorption spectra and retention times.
-
Xanthophyll Cycle Pathways
The following diagram illustrates the two key xanthophyll cycles that contribute to NPQ.
Caption: The Violaxanthin and this compound Cycles in NPQ.
Logical Workflow for Comparative Analysis
The experimental workflow to compare the contributions of this compound and zeaxanthin to NPQ is depicted below.
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Zeaxanthin-Independent and Zeaxanthin-Dependent qE Components of Nonphotochemical Quenching Involve Common Conformational Changes within the Photosystem II Antenna in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutein Accumulation in the Absence of Zeaxanthin Restores Nonphotochemical Quenching in the Arabidopsis thaliana npq1 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Lutein from deepoxidation of this compound replaces zeaxanthin to sustain an enhanced capacity for nonphotochemical chlorophyll fluorescence quenching in avocado shade leaves in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
Lutein vs. Lutein Epoxide: A Comparative Guide to Antioxidant Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of carotenoids is critical. This guide provides a detailed comparison of lutein (B1675518) and its epoxide form, lutein epoxide, focusing on their antioxidant efficiencies, underlying mechanisms, and the experimental data supporting their roles.
While both lutein and this compound are integral to the photoprotective mechanisms in plants, their direct comparative antioxidant efficacy in in-vitro chemical assays is not extensively documented in publicly available research. However, a comparative analysis can be drawn from their established biological roles and the antioxidant data available for lutein.
Quantitative Antioxidant Profile of Lutein
Lutein has been extensively studied for its antioxidant properties, demonstrating potent radical scavenging activity across various assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, is a key metric in evaluating antioxidant efficacy. A lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | Lutein IC50 (µg/mL) | This compound IC50 (µg/mL) |
| DPPH Radical Scavenging | 35[1] | Data Not Available |
| Superoxide Radical Scavenging | 21[1] | Data Not Available |
| Hydroxyl Radical Scavenging | 1.75[1] | Data Not Available |
| Nitric Oxide Radical Scavenging | 3.8[1] | Data Not Available |
| Lipid Peroxidation Inhibition | 2.2[1] | Data Not Available |
Note: The absence of data for this compound highlights a gap in current research and precludes a direct quantitative comparison based on these standard assays.
The Xanthophyll Cycle: A Biological Perspective on Antioxidant Function
In photosynthetic organisms, lutein and this compound are key components of the xanthophyll cycle, a critical process for photoprotection against oxidative stress.[2] This cycle involves the enzymatic conversion of epoxidized xanthophylls (like this compound) to their de-epoxidized forms (like lutein) under high-light conditions. This process helps dissipate excess light energy and protects the photosynthetic apparatus from photodamage caused by reactive oxygen species (ROS).[2][3]
The light-dependent de-epoxidation of this compound to lutein is a protective mechanism to mitigate oxidative stress.[4][5] This biological context suggests that the conversion to lutein is a key step in the antioxidant defense within the cellular environment of plants.
The Lutein-Lutein Epoxide Cycle in response to light stress.
Lutein's Antioxidant Mechanism: The Nrf2 Signaling Pathway
Lutein's antioxidant effects are not solely dependent on direct radical scavenging. It also plays a significant role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under conditions of oxidative stress, lutein promotes the translocation of Nrf2 into the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to the increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's overall antioxidant capacity.
Lutein-mediated activation of the Nrf2 antioxidant pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (lutein). A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for the DPPH radical scavenging assay.
Conclusion
Based on available data, lutein is a well-characterized antioxidant with potent free radical scavenging capabilities and the ability to enhance endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway. While direct quantitative data on the antioxidant efficiency of this compound from standard chemical assays is lacking, its role in the xanthophyll cycle as a precursor to lutein in response to oxidative stress in plants is a strong indicator of its integral part in the overall antioxidant strategy of photosynthetic organisms.
The conversion of this compound to lutein under high-light stress suggests that lutein is the more active form for direct photoprotection and radical scavenging in that biological context. However, some studies have suggested that oxidation products of lutein may exhibit even higher antioxidant properties, though this compound was not specifically identified as this product.[6]
Future research involving head-to-head in-vitro antioxidant assays of lutein and this compound is necessary to provide a definitive quantitative comparison of their intrinsic antioxidant capacities. For now, the evidence strongly supports lutein as a highly efficient antioxidant, with this compound playing a crucial, albeit different, role in the biological management of oxidative stress.
References
- 1. Antioxidant activity of carotenoid lutein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutein from deepoxidation of this compound replaces zeaxanthin to sustain an enhanced capacity for nonphotochemical chlorophyll fluorescence quenching in avocado shade leaves in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease [mdpi.com]
Correlation between Lutein epoxide content and photosynthetic efficiency
Researchers, scientists, and drug development professionals are increasingly interested in the nuanced mechanisms that govern photosynthetic efficiency and photoprotection in plants. Among these is the lutein (B1675518) epoxide (Lx) cycle, a less ubiquitous counterpart to the well-known violaxanthin (B192666) cycle. This guide provides a comparative analysis of the correlation between lutein epoxide content and photosynthetic efficiency, supported by experimental data and detailed protocols.
The this compound cycle, present in many woody and some herbaceous plant species, plays a dual role in photosynthesis. Under low-light conditions, a higher content of this compound is associated with increased light-harvesting efficiency. Conversely, under high-light stress, the enzymatic conversion of this compound to lutein contributes to the dissipation of excess energy, a crucial photoprotective mechanism known as non-photochemical quenching (NPQ). This guide delves into the quantitative relationship between this compound pools and key photosynthetic parameters, offering a valuable resource for researchers in plant biology and crop improvement.
Quantitative Correlation between this compound and Photosynthetic Parameters
The following table summarizes data from studies on various plant species, illustrating the relationship between the de-epoxidation of this compound and changes in photosynthetic efficiency. The de-epoxidation state (DES) of the this compound cycle is calculated as L / (L + Lx), where a higher value indicates a greater conversion of this compound to lutein. Non-photochemical quenching (NPQ) is a measure of how much light energy is dissipated as heat.
| Plant Species | Condition | This compound (mmol/mol Chl) | Lutein (mmol/mol Chl) | Lx Cycle DES | NPQ (relative units) | Fv/Fm | Reference |
| Cucumis sativus (cotyledons) | Dark-adapted | 25 | 105 | 0.81 | - | - | [1] |
| High Light (1h) | 17 | 113 | 0.87 | - | - | [1] | |
| Inga marginata (shade leaves) | Pre-dawn | ~22 | ~100 | ~0.82 | ~0.5 | ~0.8 | [2][3] |
| Midday | ~10 | ~112 | ~0.92 | ~2.0 | ~0.75 | [2][3] | |
| Ocotea foetens | Low Irradiance | ~5 | - | Low | Low | - | [4][5] |
| High Irradiance | ~15 | - | High | High | - | [4][5] | |
| Arabidopsis thaliana (engineered) | Dark-adapted | High | Low | Low | Low | >0.8 | [6][7] |
| High Light | Low | High | High | High | <0.8 | [6][7] |
Table 1: Comparative data on this compound content and photosynthetic parameters. Fv/Fm represents the maximum quantum yield of photosystem II, a measure of photosynthetic efficiency. A decrease in Fv/Fm can indicate photoinhibition.
The this compound Cycle and its Role in Photoprotection
The this compound cycle is one of two major xanthophyll cycles in higher plants involved in photoprotection.[1] The other is the ubiquitous violaxanthin cycle. Both cycles involve the de-epoxidation of a xanthophyll in response to high light, which is catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1] In the this compound cycle, this compound is converted to lutein. This conversion, along with the conversion of violaxanthin to zeaxanthin (B1683548) in the violaxanthin cycle, contributes to the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ).[8][9]
A key difference between the two cycles lies in the reverse reaction. The epoxidation of lutein back to this compound is significantly slower than the epoxidation of zeaxanthin to violaxanthin.[4] This has led to the characterization of the this compound cycle as "truncated" in many species, meaning that the photoprotective state induced by the accumulation of lutein can be "locked in" for extended periods.[4]
Experimental Protocols
Quantification of this compound and Other Pigments by HPLC
Objective: To separate and quantify this compound, lutein, and other photosynthetic pigments from leaf tissue.
Methodology:
-
Sample Preparation: Freeze-dry leaf samples and grind them into a fine powder in liquid nitrogen.
-
Extraction: Extract pigments from a known weight of powdered tissue (e.g., 10-20 mg) with 1 mL of 100% acetone, buffered with CaCO₃ to neutralize acids. Vortex the mixture vigorously and centrifuge at 14,000 rpm for 5 minutes. Collect the supernatant. Repeat the extraction until the pellet is colorless. Pool the supernatants.[10][11]
-
HPLC Analysis: The pigment extract is filtered through a 0.22 µm filter and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[12][13]
-
Mobile Phase: A typical mobile phase consists of a gradient of solvents such as acetonitrile, methanol, and ethyl acetate.[12]
-
Detection: Pigments are detected using a photodiode array detector at wavelengths between 400 and 700 nm. This compound is typically identified by its absorption spectrum and retention time.[10]
-
-
Quantification: Pigment concentrations are determined by comparing the peak areas with those of known standards. Results are typically expressed as mmol per mol of chlorophyll.
Measurement of Photosynthetic Efficiency via Chlorophyll Fluorescence
Objective: To assess the photosynthetic efficiency and the level of non-photochemical quenching.
Methodology:
-
Dark Adaptation: Prior to measurements, the leaf samples are dark-adapted for at least 30 minutes to ensure that all reaction centers of photosystem II (PSII) are open.
-
Measurement of Fv/Fm: The maximum quantum yield of PSII (Fv/Fm) is determined using a pulse-amplitude-modulated (PAM) fluorometer. A saturating pulse of light is applied to the dark-adapted leaf to measure the maximum fluorescence (Fm). The minimal fluorescence (Fo) is measured just before the pulse. Fv/Fm is calculated as (Fm - Fo) / Fm.[14]
-
NPQ Induction: To measure non-photochemical quenching, the leaf is exposed to a period of high actinic light. During this period, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-acclimated state (Fm'). The steady-state fluorescence (Fs) is also recorded.
-
NPQ Calculation: NPQ is calculated using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.[14]
Conclusion
The available data strongly indicate a significant correlation between this compound content and photosynthetic efficiency. The this compound cycle provides a flexible mechanism for plants to acclimate to varying light conditions, enhancing light harvesting in low light and providing sustained photoprotection in high light. The slower kinetics of the this compound cycle compared to the violaxanthin cycle suggests a role in long-term acclimation to shade or fluctuating light environments. Further research, particularly utilizing genetically modified organisms with altered this compound cycle activity, will continue to elucidate the precise contribution of this pathway to overall photosynthetic performance and plant fitness.[6][7]
References
- 1. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.si.edu [repository.si.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of violaxanthin and this compound xanthophyll cycles in Lauraceae tree species under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Engineering the this compound cycle into Arabidopsis thaliana [escholarship.org]
- 8. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 14. researchgate.net [researchgate.net]
Re-evaluating the Lutein Epoxide Cycle: A Guide to New Techniques and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The lutein (B1675518) epoxide (Lx) cycle, a secondary xanthophyll cycle in plants, has long been overshadowed by the ubiquitous violaxanthin (B192666) cycle. However, recent technological advancements are enabling a significant re-evaluation of its role in photosynthesis, photoprotection, and potentially, as a novel target for modulating plant stress responses. This guide provides a comparative overview of new techniques used to dissect the Lx cycle, presenting supporting experimental data and detailed protocols to aid researchers in this evolving field.
A Renewed Look at the Lutein Epoxide Cycle
The this compound cycle involves the light-dependent conversion of this compound (Lx) to lutein (L) by the enzyme violaxanthin de-epoxidase (VDE), and the reverse reaction, the epoxidation of lutein back to this compound.[1][2] This cycle co-exists with the violaxanthin cycle in many plant species, making it challenging to isolate and study its specific functions.[1][2] Traditionally, the role of the Lx cycle has been inferred from correlational studies in species where it is naturally present. These studies have suggested a dual function for the Lx cycle: enhancing light-harvesting efficiency in low light and contributing to photoprotection under high light conditions.[3]
Two primary forms of the Lx cycle have been described: a "complete" cycle where lutein is efficiently converted back to this compound in the dark, and a "truncated" cycle where this back-reaction is very slow or absent.[1][2][3] The advent of new molecular and analytical techniques is now allowing for a more precise dissection of the Lx cycle's contribution to plant physiology.
New Techniques for Interrogating the this compound Cycle
Recent breakthroughs have provided powerful new tools to study the this compound cycle in isolation and with greater precision. These include the engineering of the Lx cycle into a model organism that naturally lacks it and the identification of a key enzyme in the cycle.
Heterologous Expression in Arabidopsis thaliana
A significant advancement has been the engineering of a functional this compound cycle into Arabidopsis thaliana, a model plant that does not naturally possess this cycle.[1][2] This was achieved by expressing a zeaxanthin (B1683548) epoxidase from the alga Nannochloropsis oceanica (NoZEP1) in an Arabidopsis mutant background (szl1) that accumulates high levels of lutein.[1][2][4] This approach effectively isolates the Lx cycle from the violaxanthin cycle, allowing for an unambiguous assessment of its function.
Identification of Lutein Epoxidase (LEP)
Historically, it was presumed that the same zeaxanthin epoxidase (ZEP) was responsible for the epoxidation step in both the violaxanthin and this compound cycles. However, a recent study combining RNA sequencing and transient expression experiments in Nicotiana benthamiana has identified a specific lutein epoxidase (LEP) in soybeans. This discovery opens up new avenues for understanding the regulation and evolution of the Lx cycle.
Comparative Performance of New vs. Traditional Techniques
The new techniques offer significant advantages over traditional correlational studies, providing more direct and quantitative insights into the function of the this compound cycle.
| Technique | Description | Advantages | Limitations |
| Traditional Correlational Studies | Analysis of pigment content and photosynthetic parameters in plant species that naturally contain the this compound cycle. | Provides insights into the cycle's function in a natural context. | - Difficult to disentangle the effects of the Lx cycle from the co-occurring violaxanthin cycle.- Limited to species where the cycle is present.- Correlation does not equal causation. |
| Engineered Arabidopsis thaliana System | Heterologous expression of an epoxidase in a lutein-accumulating mutant to create a functional, isolated Lx cycle. | - Allows for the study of the Lx cycle in the absence of the violaxanthin cycle.- Enables the use of the extensive genetic and molecular tools available for Arabidopsis.- Provides direct evidence of the cycle's role in photoprotection. | - The engineered system may not perfectly replicate the native context of the Lx cycle in other species.- Requires expertise in molecular biology and plant transformation. |
| Identification and Characterization of LEP | Use of transcriptomics and transient expression assays to identify and confirm the function of the specific lutein epoxidase enzyme. | - Provides a molecular target for further study and potential manipulation of the Lx cycle.- Elucidates the specific enzymatic machinery of the cycle.- Enables comparative studies of LEP and ZEP. | - Transient expression systems provide rapid but not always fully quantitative data.- The function of LEP may vary between species. |
Quantitative Data from New Techniques
The engineered Arabidopsis system has yielded valuable quantitative data on the dynamics of the this compound cycle and its impact on photosynthesis.
Pigment Pool Dynamics in Engineered Arabidopsis
The following table summarizes the changes in this compound and lutein levels in the engineered szl1 + NoZEP1 Arabidopsis line under high light and subsequent low light conditions.
| Light Condition | This compound (Lx) (% of initial) | Lutein (L) (% change) |
| Initial (Dark-adapted) | 100% | 0% |
| 30 min High Light | 45%[1] | +55% (stoichiometric increase)[1] |
| Subsequent Low Light | Gradual recovery to initial levels | Gradual decrease to initial levels |
Data adapted from Leonelli et al., 2017.[1]
Impact on Non-Photochemical Quenching (NPQ)
Non-photochemical quenching (NPQ) is a key photoprotective mechanism that dissipates excess light energy as heat. Studies using the engineered Arabidopsis have demonstrated that the this compound cycle can drive a significant portion of NPQ.
| Arabidopsis Genotype | Key Feature | NPQ Response to High Light |
| Wild-Type | Functional Violaxanthin Cycle | Rapid induction of NPQ |
| npq1 | Lacks Violaxanthin De-epoxidase (no zeaxanthin) | Severely impaired NPQ |
| szl1 | Lacks Violaxanthin Cycle, High Lutein | Partially restored NPQ |
| szl1 + NoZEP1 | Functional, isolated this compound Cycle | Rapid and robust induction of NPQ, similar to wild-type with the violaxanthin cycle.[4] |
Information compiled from Li et al., 2009 and Havaux et al., 2007.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these new techniques.
HPLC-PDA Analysis of Carotenoids from Leaf Tissue
This protocol is a standard method for the extraction and quantification of carotenoids, including lutein and this compound.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
100% Acetone (B3395972) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
HPLC system with a photodiode array (PDA) detector and a C18 reverse-phase column
Procedure:
-
Freeze leaf tissue (approx. 50-100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of 100% acetone to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Transfer the extract to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the sample onto the HPLC system.
-
Separate pigments using a gradient of mobile phases (e.g., a gradient of acetonitrile, methanol, and ethyl acetate).
-
Detect and quantify carotenoids using the PDA detector at their specific absorption maxima (approx. 445 nm for lutein and this compound).
Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol describes the stable transformation of Arabidopsis to introduce the gene for the this compound cycle.
Materials:
-
Agrobacterium tumefaciens strain GV3101 containing the desired plasmid (e.g., pK7WG2 with the NoZEP1 gene)
-
YEB medium with appropriate antibiotics
-
Infiltration medium (5% sucrose, 0.05% Silwet L-77)
-
Flowering Arabidopsis thaliana plants (e.g., szl1 mutant)
Procedure:
-
Grow a 200 mL culture of Agrobacterium containing the plasmid of interest in YEB medium with selection at 28°C for 2 days.
-
Pellet the Agrobacterium cells by centrifugation and resuspend in 200 mL of infiltration medium.
-
Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Place the treated plants in a low-light, high-humidity environment for 24 hours.
-
Return the plants to normal growth conditions and allow them to set seed.
-
Harvest the seeds and select for transformants by germinating them on a selective medium (e.g., MS plates with the appropriate antibiotic).
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved in re-evaluating the this compound cycle.
Conclusion
The development of new techniques, particularly the engineering of the this compound cycle into Arabidopsis thaliana and the identification of a specific lutein epoxidase, has revolutionized our ability to study this once-enigmatic pathway. These approaches provide a powerful toolkit for researchers to move beyond correlational studies and definitively establish the role of the this compound cycle in light harvesting, photoprotection, and overall plant fitness. The quantitative data and detailed protocols presented in this guide offer a solid foundation for future research aimed at harnessing the potential of the this compound cycle for crop improvement and understanding plant responses to environmental stress.
References
Navigating the Xanthophyll Landscape: A Comparative Metabolomic Guide to Plants With and Without the Lutein Epoxide Cycle
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of plants is crucial for harnessing their full potential. This guide provides a comparative overview of the metabolomes of plants with and without the Lutein (B1675518) epoxide (Lx) cycle, a key photoprotective mechanism. While direct, comprehensive comparative metabolomic studies are still an emerging field, this document synthesizes available data from species with and without the cycle, alongside analyses of relevant genetic mutants, to offer valuable insights.
The Lutein epoxide (Lx) cycle is one of two major xanthophyll cycles in higher plants involved in photoprotection. It operates in parallel with the more ubiquitous violaxanthin (B192666) cycle and is taxonomically restricted, found predominantly in woody plants and a few herbaceous species like Cucumis sativus (cucumber).[1] The cycle involves the light-dependent de-epoxidation of this compound to lutein, a process catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The reverse reaction, the epoxidation of lutein back to this compound, is thought to be catalyzed by zeaxanthin (B1683548) epoxidase (ZE), the same enzyme involved in the violaxanthin cycle.[2][3]
The presence or absence of a functional Lx cycle can have significant implications for a plant's ability to cope with fluctuating light conditions, which in turn can influence the broader metabolome. This guide explores these potential differences through a comparative lens.
Comparative Analysis of Key Metabolite Classes
While a direct A-vs-B comparison of the entire metabolome of a single species with and without a functional Lx cycle is not yet extensively documented, we can infer potential differences by comparing species known to possess the cycle (e.g., Cucumis sativus) with those that do not (e.g., Arabidopsis thaliana), and by examining mutants with altered xanthophyll cycle activity.
| Metabolite Class | Plants with this compound Cycle (e.g., Cucumis sativus) | Plants without this compound Cycle (e.g., Arabidopsis thaliana) | Key Differences & Implications |
| Carotenoids | High levels of this compound, particularly in shade-acclimated leaves. Dynamic changes in the lutein/lutein epoxide ratio in response to light stress.[1] | This compound is absent or present in trace amounts. Photoprotection is primarily managed by the violaxanthin cycle, leading to changes in violaxanthin, antheraxanthin, and zeaxanthin levels.[4] | The presence of an additional photoprotective pigment pool in Lx-cycle plants may offer more robust protection against photodamage, potentially leading to lower levels of oxidative stress-related metabolites. |
| Phenolic Compounds | Studies on cucumber have shown that various stressors can induce the accumulation of phenolic compounds as part of the antioxidant defense system.[5][6] | In Arabidopsis mutants lacking zeaxanthin and lutein, there is an altered transcriptomic response to excess light, suggesting a reprogramming of defense-related pathways, which would include phenolic compounds.[7] | Plants with the Lx cycle might exhibit a more finely-tuned regulation of phenolic compounds in response to light stress, given the additional layer of photoprotection. |
| Amino Acids | In cucumber, metabolic responses to stressors include alterations in amino acid pathways, such as arginine and proline metabolism.[8] | In Arabidopsis, mutants with altered carotenoid biosynthesis show changes in amino acid profiles, indicating a link between carotenoid metabolism and primary metabolism. | Changes in photoprotective capacity can impact the overall redox state of the cell, which is closely linked to amino acid biosynthesis and degradation. |
| Lipids | Alterations in fatty acid and polysaccharide levels have been observed in cucumber in response to stress, suggesting changes in cell membrane and wall composition.[8] | The absence of specific xanthophylls in Arabidopsis can lead to increased lipid peroxidation under high light due to elevated reactive oxygen species.[7] | The enhanced photoprotection in Lx-cycle plants may lead to greater membrane stability under stress, reflected in the lipid profile. |
Experimental Protocols
Detailed methodologies are essential for reproducible metabolomic studies. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: Plant Metabolite Extraction for GC-MS Analysis
This protocol is adapted from standard procedures for gas chromatography-mass spectrometry (GC-MS) based metabolomics.[3][9][10]
1. Sample Collection and Preparation:
- Harvest young, fully expanded leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[3]
- Store samples at -80°C until extraction.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[11]
2. Metabolite Extraction:
- Weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.
- Add 1 mL of a pre-chilled extraction solvent (e.g., a mixture of methanol (B129727):ethyl acetate, 50:50 v/v).[3]
- Add an internal standard (e.g., 20 µL of 0.2 mg/mL ribitol (B610474) in methanol) for later quantification.[3]
- Vortex the mixture for 15 seconds.
- Sonicate the suspension for 20 minutes in an ultrasonic bath.[3]
- Agitate on a rotary shaker at 150 rpm for 2 hours at room temperature.[3]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
3. Derivatization:
- Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Perform a two-step derivatization:
- Add 40 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate for 2 hours at 37°C with shaking.[9]
- Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C with shaking.[9]
4. GC-MS Analysis:
- Transfer the derivatized sample to a GC-MS vial with an insert.
- Inject 1 µL of the sample into the GC-MS system.
- Use a suitable column (e.g., HP-5MS) and temperature program to separate the metabolites.
- Acquire mass spectra in full scan mode (e.g., m/z 50-800).[3]
Protocol 2: Plant Metabolite Extraction for LC-MS Analysis
This protocol is a general guide for liquid chromatography-mass spectrometry (LC-MS) based metabolomics, suitable for a broader range of metabolites.[2][12][13]
1. Sample Collection and Preparation:
- Follow the same procedure as for GC-MS (Protocol 1, step 1).
2. Metabolite Extraction:
- Weigh approximately 50 mg of frozen ground tissue into a 2 mL microcentrifuge tube.
- Add 1 mL of pre-chilled 80% methanol containing an internal standard.
- Vortex thoroughly and sonicate in an ice bath for 10 minutes.[12]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- For non-polar metabolites, a liquid-liquid extraction with chloroform (B151607) can be performed.[12]
3. Sample Preparation for Analysis:
- Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.[11]
- Transfer the filtered extract to an LC-MS vial.
4. LC-MS Analysis:
- Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).
- Use a gradient elution with solvents such as water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).
- Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
Visualizing the Pathways
To better understand the processes discussed, the following diagrams illustrate the this compound cycle and a general workflow for comparative metabolomics.
Caption: The this compound cycle, illustrating the light-dependent and -independent reactions.
Caption: A generalized workflow for comparative metabolomics of plants.
Signaling Implications of the this compound Cycle
The presence of the this compound cycle and the resulting changes in carotenoid pools can have broader implications for plant signaling. Carotenoid-derived molecules and reactive oxygen species (ROS), which are intricately linked to photoprotection, can act as retrograde signals, communicating the metabolic state of the chloroplast to the nucleus and influencing gene expression.[4][14][15]
For instance, the accumulation of zeaxanthin, a product of the violaxanthin cycle and structurally related to the components of the Lx cycle, is known to modulate the dissipation of excess light energy. An altered capacity for photoprotection due to the presence or absence of the Lx cycle could lead to different levels of ROS production.[7][16] ROS, in turn, are key signaling molecules that can trigger a wide range of stress responses.[17] Therefore, the metabolic differences between plants with and without the Lx cycle may extend to these signaling cascades.
Caption: Potential retrograde signaling pathways influenced by the this compound cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 3. aua.gr [aua.gr]
- 4. Cis-carotene retrograde signaling affects chloroplast development – CSIRO Agriculture and Food Seminars [research.csiro.au]
- 5. Cucumis sativu (Cucumber) Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolomics Reveals How Cucumber (Cucumis sativus) Reprograms Metabolites To Cope with Silver Ions and Silver Nanoparticle-Induced Oxidative Stress [escholarship.org]
- 7. Reactive oxygen species and transcript analysis upon excess light treatment in wild-type Arabidopsis thaliana vs a photosensitive mutant lacking zeaxanthin and lutein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Metabolic Response between Cucumber ( Cucumis sativus) and Corn ( Zea mays) to a Cu(OH)2 Nanopesticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 10. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 11. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 13. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. Retrograde Signaling: Understanding the Communication between Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of carotenoids as a source of retrograde signals that impact plant development and stress responses. | Semantic Scholar [semanticscholar.org]
- 16. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Specificity of Violaxanthin De-epoxidase: A Comparative Analysis with Lutein Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of violaxanthin (B192666) de-epoxidase (VDE) with its primary substrate, violaxanthin, and an alternative substrate, lutein (B1675518) epoxide. This document synthesizes experimental data to validate the specificity of VDE and offers detailed protocols for researchers to conduct their own comparative studies.
Introduction
Violaxanthin de-epoxidase (VDE) is a key enzyme in the xanthophyll cycle, a crucial photoprotective mechanism in plants and algae.[1] Located in the thylakoid lumen, VDE catalyzes the conversion of violaxanthin to zeaxanthin (B1683548) via antheraxanthin (B39726) in response to high light stress.[1] This process is essential for dissipating excess light energy.[1] The lutein epoxide cycle, present in some plant species, also utilizes VDE to convert this compound to lutein.[2][3] This guide examines the substrate specificity of VDE for these two epoxide-containing carotenoids.
Comparative Analysis of VDE Activity
While violaxanthin is the primary substrate of VDE in the widely occurring xanthophyll cycle, studies have shown that VDE can also efficiently catalyze the de-epoxidation of this compound.[2][3] The de-epoxidation rates for both substrates are reported to be comparable.[2]
Signaling Pathways
The following diagrams illustrate the established violaxanthin cycle and the this compound cycle, highlighting the central role of VDE in both pathways.
Caption: The Violaxanthin and this compound Cycles.
Quantitative Data Presentation
Direct comparative kinetic data for VDE with violaxanthin and this compound is scarce in the literature. However, the available data for violaxanthin provides a baseline for comparison. Researchers can utilize the provided experimental protocols to determine the kinetic parameters for this compound.
| Substrate | Enzyme | Michaelis Constant (Km) | Source Organism for Enzyme | Notes |
| Violaxanthin | Violaxanthin De-epoxidase | 0.33 µM | Arabidopsis thaliana | Km for ascorbate is highly pH-dependent. |
| This compound | Violaxanthin De-epoxidase | Not reported | - | De-epoxidation rates are reported to be comparable to violaxanthin. |
Experimental Protocols
To facilitate the direct comparison of VDE activity with violaxanthin and this compound, the following detailed experimental protocols are provided.
Violaxanthin De-epoxidase (VDE) Extraction
This protocol describes the extraction of active VDE from plant tissue.
Materials:
-
Fresh spinach or lettuce leaves
-
Grinding buffer (300 mM sorbitol, 50 mM MES-KOH pH 6.1, 5 mM MgCl₂, 10 mM NaCl, 2 mM ascorbate)
-
Resuspension buffer (20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)
-
Homogenizer or blender
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge
Procedure:
-
Homogenize fresh leaves in ice-cold grinding buffer.
-
Filter the homogenate through layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in resuspension buffer to lyse the chloroplasts and release thylakoids.
-
Centrifuge to pellet the thylakoids.
-
Resuspend the thylakoid pellet in a minimal volume of resuspension buffer. This thylakoid suspension contains the VDE enzyme.
In Vitro VDE Activity Assay
This assay measures VDE activity by monitoring the change in absorbance of the substrate.
Materials:
-
VDE extract (from Protocol 1)
-
Assay buffer (100 mM citrate (B86180) buffer, pH 5.2)
-
Violaxanthin or this compound substrate solution (dissolved in ethanol)
-
Ascorbate solution (freshly prepared)
-
Spectrophotometer
Procedure:
-
In a cuvette, mix the assay buffer and the substrate solution (violaxanthin or this compound).
-
Add the VDE extract to the cuvette and incubate for a few minutes.
-
Initiate the reaction by adding the ascorbate solution.
-
Immediately monitor the decrease in absorbance at a wavelength specific to the substrate (e.g., 505 nm for violaxanthin de-epoxidation).
-
Calculate the rate of de-epoxidation from the change in absorbance over time.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro VDE activity assay.
Caption: Workflow for In Vitro VDE Activity Assay.
Conclusion
Violaxanthin de-epoxidase exhibits a broader substrate specificity than its name implies, effectively catalyzing the de-epoxidation of both violaxanthin and this compound. The available evidence strongly suggests that the enzymatic rates for both reactions are comparable, highlighting VDE's role as the key enzyme in both the violaxanthin and this compound cycles. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the kinetics of VDE with both substrates, enabling a more detailed and direct comparison. This understanding is critical for researchers in the fields of plant physiology, photosynthesis, and for professionals exploring carotenoid-based drug development.
References
A Comparative Analysis of In Vitro and In Vivo Lutein Epoxide Cycle Activity
For Researchers, Scientists, and Drug Development Professionals
The lutein (B1675518) epoxide (Lx) cycle is a photoprotective mechanism in certain plant species that runs parallel to the more ubiquitous violaxanthin (B192666) cycle. It involves the light-dependent de-epoxidation of lutein epoxide (Lx) to lutein (L) and its subsequent re-epoxidation in low light or darkness. Understanding the dynamics of this cycle is crucial for research in photosynthesis, photoprotection, and potentially for the development of compounds that modulate these processes. This guide provides a comparative overview of the Lx cycle's activity as studied in controlled in vitro settings versus its operation within a living organism (in vivo).
Key Differences in this compound Cycle Activity: In Vitro vs. In Vivo
The primary distinction between in vitro and in vivo studies of the this compound cycle lies in the complexity and regulation of the system. In vitro assays, utilizing isolated enzymes and substrates, offer a simplified environment to dissect the fundamental kinetics and substrate specificity of the cycle's components. In contrast, in vivo studies, conducted on whole leaves or organisms, provide a holistic view of the cycle's operation within its native, highly regulated cellular environment.
A significant finding from comparative studies is the difference in the rate of the epoxidation reaction (Lutein to this compound). In vivo, this step is often significantly slower than the de-epoxidation, leading to what is known as a "truncated" cycle in many plant species, where the pool of Lx is not fully regenerated overnight.[1] Some species, however, do exhibit a "complete" cycle with full recovery.[1] In vitro studies have corroborated that while violaxanthin de-epoxidase (VDE) can efficiently de-epoxidize both violaxanthin and this compound, the subsequent epoxidation of lutein by zeaxanthin (B1683548) epoxidase (ZE) appears to be much less efficient compared to its action on zeaxanthin.[2] This enzymatic limitation is a key factor explaining the prevalence of the truncated cycle observed in vivo.
Quantitative Data Presentation
The following tables summarize quantitative data on the this compound cycle from in vivo and in vitro experiments.
| Parameter | In Vivo Findings | In Vitro Findings |
| De-epoxidation Rate | Rapid, light-dependent conversion of Lx to L. In engineered Arabidopsis thaliana, Lx levels decreased to 45% of the initial amount after 30 minutes of high light exposure, with a corresponding stoichiometric increase in L.[3] | Violaxanthin de-epoxidase (VDE) can de-epoxidize this compound and violaxanthin at comparable rates.[2] |
| Epoxidation Rate | Generally much slower than de-epoxidation, leading to a "truncated" cycle in many species with incomplete overnight regeneration of Lx.[1] In some species, a "complete" cycle with full recovery is observed.[1] | The epoxidation of lutein by zeaxanthin epoxidase (ZE) is significantly slower than the epoxidation of zeaxanthin.[2] A newly identified lutein epoxidase (LEP) has been shown to be involved in this conversion in vivo.[4] |
| Substrate Availability | Regulated by the localization of pigments within the thylakoid membrane and their binding to light-harvesting complexes. | Substrate concentrations can be precisely controlled and varied to determine enzyme kinetics. |
| Cofactor Requirements | Dependent on the cellular pools of ascorbate (B8700270) (for VDE) and NADPH and O2 (for ZE/LEP), which are influenced by the overall metabolic state of the cell. | Cofactors are supplied in known concentrations in the reaction buffer. |
| Regulation | Tightly regulated by the transthylakoid pH gradient (activating VDE in high light) and the redox state of the plastoquinone (B1678516) pool (influencing ZE activity). | pH and redox potential are controlled externally in the assay buffer. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols for studying the this compound cycle.
In Vivo this compound Cycle Activity Assay
This protocol describes the measurement of Lx cycle activity in leaf tissue in response to light stress.
-
Plant Material: Use healthy, well-watered plants grown under controlled light and temperature conditions.
-
Dark Adaptation: Before the experiment, dark-adapt the plants for at least 2 hours to ensure the xanthophyll cycle pigments are in their epoxidized state.
-
Light Treatment: Excise leaf discs and float them on water in a petri dish. Expose the leaf discs to high light (e.g., 1000 µmol photons m⁻² s⁻¹) for a specific duration (e.g., 30 minutes). A control set of leaf discs should be kept in the dark.
-
Sampling: At designated time points during the light treatment and a subsequent dark recovery period, collect the leaf discs and immediately freeze them in liquid nitrogen to stop all enzymatic activity.
-
Pigment Extraction: Grind the frozen leaf discs to a fine powder in liquid nitrogen. Extract the pigments using a cold solvent, typically 80% acetone (B3395972) or 100% methanol, buffered with calcium carbonate to neutralize acids.
-
Pigment Analysis (HPLC):
-
Centrifuge the extract to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use a gradient of solvents (e.g., acetonitrile, methanol, and water) to separate the different xanthophyll pigments.
-
Detect the pigments using a photodiode array detector at their specific absorption maxima (around 445 nm for lutein and this compound).
-
Quantify the pigments by comparing their peak areas to those of known standards.
-
-
Data Analysis: Calculate the de-epoxidation state (DES) of the this compound cycle as (L) / (L + Lx).
In Vitro this compound De-epoxidation Assay
This protocol outlines the measurement of VDE activity using isolated thylakoids and purified this compound.
-
Thylakoid Isolation:
-
Homogenize fresh leaf tissue in a cold grinding buffer (containing sucrose, buffer salts, and antioxidants).
-
Filter the homogenate through several layers of cheesecloth or miracloth.
-
Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.
-
Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the thylakoids several times with a suitable buffer.
-
-
Violaxanthin De-epoxidase (VDE) Isolation (Optional, for purified enzyme assays): VDE can be isolated from the thylakoid lumen by sonication or detergent treatment followed by chromatographic purification steps.
-
Substrate Preparation: this compound can be purified from plant sources known to accumulate it or synthesized chemically.
-
De-epoxidation Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., MES buffer at pH 5.2), ascorbate as a reductant, and a detergent or lipid (like monogalactosyldiacylglycerol, MGDG) to solubilize the xanthophylls.
-
Add the isolated thylakoids (containing VDE) or the purified VDE enzyme to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at a controlled temperature in the dark (as the reaction is light-independent once VDE is activated by low pH).
-
Stop the reaction at different time points by adding a quenching solution (e.g., a strong base to raise the pH).
-
-
Pigment Analysis (HPLC): Extract and analyze the pigments from the reaction mixture using the HPLC method described in the in vivo protocol.
-
Data Analysis: Determine the rate of lutein formation to calculate the enzymatic activity of VDE.
Visualizing the this compound Cycle and Experimental Workflows
Diagrams are provided below to illustrate the signaling pathway of the this compound cycle and the general workflows for its in vivo and in vitro analysis.
References
- 1. escholarship.org [escholarship.org]
- 2. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering the this compound cycle into Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A meta-analysis of Lutein epoxide occurrence across plant families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the occurrence of lutein (B1675518) epoxide (Lx), a key component of the taxonomically restricted lutein epoxide xanthophyll cycle, across various plant families. This document synthesizes data from multiple studies to offer a quantitative overview, details relevant experimental protocols, and visualizes the associated biochemical pathways.
Introduction to the this compound Cycle
In higher plants, two primary xanthophyll cycles contribute to photoprotection and the regulation of light harvesting: the ubiquitous violaxanthin (B192666) cycle and the less common this compound cycle. The this compound cycle involves the conversion of this compound to lutein under high-light conditions, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1][2] The reverse reaction, the epoxidation of lutein back to this compound, is presumably catalyzed by zeaxanthin (B1683548) epoxidase (ZE), though its activity with lutein as a substrate is often slow or negligible, leading to what is known as a "truncated" cycle in many species.[1][2]
The presence of the this compound cycle is not universal and exhibits a patchy taxonomic distribution, suggesting it may have evolved independently in different plant lineages.[2] Its occurrence is often associated with woody plants and species adapted to shaded environments, where it may play a role in optimizing light-harvesting efficiency.[1][3]
Quantitative Occurrence of this compound Across Plant Families
The following table summarizes the reported occurrence and concentration of this compound in various plant families. Data has been compiled from multiple phytochemical screening studies. It is important to note that the presence and concentration of this compound can be influenced by factors such as light conditions, leaf age, and the specific species within a family.
| Plant Family | Presence of this compound | Representative Genera/Species with this compound | This compound Concentration Range (mmol mol⁻¹ chlorophyll) | Citation(s) |
| Fagaceae | Widespread | Quercus (Oak) | High (often > 10) | |
| Loranthaceae | Present in some species | Amyema miquelii | High | [2] |
| Viscaceae | Present in some species | Viscum album | Variable | [4] |
| Cucurbitaceae | Reported in specific species | Cucumis sativus (Cucumber) | High | [5] |
| Asteraceae | Reported in specific species | Taraxacum officinale (Dandelion), Inula helenium | Present, major carotenoid in ligulate flowers of I. helenium | [6][7] |
| Multiple Woody Plant Families | Present in ~59% of 130 species screened | Various | Variable, from <10 to >10 | [2][3] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of this compound and other carotenoids from plant leaf tissue.
a) Pigment Extraction:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the pigments by adding cold 100% acetone (B3395972) and grinding until the tissue residue is white. The use of a small amount of sand can aid in the grinding of tough tissues.[8]
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant containing the pigments.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
b) HPLC Analysis:
-
HPLC System: A system equipped with a photodiode array (PDA) detector and a C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.[6][8]
-
Mobile Phase: A common mobile phase consists of a gradient of two solvents:
-
Solvent A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8) (84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)[8]
-
-
Detection: Monitor the elution of pigments at 445 nm. This compound can be identified by its characteristic absorption spectrum and retention time compared to a standard.
-
Quantification: Calculate the concentration of this compound by integrating the peak area and comparing it to a calibration curve generated with a purified this compound standard.[8]
Violaxanthin De-epoxidase (VDE) Activity Assay
This in vitro assay measures the activity of VDE, the enzyme responsible for the conversion of this compound to lutein.
-
Enzyme Extraction:
-
Homogenize plant leaves in an extraction buffer (e.g., 20 mM HEPES pH 7.5, 6 mM MgCl₂).[9]
-
Centrifuge the homogenate and collect the thylakoid-enriched pellet.
-
Resuspend the thylakoids and sonicate to release lumenal proteins, including VDE.
-
Centrifuge to pellet membrane fragments and collect the supernatant containing the VDE extract.
-
-
Assay Mixture:
-
Prepare an assay buffer with a low pH to activate VDE (e.g., 200 mM citrate-phosphate buffer, pH 5.1).[9]
-
Add the substrate, violaxanthin (which also serves as an analogue for this compound), and the co-factor L-ascorbic acid.[9]
-
Include monogalactosyldiacylglycerol (B12364196) (MGDG) to facilitate the reaction.[9]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the VDE extract to the assay mixture.
-
Monitor the conversion of violaxanthin to zeaxanthin by measuring the change in absorbance at 502 nm relative to 540 nm.[1]
-
Calculate the enzyme activity based on the rate of absorbance change.
-
Signaling Pathways and Workflows
Caption: The this compound Cycle in response to light conditions.
Caption: Experimental workflow for this compound quantification.
References
- 1. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lutein Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and identification of Lutein (B1675518) Epoxide, a crucial xanthophyll in various biological matrices. The selection of an appropriate analytical technique is paramount for accurate and reliable results in research and development. This document outlines the cross-validation of three primary methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV/Vis Spectrophotometry.
Data Presentation: A Comparative Analysis of Method Performance
The performance of each analytical method is summarized below. The quantitative data is derived from validation studies of closely related carotenoids, including lutein, and serves as a representative benchmark for the analysis of lutein epoxide.
| Parameter | HPLC-DAD | LC-MS/MS | UV/Vis Spectrophotometry |
| **Linearity (R²) ** | >0.995[1] | >0.99[2][3] | Typically >0.99 |
| Accuracy (% Recovery) | 98-102%[1] | 90-115% | Not applicable (relative quantification) |
| Precision (% RSD) | < 2%[1] | < 15%[3] | Variable, higher than chromatographic methods |
| Limit of Detection (LOD) | 3.34 µg/mL (for Lutein)[1] | 0.001 - 0.422 µg/mL (for various carotenoids)[2] | Higher, dependent on molar absorptivity |
| Limit of Quantification (LOQ) | 10.13 µg/mL (for Lutein)[1] | 0.003 - 1.406 µg/mL (for various carotenoids)[2] | Higher, dependent on molar absorptivity |
| Specificity | High, separates isomers[4][5] | Very High, based on mass-to-charge ratio | Low, susceptible to interference |
| Throughput | Moderate | High (with rapid methods) | High |
| Cost | Moderate | High | Low |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and available instrumentation.
Sample Preparation: Extraction of this compound
This protocol is a common preliminary step for all three analytical methods.
-
Homogenization : Weigh a representative amount of the sample (e.g., 1-5 g of plant material, 1 mL of plasma) and homogenize it with a suitable solvent. Acetone is a commonly used extraction solvent.
-
Extraction : Perform the extraction under subdued light to prevent isomerization and degradation of carotenoids. The process can be repeated until the residue is colorless.
-
Saponification (Optional) : To hydrolyze interfering lipids and chlorophylls, the extract can be saponified with methanolic potassium hydroxide.
-
Partitioning : After extraction (and saponification), partition the carotenoids into a less polar solvent such as diethyl ether or hexane.
-
Washing and Drying : Wash the organic phase with water to remove residual alkali and water-soluble impurities. Dry the extract over anhydrous sodium sulfate.
-
Solvent Evaporation and Reconstitution : Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable solvent for the intended analytical method.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a robust method for the separation and quantification of this compound and its isomers.[4][5]
-
Chromatographic System : An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.
-
Column : A C30 reversed-phase column is often preferred for carotenoid analysis due to its ability to resolve geometric isomers.
-
Mobile Phase : A gradient elution with a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.[4]
-
Detection : Monitor the effluent at the maximum absorption wavelength of this compound (typically around 422, 445, and 472 nm).
-
Quantification : Generate a calibration curve using a purified this compound standard of known concentration. Quantification is based on the peak area of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, especially in complex matrices.
-
Chromatographic System : An LC system coupled to a tandem mass spectrometer.
-
Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like carotenoids.[6]
-
Mass Analysis : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. The precursor ion for this compound (m/z 584.4) and a specific product ion would be monitored.
-
Quantification : An internal standard (e.g., a deuterated analog) is recommended for accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
UV/Vis Spectrophotometry
This method provides a rapid and simple estimation of the total xanthophyll epoxide content but lacks the specificity of chromatographic methods.
-
Instrumentation : A UV/Vis spectrophotometer.
-
Procedure :
-
Dissolve the extracted and purified sample in a suitable solvent (e.g., ethanol, hexane).
-
Record the absorption spectrum over the range of 350-550 nm.
-
The characteristic absorption maxima for this compound are typically observed around 422, 445, and 472 nm.
-
-
Quantification : The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance at the wavelength of maximum absorption, ε is the molar extinction coefficient for this compound in the specific solvent, b is the path length of the cuvette, and c is the concentration. It is important to note that this method is prone to interference from other pigments with overlapping absorption spectra.[7]
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of geometrical isomers of this compound isolated from dandelion (Taraxacum officinale F. Weber ex Wiggers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics of Chlorophylls and Carotenoids: Analytical Methods and Metabolome-Based Studies [mdpi.com]
- 7. thescipub.com [thescipub.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
